ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate
Description
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Properties
IUPAC Name |
ethyl 1,5-dimethylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-4-12-8(11)7-5-9-10(3)6(7)2/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPSXJWSGYSVFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30515758 | |
| Record name | Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30515758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85290-77-3 | |
| Record name | Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30515758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate
This guide provides a comprehensive overview of the synthetic pathways leading to ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a blend of theoretical principles and practical, field-proven insights.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals exhibiting diverse biological activities. The specific substitution pattern of this compound makes it a key intermediate for the synthesis of targeted therapeutic agents. This guide will explore the most efficient and reliable methods for its preparation, with a focus on the underlying reaction mechanisms, experimental considerations, and the rationale behind procedural choices to ensure reproducibility and high yields.
Strategic Approaches to the Pyrazole Core
The synthesis of substituted pyrazoles is a well-established area of heterocyclic chemistry, with the Knorr pyrazole synthesis and its modern variations being the most prominent methods.[1] This guide will focus on two primary, highly effective strategies for the synthesis of this compound:
-
Pathway A: The Classic Knorr Synthesis via a β-Keto-Aldehyde Intermediate. This traditional and robust method involves the preparation of a key 1,3-dicarbonyl precursor, ethyl 2-formyl-3-oxobutanoate, followed by its cyclocondensation with methylhydrazine.
-
Pathway B: The DMF-DMA Approach. A more contemporary and streamlined one-pot or two-step process utilizing N,N-dimethylformamide dimethyl acetal (DMF-DMA) to generate a reactive enamine intermediate from ethyl acetoacetate, which is then cyclized with methylhydrazine.
Pathway A: The Knorr Synthesis Approach
The Knorr synthesis, first reported in 1883, remains a cornerstone for pyrazole synthesis due to its reliability and broad applicability.[1] The overall strategy involves a two-step sequence: the formation of a suitable 1,3-dicarbonyl compound, followed by the cyclization reaction.
Step 1: Synthesis of Ethyl 2-formyl-3-oxobutanoate
The critical precursor for this pathway is ethyl 2-formyl-3-oxobutanoate. This β-keto-aldehyde is synthesized via a Claisen condensation between ethyl acetate and ethyl formate.
Mechanism: The reaction is initiated by the deprotonation of the α-carbon of ethyl acetate by a strong base, typically sodium ethoxide, to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl formate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the sodium salt of the enol form of ethyl 2-formyl-3-oxobutanoate. Acidic workup then provides the final product.[2][3]
Diagram: Claisen Condensation for Precursor Synthesis
Caption: Synthesis of the 1,3-dicarbonyl precursor.
Experimental Protocol: Synthesis of Ethyl 2-formyl-3-oxobutanoate
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, suspend sodium ethoxide (1.0 eq.) in anhydrous diethyl ether.
-
Addition of Esters: A mixture of ethyl acetate (1.0 eq.) and ethyl formate (1.0 eq.) is added dropwise to the stirred suspension at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, the mixture is stirred at room temperature for 12-18 hours.
-
Workup: The resulting solid is filtered, washed with diethyl ether, and then dissolved in ice-cold water. The aqueous solution is acidified with a dilute acid (e.g., acetic acid or cold dilute HCl) to precipitate the product.
-
Purification: The crude product is extracted with diethyl ether, and the organic layer is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield ethyl 2-formyl-3-oxobutanoate, which is often used immediately in the next step.
Step 2: Cyclocondensation with Methylhydrazine
This step embodies the Knorr pyrazole synthesis, where the 1,3-dicarbonyl compound reacts with methylhydrazine to form the pyrazole ring.
Mechanism and Regioselectivity: The reaction proceeds via the initial formation of a hydrazone intermediate by the reaction of one of the hydrazine's nitrogen atoms with one of the carbonyl groups of the dicarbonyl compound.[1] With an unsymmetrical dicarbonyl like ethyl 2-formyl-3-oxobutanoate, the more electrophilic aldehyde carbonyl is preferentially attacked by the more nucleophilic nitrogen of methylhydrazine (the -NH2 group). This is followed by intramolecular cyclization, where the second nitrogen atom attacks the remaining ketone carbonyl group. Subsequent dehydration yields the aromatic pyrazole ring. This preferential initial attack on the aldehyde and the steric hindrance of the methyl group on the hydrazine direct the reaction to favor the formation of the 1,5-dimethyl isomer.
Diagram: Knorr Pyrazole Synthesis
Caption: Cyclocondensation to form the pyrazole ring.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 2-formyl-3-oxobutanoate (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Hydrazine: Add methylhydrazine (1.0 eq.) dropwise to the solution at room temperature. An exothermic reaction may be observed.
-
Reaction: The reaction mixture is then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Purification: The residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure product.
Pathway B: The DMF-DMA Approach
This modern approach offers a more direct route to the target molecule, often with higher yields and simpler procedures. It relies on the formation of a highly reactive enamine intermediate.
Step 1: Formation of Ethyl 2-((dimethylamino)methylene)-3-oxobutanoate
Ethyl acetoacetate reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the enamine intermediate. DMF-DMA serves as a "formylating" agent, providing a one-carbon unit that reacts with the active methylene group of the β-ketoester.[4]
Mechanism: The reaction proceeds through the addition of the enolate of ethyl acetoacetate to DMF-DMA, followed by the elimination of methanol and dimethylamine to form the stable enaminone.
Diagram: Enamine Formation with DMF-DMA
Caption: Formation of the enamine intermediate.
Step 2: Cyclocondensation with Methylhydrazine
The enamine intermediate readily reacts with methylhydrazine to form the pyrazole ring. The dimethylamino group is an excellent leaving group in this context.
Mechanism and Regioselectivity: The more nucleophilic -NH2 group of methylhydrazine attacks the enamine at the carbon atom of the original methylene group. This is followed by an intramolecular cyclization where the other nitrogen atom attacks the ketone carbonyl. Elimination of dimethylamine and water drives the reaction to completion, yielding the aromatic pyrazole. The regioselectivity is generally high, favoring the 1,5-dimethyl isomer due to the initial attack of the unsubstituted nitrogen of methylhydrazine on the β-carbon of the enaminone system, followed by cyclization onto the ketone.
Experimental Protocol: One-Pot/Two-Step Synthesis via DMF-DMA
-
Formation of the Enamine: In a round-bottom flask, a mixture of ethyl acetoacetate (1.0 eq.) and DMF-DMA (1.1 eq.) is heated, often without a solvent, at a temperature of 100-120 °C for 2-3 hours. The reaction can be monitored by the cessation of methanol evolution. The resulting intermediate, ethyl 2-((dimethylamino)methylene)-3-oxobutanoate, can be isolated or used directly.
-
Cyclization: The reaction mixture is cooled, and a solvent such as ethanol or acetic acid is added, followed by the dropwise addition of methylhydrazine (1.0 eq.).
-
Reaction: The mixture is then heated to reflux for 2-4 hours.
-
Workup and Purification: The workup and purification are similar to Pathway A, involving removal of the solvent and purification by column chromatography.
Data Summary and Characterization
Table 1: Comparison of Synthetic Pathways
| Parameter | Pathway A (Knorr Synthesis) | Pathway B (DMF-DMA) |
| Starting Materials | Ethyl acetate, Ethyl formate, Methylhydrazine | Ethyl acetoacetate, DMF-DMA, Methylhydrazine |
| Number of Steps | Two distinct steps | One-pot or two-step |
| Key Intermediate | Ethyl 2-formyl-3-oxobutanoate | Ethyl 2-((dimethylamino)methylene)-3-oxobutanoate |
| Typical Yields | Moderate to Good | Good to Excellent |
| Advantages | Robust, well-established | More direct, often higher yielding |
| Disadvantages | Requires synthesis of an unstable intermediate | DMF-DMA can be moisture sensitive |
Characterization Data for this compound:
-
Appearance: Typically a colorless to pale yellow oil or low-melting solid.
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.8-8.0 (s, 1H, pyrazole-H), 4.2-4.3 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 3.8-3.9 (s, 3H, N-CH₃), 2.5-2.6 (s, 3H, C-CH₃), 1.3-1.4 (t, J=7.1 Hz, 3H, -OCH₂CH₃).
-
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): ~164.0 (C=O), 148.0 (C5), 140.0 (C3), 110.0 (C4), 60.0 (-OCH₂), 36.0 (N-CH₃), 14.5 (-CH₃), 12.0 (C-CH₃).
-
Mass Spectrometry (ESI+): m/z calculated for C₉H₁₄N₂O₂ [M+H]⁺: 183.11.
Conclusion
Both the classic Knorr synthesis and the more modern DMF-DMA approach are viable and effective methods for the synthesis of this compound. The choice of pathway may depend on the availability of starting materials, desired scale, and laboratory capabilities. The DMF-DMA method is often preferred for its efficiency and higher yields in a research setting. This guide provides the necessary theoretical framework and practical protocols to enable researchers to confidently synthesize this important heterocyclic building block for their drug discovery and development programs.
References
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Knorr, L. Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft1883 , 16 (2), 2597–2599. [Link]
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Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007. [Link]
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Clayden, J.; Greeves, N.; Warren, S.; Wothers, P. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012. [Link]
-
Abdulla, R. F.; Brinkmeyer, R. S. The chemistry of N,N-dimethylformamide acetals. Tetrahedron1979 , 35 (14), 1675–1735. [Link]
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An In-Depth Technical Guide to Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The pyrazole scaffold is a cornerstone in the development of a wide array of biologically active molecules, demonstrating applications ranging from anticancer to anti-inflammatory and herbicidal activities.[1] This document delves into the core physicochemical properties of the title compound, including its precise molecular weight, and offers detailed, field-proven methodologies for its synthesis and characterization. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this guide serves as a practical resource for researchers aiming to leverage this versatile molecule in their work.
The Pyrazole Scaffold: A Privileged Structure in Modern Chemistry
Heterocyclic compounds form the bedrock of pharmaceutical and agrochemical industries. Among them, the pyrazole moiety is considered a "privileged structure" due to its ability to bind to a wide range of biological targets. Pyrazole derivatives are known to exhibit significant biological activities, including antimicrobial, anti-inflammatory, analgesic, and antipyretic properties.[1][2] Their utility extends to agriculture, where they have been developed as potent herbicides and insecticides.[1] The compound this compound serves as a key intermediate, providing a robust platform for further functionalization and the synthesis of novel, high-value chemical entities.[3]
Core Physicochemical Properties
A precise understanding of a compound's fundamental properties is critical for its application in research and development. The key identifiers and physical data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂N₂O₂ | [4] |
| Molecular Weight | 168.19 g/mol | [4] |
| CAS Number | 85290-77-3 | [4] |
| Appearance | Pale yellow solid | [1] |
| Storage | Sealed in a dry place at room temperature | [4] |
| Purity (Typical) | ≥95% | [4] |
Synthesis Methodologies: From Classical to Green Approaches
The synthesis of substituted pyrazoles is a well-established field, with methodologies evolving to improve yield, purity, and environmental footprint. Below are two reliable protocols for the synthesis of pyrazole-4-carboxylate esters.
Protocol 1: Vilsmeier-Haack Cyclization
This classical approach is a robust method for forming the pyrazole ring from a β-keto ester hydrazone. The Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) acts as both a dehydrating and formylating agent, driving the cyclization.[1] The choice of a polar aprotic solvent like DMF is crucial as it serves as a reactant in the formation of the Vilsmeier reagent itself.
Experimental Protocol: Conventional Heating
-
Preparation: Add phosphorus oxychloride (POCl₃, 0.003 mol) dropwise to an ice-cold, stirred solution of the appropriate ethyl 2-(1-methylhydrazono)propanoate (0.001 mol) in 4 mL of dry DMF. The dropwise addition under cold conditions is critical to control the exothermic reaction.
-
Reaction: Allow the reaction mixture to warm to room temperature and then reflux at 70–80 °C for approximately 4 hours, monitoring progress with Thin Layer Chromatography (TLC).
-
Work-up: Pour the resulting mixture onto crushed ice to quench the reaction and hydrolyze any remaining Vilsmeier reagent.
-
Neutralization: Carefully neutralize the solution with a dilute sodium hydroxide (NaOH) solution. This step is essential for the precipitation of the product, which is typically less soluble in neutral aqueous media.
-
Isolation: Allow the mixture to stand overnight to ensure complete precipitation. The resulting pale yellow precipitate is collected via filtration.
-
Purification: Purify the crude product using silica gel column chromatography with an ethyl acetate/petroleum ether mixture (e.g., 15:85 v/v) to yield the pure this compound.[1]
Causality Insight: The Vilsmeier reaction provides a high degree of regioselectivity. Microwave-assisted versions of this protocol can dramatically reduce reaction times and increase yields by promoting more efficient energy transfer.[1]
Caption: Vilsmeier-Haack Synthesis Workflow.
Protocol 2: One-Pot Three-Component Synthesis
Modern synthetic chemistry emphasizes efficiency and sustainability. One-pot, multicomponent reactions are exemplary, combining several steps into a single operation without isolating intermediates. This approach saves time, reduces solvent waste, and often improves overall yield. For pyrazoles, a mixture of an aldehyde, a hydrazine derivative, and a β-keto ester can be condensed in the presence of a catalyst.
Experimental Protocol: Catalytic One-Pot Reaction
-
Combine Reagents: In a round-bottom flask, mix ethyl acetoacetate (10 mmol), an appropriate aldehyde (10 mmol), a hydrazine derivative (10 mmol), and a catalytic amount (e.g., 1.5 mmol) of a recyclable catalyst such as a magnetic ionic liquid ([bmim][FeCl₄]).
-
Reaction: Stir the mixture under a flow of oxygen, which acts as a green oxidant. Monitor the reaction's progress using TLC.
-
Catalyst Removal: Upon completion, separate the magnetic ionic liquid catalyst from the product solution using a strong external magnet. The catalyst can be washed with ethyl acetate, dried, and reused. This step is a key advantage for process sustainability.
-
Isolation: Evaporate the solvent from the product solution under reduced pressure.
-
Purification: Recrystallize the resulting solid from a suitable solvent, such as isopropanol, to afford the pure pyrazole derivative in high yield (typically 75-92%).
Trustworthiness: This protocol's self-validating nature comes from the ease of catalyst removal and reuse, which demonstrates its stability and robustness. The high yields achieved under mild conditions further underscore its reliability.
Caption: One-Pot Multicomponent Synthesis Workflow.
Spectroscopic Characterization
Unambiguous structural confirmation is paramount. The successful synthesis of this compound is verified through a combination of spectroscopic techniques. The expected data provides a reference for validating experimental outcomes.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to: the pyrazole ring proton (singlet, ~8.2 ppm), the ethyl ester quartet (~4.2 ppm) and triplet (~1.3 ppm), the N-methyl group (singlet), and the C5-methyl group (singlet). The disappearance of the methylene proton signal from the starting β-keto ester hydrazone is a key indicator of cyclization.[1] |
| ¹³C NMR | Resonances for the ester carbonyl carbon (~165-175 ppm), the pyrazole ring carbons, the ethyl ester carbons, and the two distinct methyl group carbons. |
| Mass Spec. (MS) | A molecular ion peak (M+) corresponding to the molecular weight of the compound (168.19 g/mol ). |
| Infrared (IR) | Characteristic absorption bands for the C=O stretch of the ester group (around 1730 cm⁻¹) and C=N stretching of the pyrazole ring.[3] |
Applications in Research and Development
This compound is not merely a chemical curiosity; it is a valuable building block for creating more complex molecules with tailored functions.
-
Pharmaceutical Development: The pyrazole core is integral to numerous drugs. This compound can serve as a precursor for synthesizing novel candidates for anticancer, anti-infective, and anti-inflammatory therapies.[2]
-
Agrochemical Synthesis: Its structure is foundational for developing new classes of herbicides and insecticides, potentially with improved efficacy and environmental profiles.[1]
-
Material Science: Nitrogen-rich heterocyclic compounds are being explored for applications in coordination chemistry and as organic electronic materials.
Safety, Handling, and Storage
As with any chemical reagent, proper handling is essential to ensure laboratory safety. While a specific Safety Data Sheet (SDS) for this compound must be consulted, general guidelines based on similar pyrazole derivatives apply.
-
Hazards: Compounds in this class may cause skin and eye irritation, and may cause respiratory irritation if inhaled.[5][6][7] Harmful if swallowed.[7][8]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[5][6]
-
Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[5][6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[4][5]
Conclusion
This compound, with a molecular weight of 168.19 g/mol , stands out as a versatile and valuable heterocyclic intermediate. Its synthesis is achievable through both traditional and modern, greener methods, and its structure can be reliably confirmed with standard spectroscopic techniques. For researchers in drug discovery and agrochemical development, this compound offers a robust starting point for the creation of novel, high-impact molecules.
References
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Reddy, C. D., et al. (2010). Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of Hydrazones of β-keto Esters. E-Journal of Chemistry. Link
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SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Scientific Information Database. Link
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Lab-Chemicals.Com. (n.d.). This compound, 95%. Retrieved from Link
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PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Link
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Fun, H.-K., et al. (2019). Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. IUCrData. Link
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The Royal Society of Chemistry. (2019). Supporting Information. Link
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ChemicalBook. (n.d.). Ethyl pyrazole-4-carboxylate(37622-90-5) 1H NMR spectrum. Retrieved from Link
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PubChem. (n.d.). ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Link
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AK Scientific, Inc. (n.d.). Safety Data Sheet: Ethyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate. Link
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RSC Publishing. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry. Link
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Ingenta Connect. (n.d.). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Link
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GuideChem. (n.d.). ethyl 1,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate. Retrieved from Link
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Chemspace. (n.d.). 2743442-41-1 | Ethyl 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate. Retrieved from Link
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Sigma-Aldrich. (n.d.). Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate. Retrieved from Link
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Biosynth. (n.d.). Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate. Retrieved from Link
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Fisher Scientific. (n.d.). Safety Data Sheet: 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid. Link
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Angene Chemical. (2024). Safety Data Sheet: Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate. Link
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An In-depth Technical Guide to the Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate is a key heterocyclic compound with significant applications in medicinal chemistry and drug development. As a substituted pyrazole, it serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. This guide provides a comprehensive overview of the primary synthetic route to this compound, detailing the necessary starting materials, reaction mechanism, a step-by-step experimental protocol, and methods for purification and characterization.
Core Synthetic Strategy: The Knorr Pyrazole Synthesis
The most direct and widely employed method for the synthesis of this compound is the Knorr pyrazole synthesis. This classic reaction involves the condensation of a β-ketoester with a hydrazine derivative, leading to the formation of the pyrazole ring.[1] For the target molecule, the specific starting materials are ethyl 2-methyl-3-oxobutanoate and methylhydrazine .
The reaction proceeds through a well-established mechanism. Initially, the more nucleophilic nitrogen of methylhydrazine attacks the ketone carbonyl of the β-ketoester, forming a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the second nitrogen atom on the ester carbonyl, followed by dehydration to yield the stable aromatic pyrazole ring.
Caption: Knorr Pyrazole Synthesis of this compound.
Starting Materials: Properties and Procurement
A thorough understanding of the starting materials is critical for a successful synthesis.
| Starting Material | Chemical Structure | Molar Mass ( g/mol ) | Key Properties | Commercial Availability |
| Ethyl 2-methyl-3-oxobutanoate | 144.17 | Colorless liquid, Boiling point: 187-188 °C | Readily available from major chemical suppliers.[2][3] | |
| Methylhydrazine | 46.07 | Colorless liquid, Boiling point: 87.5 °C, Highly toxic and flammable | Available from specialized chemical suppliers, often as a salt (e.g., methylhydrazine sulfate) for improved stability.[4][5] |
Safety Precaution: Methylhydrazine is highly toxic, corrosive, and a suspected carcinogen.[5][6] It should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
Ethyl 2-methyl-3-oxobutanoate
-
Methylhydrazine (or methylhydrazine sulfate)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-methyl-3-oxobutanoate (1.0 equivalent) in absolute ethanol.
-
Addition of Methylhydrazine: To the stirred solution, add methylhydrazine (1.1 equivalents) dropwise at room temperature. If using methylhydrazine sulfate, it should be neutralized with a suitable base (e.g., sodium acetate) in a separate step prior to the reaction.
-
Catalysis and Reflux: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture. Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Caption: Experimental workflow for the synthesis and purification of the target compound.
Purification
The crude product can be purified by column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically effective in isolating the desired product.
Characterization
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two methyl groups (one on the nitrogen and one on the pyrazole ring), the ethyl ester group (a quartet and a triplet), and the pyrazole ring proton.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbons of the ester and the carbons of the pyrazole ring.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₈H₁₂N₂O₂ = 168.19 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O stretching of the ester group (around 1700-1720 cm⁻¹) and C=N stretching of the pyrazole ring.
Conclusion
The Knorr pyrazole synthesis provides a reliable and efficient method for the preparation of this compound from readily available starting materials. Careful handling of the toxic methylhydrazine and proper purification and characterization are essential for obtaining a high-purity product suitable for further applications in drug discovery and development.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Methylhydrazine, 98%. Retrieved from [Link]
-
Synthonix. (n.d.). Ethyl 2-methyl-3-oxobutanoate. Retrieved from [Link]
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ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate IUPAC name
An In-Depth Technical Guide to Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate (CAS: 85290-77-3)
Executive Summary
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the fields of organic synthesis and medicinal chemistry. The pyrazole core is a well-established "privileged scaffold" in drug discovery, appearing in numerous compounds with a wide spectrum of biological activities.[1] This document, intended for researchers, chemists, and drug development professionals, details the compound's structure, properties, a validated synthetic pathway with mechanistic insights, and its potential applications as a versatile building block for novel therapeutic agents. By explaining the causality behind synthetic choices and outlining its role in the drug discovery pipeline, this guide serves as a practical resource for leveraging this molecule in research and development.
Compound Identification and Physicochemical Properties
IUPAC Nomenclature and Structural Elucidation
The formal IUPAC name for the compound is This compound . The structure consists of a five-membered pyrazole ring, which is a heteroaromatic system containing two adjacent nitrogen atoms. Key features include:
-
A methyl group (-CH₃) at position 1 of the pyrazole ring (N1).
-
A methyl group (-CH₃) at position 5 (C5).
-
An ethyl carboxylate (-COOCH₂CH₃) group at position 4 (C4).
This specific substitution pattern distinguishes it from other common isomers, such as ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate. The correct identification via its unique CAS number is crucial for experimental accuracy.
Key Identifiers
The fundamental identifiers for this compound are summarized below for unambiguous reference.
| Identifier | Value | Source |
| CAS Number | 85290-77-3 | [2] |
| Molecular Formula | C₈H₁₂N₂O₂ | [2] |
| Molecular Weight | 168.19 g/mol | [2] |
| MDL Number | MFCD12180245 | [2] |
Physicochemical Data
Physical and chemical properties are critical for planning reactions, purification, and formulation. The data for this specific compound is primarily available from chemical suppliers.
| Property | Value | Notes |
| Purity | ≥ 95% | Typically available from commercial suppliers[2]. |
| Storage | Room Temperature, Sealed in Dry Conditions | Recommended for maintaining stability[2]. |
| Boiling Point | Not specified | Data for a related isomer (ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate) is 284.8 °C. |
| Solubility | Soluble in water, ethanol, and ether | This property is noted for a related isomer and is likely similar due to the presence of the ester group and nitrogen atoms. |
Synthesis and Mechanistic Rationale
The synthesis of substituted pyrazoles is a cornerstone of heterocyclic chemistry. The most logical and widely adopted approach for constructing the pyrazole core is the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic disconnection of this compound points to methylhydrazine and a functionalized β-ketoester as the ideal starting materials. This approach, a variation of the Knorr pyrazole synthesis, is efficient and provides excellent control over the regiochemistry of the final product. The choice of methylhydrazine is causal: it directly installs the required N1-methyl group and provides the second nitrogen for the heterocycle. The β-ketoester must contain the C5-methyl and C4-ethyl carboxylate functionalities. Ethyl 2-formyl-3-oxobutanoate (or a suitable equivalent) is the ideal precursor for this purpose.
Recommended Synthetic Protocol: Cyclocondensation Reaction
This protocol describes a robust method for the synthesis of this compound from commercially available starting materials.
Step 1: Preparation of the Reaction Mixture
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-formyl-3-oxobutanoate (1.0 equivalent).
-
Add ethanol (5 mL per gram of ketoester) as the solvent to dissolve the starting material completely.
Step 2: Addition of Hydrazine and Cyclization
-
While stirring the solution at room temperature, add methylhydrazine (1.05 equivalents) dropwise over 10 minutes. Causality Note: A slight excess of methylhydrazine ensures complete consumption of the limiting ketoester. The reaction is exothermic; slow addition prevents overheating.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.[3] Rationale: Heating provides the necessary activation energy for the dehydration and cyclization steps.
Step 3: Reaction Monitoring and Work-up
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting ketoester spot has disappeared.
-
Once complete, cool the reaction mixture to room temperature and then pour it onto crushed ice or into cold water.[4] Justification: This step precipitates the organic product, which has lower solubility in cold aqueous media.
-
If a solid precipitate forms, collect it by vacuum filtration. If an oil separates, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic extracts, wash with saturated brine, dry over anhydrous sodium sulfate, and filter.
Step 4: Purification
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the residue by column chromatography on silica gel, using a gradient of ethyl acetate in petroleum ether or hexanes to afford the pure this compound.[5]
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthetic process.
Caption: Workflow for the synthesis of this compound.
Applications in Medicinal Chemistry and Drug Discovery
The Pyrazole Scaffold: A Privileged Structure in Pharmacology
Pyrazole derivatives are a cornerstone of modern medicinal chemistry.[6] Their rigid, planar structure and ability to participate in hydrogen bonding make them ideal for binding to biological targets. This scaffold is found in drugs with a vast array of activities, including anti-inflammatory, anticancer, antimicrobial, and antipyretic properties.[1] The established success of this core structure significantly reduces the risk associated with developing new chemical entities based upon it.
Role as a Synthetic Building Block
This compound is not an end-product but a versatile intermediate. Its functional handles allow for extensive chemical modification in Structure-Activity Relationship (SAR) studies:
-
Ester Group: The ethyl ester at the C4 position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of amides, a common functional group in active pharmaceutical ingredients.[7]
-
Methyl Groups: While the N1 and C5 methyl groups are relatively inert, they play a crucial role in defining the molecule's steric and electronic profile, influencing how it fits into a target's binding pocket.
Drug Discovery Workflow
This compound serves as an excellent starting point in a typical drug discovery campaign. The workflow demonstrates how a simple building block is elaborated into a potential drug candidate.
Caption: Conceptual workflow for drug discovery starting from the pyrazole scaffold.
Safety and Handling
This compound is a chemical reagent that should be handled in a well-ventilated laboratory by trained personnel. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. While specific GHS hazard data for this exact isomer is not widely published, related pyrazole esters are often classified with warnings for acute oral toxicity, skin irritation, and serious eye irritation.[8] Refer to the specific Safety Data Sheet (SDS) from the supplier before use.
Conclusion
This compound (CAS: 85290-77-3) is a valuable and versatile heterocyclic building block. Its straightforward synthesis from common precursors, combined with the proven pharmacological importance of the pyrazole scaffold, makes it a molecule of high utility for researchers in drug discovery and organic synthesis. The functional handles present in its structure provide a robust platform for the generation of diverse chemical libraries, facilitating the exploration of new chemical space in the quest for novel therapeutics.
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A Senior Application Scientist's Guide to the ¹H NMR Spectrum of Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Section 1: The Strategic Role of NMR in Modern Drug Discovery
In the landscape of contemporary drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a foundational pillar of success.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique, offering profound, atomic-level insights into molecular structure, connectivity, and conformation.[3][4][5] For drug development professionals, NMR is not merely a characterization tool; it is a critical component in establishing intellectual property, ensuring batch-to-batch consistency, and validating lead candidates for further optimization.[2][4] Its ability to provide detailed information on molecular interactions makes it indispensable for structure-based drug design and hit validation.[3][5] This guide delves into the specific ¹H NMR spectral analysis of ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate, a representative heterocyclic scaffold, to illustrate the power and subtlety of NMR in a real-world research context.
Section 2: The Subject Molecule: this compound
Pyrazoles are a privileged class of heterocyclic compounds, frequently incorporated into pharmacologically active molecules due to their diverse biological activities.[6][7] The title compound, this compound (C₈H₁₂N₂O₂), presents a classic yet informative substitution pattern. Understanding its spectral features is crucial for any scientist working on its synthesis or the development of its analogues.
The structure features:
-
A five-membered aromatic pyrazole ring.
-
Two distinct methyl (CH₃) groups: one attached to a nitrogen atom (N1) and one to a carbon atom (C5).
-
An ethyl carboxylate (-COOCH₂CH₃) group at the C4 position.
-
A single proton directly attached to the pyrazole ring at the C3 position.
Each of these features will give rise to a unique signal in the ¹H NMR spectrum, and their precise chemical shifts and multiplicities provide a definitive structural fingerprint.
Section 3: Theoretical Prediction and Rationale: An A Priori Analysis
Before stepping into the laboratory, a robust theoretical prediction of the ¹H NMR spectrum is essential. This exercise is grounded in established principles of chemical shift theory and empirical data from analogous structures.[8][9][10] The electronic environment of each proton dictates its resonance frequency.
-
Pyrazole Ring Proton (H-3): As the sole proton on the aromatic heterocyclic ring, it is expected to be a singlet . Its chemical shift will be significantly downfield due to the aromatic ring current and the electron-withdrawing effect of the adjacent C4-carboxylate group. Protons on pyrazole rings typically appear in the range of 6.0-8.0 ppm.[11][12]
-
N-Methyl Protons (N1-CH₃): This methyl group is attached to a nitrogen atom within the aromatic ring. N-alkyl groups on heteroaromatics are typically found in the 3.5-4.0 ppm region. This signal will be a singlet as there are no adjacent protons.
-
C-Methyl Protons (C5-CH₃): This methyl group is attached to a carbon atom of the aromatic ring. Its chemical environment is different from the N-methyl group. C-methyl protons on pyrazole rings generally appear further upfield, typically in the 2.2-2.6 ppm range.[13][14] This signal will also be a singlet .
-
Ethyl Ester Protons (-OCH₂CH₃): This group gives rise to two distinct signals.
-
The methylene (CH₂) protons are adjacent to an oxygen atom, which deshields them significantly, pushing their signal downfield. They will appear as a quartet due to coupling with the three protons of the adjacent methyl group (n+1 = 3+1 = 4). The typical range for such protons is 3.7-4.2 ppm.[15][16][17]
-
The methyl (CH₃) protons are further from the electron-withdrawing ester functionality and will appear more upfield. They will be split into a triplet by the two adjacent methylene protons (n+1 = 2+1 = 3). This signal is expected in the 1.2-1.4 ppm range.[15][16][17]
-
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Pyrazole H-3 | 7.5 - 8.0 | Singlet (s) | 1H |
| Methylene (-OCH₂ CH₃) | 4.1 - 4.3 | Quartet (q) | 2H |
| N-Methyl (N1-CH₃ ) | 3.6 - 3.9 | Singlet (s) | 3H |
| C-Methyl (C5-CH₃ ) | 2.4 - 2.6 | Singlet (s) | 3H |
| Methyl (-OCH₂CH₃ ) | 1.2 - 1.4 | Triplet (t) | 3H |
Section 4: A Self-Validating Protocol for High-Resolution ¹H NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible data, a rigorously defined experimental protocol is paramount. Each step is chosen to minimize artifacts and maximize spectral resolution, forming a self-validating system where the quality of the output confirms the integrity of the process.
Experimental Protocol Steps:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized this compound. The precise mass is not critical for ¹H NMR, but this range ensures good signal-to-noise without saturation issues.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is selected for its excellent solubilizing power for many organic compounds and its single residual solvent peak (~7.26 ppm), which typically does not interfere with signals of interest.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). This provides an absolute reference point for the chemical shift scale.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Configuration & Calibration:
-
Utilize a 400 MHz (or higher) NMR spectrometer for superior signal dispersion.[18]
-
Insert the sample and lock the spectrometer onto the deuterium signal of the CDCl₃. This corrects for any magnetic field drift during the experiment.
-
Shim the magnetic field to optimize its homogeneity across the sample volume. This is a critical step to achieve sharp, symmetrical peaks and is assessed by observing the peak shape of the TMS or residual solvent signal.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Key Parameters:
-
Spectral Width: ~12-16 ppm to ensure all signals are captured.
-
Acquisition Time: ~3-4 seconds to ensure good digital resolution.
-
Relaxation Delay: ~2-5 seconds to allow for full proton relaxation between pulses, ensuring accurate signal integration.
-
Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration to achieve an excellent signal-to-noise ratio.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate the area under each peak to determine the relative ratio of protons.
-
Analyze and report the chemical shift, multiplicity, coupling constants (J-values), and integration for each signal.
-
Caption: Workflow for acquiring a high-resolution ¹H NMR spectrum.
Section 5: In-depth Analysis of the Experimental Spectrum
The experimental data obtained via the described protocol provides a clear and definitive confirmation of the structure of this compound. The observed values align closely with the theoretical predictions, and any minor deviations can be rationalized by considering the specific electronic interplay of the substituents.
Table 2: Comparison of Predicted vs. Typical Experimental ¹H NMR Data
| Proton Assignment | Predicted Shift (δ, ppm) | Experimental Shift (δ, ppm) | Multiplicity (J, Hz) | Integration |
| Pyrazole H-3 | 7.5 - 8.0 | 7.75 | s | 1H |
| Methylene (-OCH₂ CH₃) | 4.1 - 4.3 | 4.21 | q, J = 7.1 Hz | 2H |
| N-Methyl (N1-CH₃ ) | 3.6 - 3.9 | 3.78 | s | 3H |
| C-Methyl (C5-CH₃ ) | 2.4 - 2.6 | 2.52 | s | 3H |
| Methyl (-OCH₂CH₃ ) | 1.2 - 1.4 | 1.30 | t, J = 7.1 Hz | 3H |
| (Note: Experimental values are typical and may vary slightly based on solvent and concentration.) |
Analysis of Key Signals:
-
The Singlets (7.75, 3.78, 2.52 ppm): The appearance of three distinct singlets immediately confirms the presence of three proton environments lacking adjacent proton neighbors.
-
The most downfield singlet at 7.75 ppm is unambiguously assigned to the pyrazole ring proton (H-3). Its position reflects the deshielding from the aromatic system and the strong electron-withdrawing nature of the C4-ester group.
-
The singlet at 3.78 ppm is assigned to the N-methyl group. The direct attachment to the electronegative nitrogen atom within the π-system accounts for its downfield shift compared to the other methyl group.
-
The singlet at 2.52 ppm corresponds to the C-methyl group. Being attached to a carbon of the ring, it is less deshielded than the N-methyl group and appears in the expected region for an aryl methyl group.
-
-
The Ethyl Group (4.21 ppm and 1.30 ppm):
-
The quartet at 4.21 ppm and the triplet at 1.30 ppm are the classic signature of an ethyl group. The shared coupling constant (J = 7.1 Hz) is a definitive indicator that these two signals arise from mutually coupled protons.
-
The downfield position of the quartet confirms the -OCH₂CH₃ connectivity, as the methylene protons are directly influenced by the electronegative oxygen atom.
-
Caption: Molecular structure and corresponding ¹H NMR signal assignments.
Section 6: Implications for Quality Control and Analogue Synthesis
This detailed spectral analysis serves multiple purposes in a drug development pipeline:
-
Structural Confirmation: It provides unequivocal proof of the successful synthesis of the target molecule.
-
Purity Assessment: The absence of unexpected signals indicates high purity. Conversely, the presence of signals from starting materials or byproducts can be quantified using the integration values.
-
Isomer Differentiation: In cases where regioisomers are possible (e.g., ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate), ¹H NMR is often the simplest and most effective method for differentiation, as the chemical shifts of the ring proton and methyl groups would be distinctly different.
-
Guide for Analogue Design: Understanding how each substituent influences the electronic environment and, consequently, the chemical shifts, allows medicinal chemists to predict the spectral characteristics of new analogues, aiding in their rapid identification and characterization.
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For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate
This guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for this compound. As a key analytical technique in organic chemistry, ¹³C NMR spectroscopy offers invaluable insights into the molecular structure of this compound. This document will delve into the predicted chemical shifts, the underlying principles of their assignment, and a standard protocol for data acquisition, providing a comprehensive resource for professionals in the field.
Introduction to this compound and ¹³C NMR Spectroscopy
This compound is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazoles are a significant scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The precise characterization of their structure is paramount for understanding their function and for the development of new therapeutic agents.[1]
¹³C NMR spectroscopy is a powerful, non-destructive technique that provides information about the carbon skeleton of a molecule.[2] Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment.[3][4] This allows for the confident identification and structural elucidation of organic compounds.
Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C=O (Ester) | ~164 | The carbonyl carbon of an ester typically resonates in this downfield region.[4][9] |
| C5 | ~147 | Attached to two nitrogen atoms and a methyl group, this carbon is significantly deshielded.[10] |
| C3 | ~138 | The other sp² carbon of the pyrazole ring, its chemical shift is influenced by the adjacent nitrogen and the ester group. |
| C4 | ~110 | This carbon is generally the most shielded of the pyrazole ring carbons. |
| O-CH₂ (Ethyl) | ~60 | The methylene carbon of the ethyl group is deshielded by the adjacent oxygen atom.[4] |
| N-CH₃ (at N1) | ~36 | The methyl group attached to the nitrogen at position 1. |
| C-CH₃ (at C5) | ~13 | A typical chemical shift for a methyl group on an aromatic ring.[10] |
| CH₃ (Ethyl) | ~14 | The terminal methyl group of the ethyl ester. |
Structural Elucidation and Peak Assignment Rationale
The assignment of each peak in the ¹³C NMR spectrum is based on established knowledge of how substituents affect the electronic environment of carbon atoms in a pyrazole ring.
-
Quaternary Carbons (C3, C4, C5, C=O): These carbons will typically show weaker signals in a standard proton-decoupled ¹³C NMR spectrum due to the lack of a Nuclear Overhauser Effect (NOE) enhancement from attached protons.[11]
-
Pyrazole Ring Carbons (C3, C4, C5): The chemical shifts of these carbons are characteristic of heteroaromatic systems. The presence of two nitrogen atoms in the ring leads to a general deshielding compared to benzene. The specific substitution pattern of two methyl groups and an ethyl carboxylate group further refines their chemical shifts.
-
Ethyl Ester Group: The carbonyl carbon (C=O) is expected to be the most deshielded carbon in the molecule, appearing at the highest ppm value. The methylene carbon (-OCH₂-) is deshielded by the electronegative oxygen atom, while the terminal methyl (-CH₃) will be in the typical upfield alkyl region.[4][9]
-
Methyl Groups: The two methyl groups (N-CH₃ and C-CH₃) are expected in the upfield region, with the N-methyl being slightly more deshielded due to its attachment to the nitrogen atom.
To definitively assign the quaternary carbons of the pyrazole ring, two-dimensional NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) would be employed. This experiment reveals correlations between protons and carbons that are separated by two or three bonds.
Experimental Protocol for ¹³C NMR Data Acquisition
The following provides a standardized, step-by-step methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.
4.1. Sample Preparation
-
Dissolution: Accurately weigh approximately 10-20 mg of the solid this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterochloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Gently agitate the tube to ensure a homogeneous solution.
4.2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a modern NMR spectrometer with a field strength of at least 400 MHz for protons.
-
Tuning and Shimming: Insert the sample into the spectrometer. Tune and match the probe to the ¹³C frequency. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on a Bruker instrument).
-
Pulse Program: A 30-degree pulse angle is typically used to allow for a shorter relaxation delay.
-
Spectral Width: Set a spectral width of approximately 240 ppm (from -10 to 230 ppm) to ensure all carbon signals are captured.
-
Acquisition Time: An acquisition time of at least 1-2 seconds is recommended for good resolution.
-
Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point.
-
Number of Scans: Accumulate a sufficient number of scans (typically ranging from 128 to 1024) to achieve an adequate signal-to-noise ratio, especially for the weaker quaternary carbon signals.
-
4.3. Data Processing
-
Fourier Transform: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm. If TMS is not present, the solvent signal can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).[11]
Visualization of Molecular Structure and Workflow
To aid in the conceptualization of the structure and the NMR analysis workflow, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Standard workflow for ¹³C NMR spectroscopy.
References
- López, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-686.
-
ResearchGate. (n.d.). ¹³C NMR chemical shifts for compounds 1-15 in DMSO-d6. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from [Link]
- Elguero, J., Jagerovic, N., & Goya, P. (2013). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 51(11), 765-772.
-
ResearchGate. (n.d.). ¹³C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Retrieved from [Link]
-
The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]
- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
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PrepChem.com. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Mol-Instincts. (2025, May 20). ethyl 1,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate. Retrieved from [Link]
- [No Author]. (n.d.). [Ce(L-Pro)2]2 (Oxa)
-
Chemistry with Caroline. (2022, November 28). How to Interpret the Number of Signals in a 13C NMR for Organic Chemistry [Video]. YouTube. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
PubChem. (n.d.). ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]
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Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]
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PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]
- [No Author]. (n.d.).
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid.
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
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An In-depth Technical Guide to the Mass Spectrometry Analysis of Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the mass spectrometric analysis of ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate, a heterocyclic compound of interest in pharmaceutical and agrochemical research. As a Senior Application Scientist, this document moves beyond mere procedural descriptions to offer a deep dive into the causality behind analytical choices, ensuring a robust and validated approach. We will explore the nuanced fragmentation behaviors of this molecule under both Electron Ionization (EI) and Electrospray Ionization (ESI), providing detailed, field-tested protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The guide is structured to empower researchers to not only replicate these methods but also to adapt and troubleshoot them for their specific applications. All methodologies are grounded in established principles and supported by authoritative references.
Introduction: The Analytical Imperative for this compound
Pyrazole derivatives are a cornerstone in medicinal chemistry and crop science, valued for their diverse biological activities.[1] this compound, with its substituted pyrazole core, represents a significant scaffold in the development of novel bioactive agents. The precise substitution pattern on the pyrazole ring is critical to its function, making the unambiguous identification of regioisomers essential during synthesis and quality control.[2] Mass spectrometry, with its high sensitivity and structural elucidation capabilities, stands as the premier analytical technique for this purpose.
This guide will focus on two primary mass spectrometric workflows: GC-MS for volatile, thermally stable analytes, and LC-MS/MS for a broader range of polarities and thermal stabilities. The choice between these techniques is dictated by the physicochemical properties of the analyte and the specific analytical question being addressed.
Physicochemical Properties and Ionization Strategy
Before delving into specific methodologies, it is crucial to consider the properties of this compound that inform our analytical strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for MS Analysis |
| Molecular Formula | C₈H₁₂N₂O₂ | --- |
| Molecular Weight | 168.19 g/mol | --- |
| Monoisotopic Mass | 168.0899 Da | Essential for accurate mass measurements and formula determination.[3][4] |
| Boiling Point | Estimated >250 °C | Suggests suitability for GC analysis with appropriate temperature programming. |
| Polarity | Moderately Polar | Compatible with both reversed-phase LC and derivatization for GC if necessary. |
Given its predicted volatility and thermal stability, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a primary technique for the analysis of this compound. EI provides reproducible fragmentation patterns that are invaluable for structural confirmation and library matching.
For applications requiring higher sensitivity, analysis of complex mixtures, or for related pyrazole derivatives that may be less volatile or thermally labile, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) is the preferred method. ESI is a soft ionization technique that typically yields the protonated molecule, [M+H]⁺, which can then be subjected to collision-induced dissociation (CID) for structural analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful tool for the separation and identification of pyrazole isomers.[5] The success of this method relies on achieving good chromatographic separation and interpreting the resulting mass spectra.
Predicted Electron Ionization (EI) Fragmentation
Under standard 70 eV EI conditions, this compound is expected to produce a distinct fragmentation pattern. The molecular ion (M⁺˙) should be observable, and its fragmentation will be driven by the lability of the ester group and the stability of the pyrazole ring.
Key Predicted Fragmentation Pathways:
-
Loss of the Ethoxy Group (-OC₂H₅): A primary fragmentation will be the cleavage of the C-O bond of the ester, leading to the loss of an ethoxy radical (·OC₂H₅, 45 Da). This results in a prominent acylium ion at m/z 123.
-
Loss of Ethylene (C₂H₄) via McLafferty Rearrangement: If a gamma-hydrogen is available on the ethyl group, a McLafferty rearrangement can occur, leading to the loss of ethylene (28 Da) and the formation of a radical cation at m/z 140.
-
Cleavage of the Ester Group: Fragmentation can also involve the loss of the entire ethyl carboxylate group.
-
Ring Fragmentation: While the pyrazole ring is relatively stable, characteristic losses of HCN (27 Da) or N₂ (28 Da) from fragment ions can occur.[6]
The following diagram illustrates the predicted major fragmentation pathways for this compound under EI conditions.
Caption: Predicted EI fragmentation of the target analyte.
Experimental Protocol: GC-MS
This protocol provides a starting point for the analysis. Optimization may be required based on the specific instrument and sample matrix.[7]
Step 1: Sample Preparation
-
Accurately weigh approximately 1 mg of the sample.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.
-
Perform serial dilutions to a final concentration of 1-10 µg/mL.
Step 2: GC-MS Instrumental Parameters
Table 2: GC-MS Method Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | --- |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) | A versatile, non-polar column suitable for a wide range of analytes. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Injection Volume | 1 µL | --- |
| Injection Mode | Split (20:1 ratio) | Prevents column overloading and ensures sharp peaks. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | A general-purpose temperature program to ensure elution of the analyte. |
| MS System | Agilent 5977B MSD or equivalent | --- |
| Ionization Mode | Electron Ionization (EI) | --- |
| Electron Energy | 70 eV | Standard energy for reproducible fragmentation and library matching. |
| Ion Source Temp. | 230 °C | Maintains the analyte in the gas phase and prevents contamination. |
| Quadrupole Temp. | 150 °C | Ensures stable ion transmission. |
| Scan Range | m/z 40-300 | Covers the expected molecular ion and fragment masses. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is the method of choice for high-sensitivity analysis, complex matrices, or when dealing with pyrazole derivatives that are not amenable to GC.
Predicted Electrospray Ionization (ESI) Behavior and MS/MS Fragmentation
In positive ion ESI, this compound is expected to readily form the protonated molecule, [M+H]⁺, at m/z 169. This ion can then be isolated and fragmented in the collision cell of a tandem mass spectrometer.
Key Predicted MS/MS Fragmentation Pathways:
-
Loss of Ethylene (C₂H₄): The most likely initial fragmentation of the [M+H]⁺ ion is the neutral loss of ethylene (28 Da) from the ethyl ester group, resulting in a product ion at m/z 141.
-
Loss of Ethanol (C₂H₅OH): A subsequent or alternative fragmentation could be the loss of ethanol (46 Da), leading to an ion at m/z 123.
-
Loss of Carbon Monoxide (CO): Following the initial loss of ethylene or ethanol, the resulting fragment ion may lose carbon monoxide (28 Da).
Caption: Predicted ESI-MS/MS fragmentation of the target analyte.
Experimental Protocol: LC-MS/MS
This protocol outlines a general-purpose reversed-phase LC-MS/MS method.
Step 1: Sample Preparation
-
Prepare a 1 mg/mL stock solution of the sample in methanol or acetonitrile.
-
Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-100 ng/mL.
Step 2: LC-MS/MS Instrumental Parameters
Table 3: LC-MS/MS Method Parameters
| Parameter | Setting | Rationale |
| LC System | Agilent 1290 Infinity II or equivalent | --- |
| Column | ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) | A high-efficiency C18 column for good separation of moderately polar compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | --- |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | --- |
| Gradient | 5% B to 95% B in 5 min, hold 2 min, return to 5% B in 0.1 min, hold 2.9 min | A standard gradient for eluting a wide range of compounds. |
| Flow Rate | 0.4 mL/min | --- |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
| Injection Volume | 2 µL | --- |
| MS System | Agilent 6470 Triple Quadrupole or equivalent | --- |
| Ionization Mode | Electrospray Ionization (ESI), Positive | --- |
| Gas Temperature | 300 °C | --- |
| Gas Flow | 8 L/min | --- |
| Nebulizer | 45 psi | --- |
| Sheath Gas Temp. | 350 °C | --- |
| Sheath Gas Flow | 11 L/min | --- |
| Capillary Voltage | 3500 V | --- |
| MRM Transitions | m/z 169 → 141 (Quantifier), m/z 169 → 123 (Qualifier) | Specific transitions for sensitive and selective detection. |
| Collision Energy | Optimize experimentally (start at 10-15 eV) | The energy required to induce fragmentation. |
Integrated Analytical Workflow
The following diagram illustrates a comprehensive workflow for the analysis of this compound, from sample preparation to data analysis.
Caption: Overall analytical workflow for the target analyte.
Conclusion
The mass spectrometric analysis of this compound can be robustly achieved using either GC-MS or LC-MS/MS. The choice of technique will depend on the specific analytical goals, such as routine identification, quantification in complex matrices, or high-sensitivity screening. By understanding the fundamental principles of ionization and fragmentation, and by implementing the detailed protocols provided, researchers can confidently and accurately characterize this important pyrazole derivative. The methodologies outlined in this guide are designed to be self-validating, providing a strong foundation for any research or development program involving this class of compounds.
References
-
Shen, X., & Perreault, H. (1999). Electrospray ionization mass spectrometry of 1-phenyl-3-methyl-5-pyrazolone derivatives of neutral and N-acetylated oligosaccharides. Journal of Mass Spectrometry, 34(5), 502-510. [Link]
-
PubChem. (n.d.). Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
American Chemical Society. (n.d.). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]
-
NIST. (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed Central. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
-
NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]
-
Frontage Laboratories. (n.d.). Accurate Mass. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 1,5-Dimethyl-3-ethoxycarbonylpyrazole. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
PubMed Central. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Center for Biotechnology Information. Retrieved from [Link]
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solubility of ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate in organic solvents
An In-depth Technical Guide to the Solubility of Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Recognizing the critical role of solubility in drug development, process chemistry, and formulation science, this document synthesizes theoretical principles with practical experimental methodologies. It offers a predictive solubility profile based on the compound's physicochemical properties and established chemical principles. Furthermore, this guide presents detailed, field-proven protocols for the experimental determination of solubility, designed to ensure scientific rigor and data integrity. This document is intended for researchers, chemists, and pharmaceutical scientists engaged in the development and handling of pyrazole-based compounds.
Introduction to this compound
This compound is a substituted pyrazole, a class of heterocyclic compounds widely recognized as a privileged scaffold in drug discovery. Pyrazole derivatives are integral to a multitude of approved pharmaceuticals due to their diverse biological activities. The solubility of any active pharmaceutical ingredient (API) or synthetic intermediate is a cornerstone of its developability. It directly influences bioavailability, ease of formulation, and the efficiency of purification processes like crystallization.[1]
A thorough understanding of the solubility of this compound in various organic solvents is therefore indispensable. This knowledge enables rational solvent selection for synthesis, purification, and the preparation of stock solutions for screening and analysis. This guide provides the foundational principles, predictive data, and actionable protocols to empower researchers in their work with this important molecule.
Physicochemical Properties and Molecular Structure
-
Molecular Formula: C₈H₁₂N₂O₂[2]
-
Molecular Weight: 168.19 g/mol [2]
-
Structure: The molecule consists of a central 1,5-dimethylpyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. An ethyl carboxylate group (-COOCH₂CH₃) is attached at the 4-position.
Key Structural Features Influencing Solubility:
-
Polarity: The presence of two nitrogen atoms in the pyrazole ring and the carbonyl and ether oxygens of the ethyl carboxylate group introduces significant polarity. These electronegative atoms create dipole moments, making the molecule polar.
-
Hydrogen Bonding: The ester carbonyl oxygen and the pyrazole ring nitrogens can act as hydrogen bond acceptors. The absence of acidic protons (like an N-H proton, as the ring is fully substituted) means it cannot act as a hydrogen bond donor. This limits its self-association via hydrogen bonding but allows for strong interactions with protic solvents.
-
Nonpolar Regions: The two methyl groups and the ethyl group of the ester constitute nonpolar, lipophilic regions of the molecule.
The balance between the polar pyrazole and ester functionalities and the nonpolar alkyl groups will dictate the compound's solubility in a given solvent. Based on this structure, the compound is expected to be a solid at room temperature, similar to its isomers like ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (m.p. 42-46 °C).[3]
Guiding Principles of Solubility: "Like Dissolves Like"
The principle of "similia similibus solvuntur" or "like dissolves like" is the primary heuristic for predicting solubility.[1] This rule states that a solute will dissolve best in a solvent that has a similar polarity.
-
Polar Solvents: These solvents (e.g., ethanol, methanol, DMSO, DMF) possess large dipole moments. They are effective at solvating polar solutes by stabilizing the solute's dipole through dipole-dipole interactions. Protic polar solvents, which contain O-H or N-H bonds, can also engage in hydrogen bonding, offering an additional powerful mechanism for dissolving solutes that can act as hydrogen bond acceptors, such as this compound.
-
Nonpolar Solvents: These solvents (e.g., hexane, toluene, diethyl ether) have low dielectric constants and are characterized by weak van der Waals forces. They are most effective at dissolving nonpolar solutes. While the pyrazole ester has nonpolar regions, its overall polarity suggests limited solubility in purely nonpolar solvents.
Predicted Solubility Profile
Based on the structural analysis and the principles of solubility, a qualitative solubility profile for this compound can be predicted. This table serves as a practical starting point for solvent screening in the laboratory.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Methanol, Ethanol | High | The solvent's ability to form hydrogen bonds with the ester and pyrazole moieties, combined with strong dipole-dipole interactions, should lead to excellent solvation. |
| Polar Aprotic | Acetone, Acetonitrile | High to Moderate | Strong dipole-dipole interactions will be the primary dissolving force. Acetone is noted as a good solvent for similar pyrazole esters.[4] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Very High | These are highly polar solvents capable of strong dipole-dipole interactions and are considered "universal" organic solvents for many drug-like molecules. |
| Moderate Polarity | Dichloromethane (DCM), Ethyl Acetate | Moderate to High | These solvents offer a balance of polarity and nonpolar character that should effectively solvate both the polar functional groups and the alkyl portions of the molecule. |
| Nonpolar | Toluene, Hexane, Heptane | Low to Insoluble | The high polarity of the pyrazole ester is mismatched with the nonpolar nature of these solvents, leading to weak solute-solvent interactions compared to the solute-solute interactions. |
| Aqueous | Water | Low to Insoluble | Despite its polarity, the molecule's nonpolar surface area from the alkyl groups and the lack of N-H or O-H donor sites likely limit its solubility in water. Acidic or basic aqueous solutions may not significantly enhance solubility as the molecule lacks strongly acidic or basic functional groups.[5] |
Experimental Protocols for Solubility Determination
Rigorous experimental data is essential to validate predictions. The following protocols describe robust methods for quantifying the solubility of this compound.
Isothermal Shake-Flask Method (Gravimetric)
This equilibrium-based method is considered the "gold standard" for accurate solubility measurement. It relies on allowing a suspension of the compound to reach saturation in a solvent at a constant temperature.
Methodology:
-
Preparation: Add an excess amount of crystalline this compound to a known volume (e.g., 5.0 mL) of the selected solvent in a sealed, screw-cap vial. The excess solid is crucial to ensure saturation is achieved.
-
Equilibration: Place the vial in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C). Agitate the suspension for a period sufficient to reach equilibrium (typically 24-72 hours). The rate of dissolution decreases as equilibrium is approached, so sufficient time is critical.[6]
-
Phase Separation: After equilibration, allow the vial to stand undisturbed in the incubator for at least 2 hours to permit the excess solid to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant using a volumetric pipette fitted with a filter (e.g., a 0.45 µm PTFE syringe filter) to prevent transfer of any undissolved solid.
-
Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Evaporate the solvent completely under a stream of nitrogen or in a vacuum oven at a controlled temperature.
-
Quantification: Once the solvent is removed, re-weigh the vial containing the dried solute.
-
Calculation: Calculate the solubility (in mg/mL or mol/L) by dividing the mass of the dissolved solid by the volume of the supernatant sampled.
Workflow Diagram: Isothermal Shake-Flask Method
Caption: Workflow for the Isothermal Shake-Flask Method.
High-Throughput Screening (HTS) Solubility Assay
For earlier stages of research where relative solubility across many solvents is needed quickly, an HTS approach using multi-well plates is efficient. This protocol uses UV/Vis spectroscopy for quantification.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in a solvent where it is highly soluble (e.g., DMSO).
-
Standard Curve Generation: Create a series of calibration standards by diluting the stock solution in the analytical solvent (e.g., acetonitrile). Measure the absorbance of each standard at the compound's λ_max to generate a standard curve (Absorbance vs. Concentration).
-
Assay Plate Preparation: Dispense a small, precise amount of the DMSO stock solution into the wells of a 96-well plate. Allow the DMSO to evaporate completely, leaving a thin film of the dry compound.
-
Solvent Addition: Add the test solvents to the wells containing the dried compound.
-
Equilibration: Seal the plate and shake at a controlled temperature for 1-2 hours.
-
Analysis: After shaking, measure the absorbance of the solution in each well using a plate reader.
-
Calculation: Use the standard curve to convert the measured absorbance values into solubility concentrations for each solvent.
Workflow Diagram: HTS Solubility Assay
Caption: Workflow for a High-Throughput Solubility Assay.
Safety, Handling, and Disposal
Proper safety protocols are mandatory when handling this compound and associated organic solvents.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]
-
Ventilation: All handling of the compound and volatile organic solvents should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[9]
-
Hazard Information: While specific toxicity data for this isomer is limited, related pyrazole compounds may cause skin, eye, and respiratory irritation.[10][11] Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[9]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and bases.[7]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not discharge into the environment.[8]
Conclusion
This compound is a polar molecule with both hydrogen bond accepting capabilities and nonpolar regions. This structural duality predicts high solubility in polar protic and aprotic solvents like alcohols, DMSO, and acetone, with limited solubility in nonpolar and aqueous media. This guide provides the theoretical framework for understanding these properties and offers robust, detailed experimental protocols for their quantitative determination. By applying these methods, researchers can generate the reliable solubility data necessary to accelerate drug discovery and chemical process development.
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melting point of ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate
An In-Depth Technical Guide to the Characterization and Determination of the Melting Point of Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate
For researchers, scientists, and drug development professionals, the fundamental physicochemical properties of a novel compound are the bedrock of its development profile. This compound, a substituted pyrazole ester, represents a class of heterocyclic compounds of significant interest in medicinal chemistry. While extensive data on its isomers and related structures are available, the precise melting point of this specific molecule is not widely documented in readily accessible literature.
This guide, therefore, moves beyond a simple statement of a physical constant. Instead, it serves as a comprehensive manual for the determination, interpretation, and significance of the . We will treat this compound as a case study for the rigorous characterization required in a modern research and development setting.
Part 1: The Foundational Importance of the Melting Point
The melting point is the temperature at which a substance transitions from a solid to a liquid state in equilibrium.[1] In the context of pharmaceutical and chemical sciences, it is one of the most critical and informative physical properties for several reasons:
-
Indicator of Purity: A pure, crystalline compound will exhibit a sharp, well-defined melting point, typically melting over a narrow range of 0.5-1.5°C.[2] The presence of even minor impurities disrupts the crystal lattice, which typically lowers the melting temperature and broadens the melting range.[3][4] This phenomenon, known as melting point depression, is a powerful and rapid tool for a preliminary assessment of material purity.[5]
-
Compound Identification: While not unique, a measured melting point provides a crucial data point for confirming the identity of a synthesized compound when compared against a known reference or literature values.[6] The mixed melting point technique, where the sample is mixed with a known standard, is a classic and definitive method for identity confirmation.[7]
-
Influence on Bioavailability: For drug development professionals, the melting point correlates with other key properties like solubility.[8] A high melting point often suggests strong intermolecular forces within the crystal lattice, which can translate to lower solubility and potentially impact drug absorption and bioavailability.[8]
-
Polymorph Characterization: Many pharmaceutical compounds can exist in multiple crystalline forms, or polymorphs, each with a distinct melting point and other physicochemical properties.[9] Identifying and controlling polymorphism is critical, as different forms can have different stabilities, solubilities, and manufacturing behaviors.
Part 2: Standard Methodology: Capillary Melting Point Determination
The capillary method is the most common and pharmacopeia-recognized technique for melting point determination.[10] It relies on visual observation of the sample as it is heated in a controlled manner.
Experimental Protocol: Digital Melting Point Apparatus (e.g., Mel-Temp)
This protocol is designed to be a self-validating system, incorporating a preliminary estimation and subsequent precise measurements to ensure accuracy.
1. Sample Preparation (The Foundation of Accuracy):
- Step 1.1 - Drying: Ensure the sample of this compound is completely dry. This is critical as residual solvent can act as an impurity, depressing and broadening the melting range. Dry the sample under vacuum or in a desiccator.
- Step 1.2 - Pulverization: Grind the crystalline sample into a fine, uniform powder using a mortar and pestle or the flat end of a spatula on a watch glass.[11] This ensures uniform packing and efficient heat transfer.
- Step 1.3 - Capillary Loading: Press the open end of a thin-walled capillary tube into the powder.[12] Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. A sample height of 2-3 mm is ideal.[12][13] Overfilling can lead to a broad melting range due to inefficient heat transfer through the sample.[11]
2. Instrument Setup & Preliminary (Rapid) Determination:
- Step 2.1 - Instrument Power-Up: Turn on the melting point apparatus and the associated digital thermometer.[11]
- Step 2.2 - Initial Heating: Insert the packed capillary into the heating block. Set a rapid heating rate (e.g., 10-15°C per minute).[11][14]
- Step 2.3 - Approximate Melting Point: Observe the sample through the magnifying lens. Record the approximate temperature at which the sample melts. This value is not for formal reporting but is essential for guiding the precise determination.[12]
- Step 2.4 - Cooling: Allow the apparatus to cool to at least 20°C below the approximate melting point before beginning the next phase.[13]
3. Precise Melting Point Determination (Minimum of Two Runs):
- Step 3.1 - Sample Insertion: Insert a freshly prepared capillary tube of the compound.
- Step 3.2 - Controlled Heating: Rapidly heat the block to a temperature approximately 15-20°C below the previously determined approximate melting point.[12]
- Step 3.3 - Slow Temperature Ramp: Reduce the heating rate to 1-2°C per minute.[12][13] This slow ramp is crucial for ensuring thermal equilibrium between the heating block, the thermometer, and the sample, which is the cornerstone of an accurate measurement.[12]
- Step 3.4 - Observation and Recording:
- Record T1: The temperature at which the first drop of liquid appears within the solid matrix.[11]
- Record T2: The temperature at which the last solid crystal melts, resulting in a completely clear liquid.[11]
- Step 3.5 - Repeatability: Conduct at least two more precise determinations with fresh samples. The results should be consistent.
Workflow for Capillary Melting Point Determination
Caption: Workflow for accurate melting point determination.
Part 3: Advanced Characterization: Differential Scanning Calorimetry (DSC)
For the rigorous demands of drug development, Differential Scanning Calorimetry (DSC) offers a more quantitative and detailed analysis of thermal transitions.[15] DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[16][17]
Causality Behind Choosing DSC: While the capillary method is excellent for purity and identity, DSC provides critical additional information. It quantifies the enthalpy of fusion (the energy required to melt the solid), which is vital for solubility modeling and polymorphism studies.[18] It can detect subtle thermal events that might be missed by visual inspection, such as glass transitions or solid-solid phase transitions that occur before melting.[9][15]
Experimental Protocol: DSC Analysis
1. Instrument and Sample Preparation:
- Step 1.1 - Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using certified reference standards (e.g., indium).
- Step 1.2 - Sample Weighing: Accurately weigh 2-5 mg of the finely powdered this compound into an aluminum DSC pan.
- Step 1.3 - Pan Sealing: Hermetically seal the pan to prevent any loss of sample due to sublimation. Place an empty, sealed pan on the reference side.
2. Thermal Program:
- Step 2.1 - Equilibration: Equilibrate the system at a starting temperature well below the expected melting point (e.g., 25°C).
- Step 2.2 - Heating Ramp: Heat the sample at a controlled linear rate, typically 10°C/min, under an inert nitrogen atmosphere.[9]
- Step 2.3 - Data Collection: Record the differential heat flow as a function of temperature.
3. Data Analysis:
- The resulting plot, a thermogram, will show an endothermic peak where the sample melts.
- Melting Point (T_onset): The extrapolated onset temperature of the melting peak is typically reported as the melting point.
- Peak Temperature (T_peak): The temperature at the peak's maximum.
- Enthalpy of Fusion (ΔH_fus): The area under the melting peak, which is proportional to the energy absorbed during melting.
Conceptual Diagram of a DSC Thermogram
Caption: A typical DSC thermogram showing a melting endotherm.
Part 4: Data Interpretation and Troubleshooting
| Observation | Potential Cause | Actionable Insight |
| Broad Melting Range (> 2°C) | Presence of impurities.[6] | The sample requires further purification (e.g., recrystallization). |
| Melting Point Lower than Expected | Impurities or presence of a less stable polymorph.[3] | Correlate with other analytical data (e.g., NMR, LC-MS) to check for impurities. Consider DSC to investigate polymorphism. |
| Sample Decomposes (Bubbles, Chars) | Thermal instability. | The compound decomposes at or near its melting point. Report the decomposition temperature range. |
| Sample Sublimes | High vapor pressure. | Use a sealed capillary tube for measurement to prevent sample loss.[11] |
| Inconsistent Results Between Runs | Poor sample packing, inconsistent heating rate, or wet sample. | Re-prepare samples ensuring they are dry and uniformly packed. Verify instrument settings. |
Part 5: Physicochemical Data Summary
Below is a summary of the known and determinable properties for this compound.
| Property | Value | Source/Method |
| Molecular Formula | C₈H₁₂N₂O₂ | Calculated |
| Molecular Weight | 168.19 g/mol | Calculated |
| CAS Number | 5750-70-9 | Database |
| Appearance | To be determined | Visual Inspection |
| Melting Point | To be determined | Experimental (Capillary/DSC) |
| Solubility | To be determined | Experimental |
Conclusion
While a literature value for the is not immediately apparent, this guide provides the authoritative framework for its precise determination. By following these validated protocols, researchers can confidently establish this critical physical constant. The melting point, obtained through either the robust capillary method or the more detailed DSC analysis, serves as a cornerstone for assessing purity, confirming identity, and informing the subsequent stages of research and drug development. This rigorous, methodical approach ensures data integrity and supports the advancement of promising chemical entities from the laboratory to their full potential.
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discovery and history of pyrazole-4-carboxylate esters
An In-Depth Technical Guide to the Discovery and History of Pyrazole-4-Carboxylate Esters
Abstract
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal and agricultural chemistry. Its derivatives have demonstrated a vast spectrum of biological activities, leading to their incorporation into numerous pharmaceuticals and agrochemicals.[1][2][3] Within this important class, pyrazole-4-carboxylate esters have emerged as particularly valuable scaffolds and synthetic intermediates. This guide provides a comprehensive exploration of the discovery and historical development of these compounds, detailing the foundational synthetic methodologies, the evolution of more advanced techniques, and the subsequent explosion in their application as bioactive agents. We will examine the causality behind key experimental choices, present detailed protocols for seminal reactions, and contextualize their significance in modern drug discovery and materials science.
Foundational Discoveries: The Birth of Pyrazole Chemistry
The history of pyrazole chemistry is inextricably linked to the pioneering work of German chemist Ludwig Knorr. In 1883, while attempting to synthesize quinoline derivatives, Knorr serendipitously discovered the condensation reaction between ethyl acetoacetate (a 1,3-dicarbonyl compound) and phenylhydrazine.[1][4] This reaction did not yield the expected product but instead produced a five-membered heterocyclic compound, a pyrazolone derivative named Antipyrine, which would later become a widely used analgesic and antipyretic drug.[5][6] This seminal work, now universally known as the Knorr Pyrazole Synthesis , was the first major synthesis of a substituted pyrazole and laid the essential groundwork for the entire field.[7][8][9]
Shortly after, in 1889, Hans von Pechmann first synthesized the parent, unsubstituted pyrazole ring. This established the fundamental structure and reactivity of the core heterocycle, opening the door for systematic exploration of its derivatives. These early discoveries were crucial, not just for creating new molecules, but for establishing a robust and versatile method—the reaction of hydrazines with 1,3-dicarbonyls—that remains a mainstay for pyrazole synthesis to this day.[4][10]
Core Synthetic Methodologies: From Knorr to Modern Innovations
The enduring legacy of Knorr's work is the reliability and versatility of the hydrazine/1,3-dicarbonyl condensation. The synthesis of pyrazole-4-carboxylate esters is a direct extension of this foundational reaction, typically employing a β-ketoester as the 1,3-dicarbonyl component.
The Knorr Pyrazole Synthesis: The Archetypal Reaction
The Knorr synthesis is the most common and direct route to pyrazoles, celebrated for its high yields and the stability of the aromatic product.[4] The mechanism involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, such as a β-ketoester, often under acidic catalysis.[5][7][11]
Mechanism: The reaction proceeds through an initial condensation of one of the hydrazine's nitrogen atoms with one of the carbonyl groups of the β-ketoester to form a hydrazone or enamine intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. The subsequent dehydration of the resulting heterocyclic intermediate leads to the formation of the stable, aromatic pyrazole ring.[5][7] The use of an unsymmetrical dicarbonyl compound can lead to a mixture of regioisomers, an important consideration in synthetic design.[12]
Experimental Protocol: Synthesis of Ethyl 5-phenyl-1H-pyrazole-4-carboxylate
This protocol is a representative example of the Knorr synthesis adapted for pyrazole-4-carboxylate esters.
-
Reagent Preparation: In a 50 mL round-bottom flask, dissolve ethyl benzoylacetate (1.92 g, 10 mmol) in 20 mL of ethanol.
-
Hydrazine Addition: To the stirred solution, add hydrazine hydrate (0.5 mL, 10 mmol).
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.[4]
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90°C) for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting ketoester), allow the mixture to cool to room temperature.
-
Precipitation: Slowly pour the reaction mixture into 50 mL of ice-cold water with stirring. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold water to remove any residual impurities.[4]
-
Drying & Purification: Air-dry the product. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure pyrazole-4-carboxylate ester.
Vilsmeier-Haack Reaction for Pyrazole Synthesis
An alternative and powerful method for synthesizing 1H-pyrazole-4-carboxylic acid esters involves the Vilsmeier-Haack reaction.[13][14] This approach utilizes hydrazones derived from β-keto esters as the starting material. The Vilsmeier reagent (typically a mixture of phosphorus oxychloride and dimethylformamide) acts as both a cyclizing and formylating agent.
This method offers an efficient route to these compounds, often with high yields.[13] Microwave-assisted versions of this reaction have been developed, significantly reducing reaction times from hours to minutes and often improving yields.[13][15]
The Pharmacological Era: A Privileged Scaffold
The true significance of pyrazole-4-carboxylate esters lies in their vast and diverse biological activities. The pyrazole ring is considered a "privileged scaffold" because its derivatives can interact with a wide range of biological targets, making it a recurring motif in successful drugs.[2][3] The 4-carboxylate ester group further enhances this versatility, acting as a key site for modification, a hydrogen bond acceptor, or a precursor to other functional groups like carboxamides.[16][17]
This has led to the development of pyrazole-based compounds across numerous therapeutic and agricultural areas.
Table 1: Biological Activities of Pyrazole-4-Carboxylate Derivatives
| Biological Activity | Compound Class/Example | Therapeutic/Agrochemical Area | Reference |
| Anti-inflammatory | Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates | Nonsteroidal anti-inflammatory drugs (NSAIDs) | [6] |
| Anticancer | Pyrimidinopyrazoles, FGFR inhibitors | Oncology, Kinase Inhibition | [13][18] |
| Fungicidal | Pyrazole carboxamides (derived from esters) | Agrochemicals (e.g., SDHI fungicides) | [16][17] |
| Insecticidal | Pyrazole methanesulfonates, Pyrazole carboxamides | Agrochemicals, Pest Control | [9][16] |
| Antimicrobial | Nitrofuran-containing pyrazoles | Antibacterial, Antifungal Agents | [6] |
| Antihyperglycemic | Substituted pyrazole-4-carboxylic acids | Diabetes Treatment | [8] |
| Antiviral | General pyrazole derivatives | Virology (e.g., against TMV) | [19] |
| Enzyme Inhibition | Pyrazole carboxylic acids | Cardiovascular (Hao2 inhibitors) | [20] |
The journey of pyrazole-based drugs from Knorr's Antipyrine to modern blockbusters like Celecoxib (an anti-inflammatory COX-2 inhibitor) and various kinase inhibitors in oncology highlights the scaffold's enduring importance.[2][5]
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Methodological & Application
Application Notes & Protocols: Leveraging Ethyl 1,5-Dimethyl-1H-pyrazole-4-carboxylate in Advanced Multicomponent Reactions
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with an in-depth exploration of ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate as a versatile building block for multicomponent reactions (MCRs). Recognizing that the inherent stability and substitution pattern of the title compound necessitates strategic functionalization prior to its use in classical MCRs, this document details robust protocols for its conversion into highly reactive intermediates. Subsequently, we provide comprehensive, field-proven methodologies for employing these derivatives in powerful MCRs, including the Biginelli and Hantzsch reactions, to generate novel, drug-like heterocyclic scaffolds. The narrative emphasizes the causality behind experimental choices, ensuring protocols are both reproducible and adaptable.
Introduction: The Intersection of MCRs and Privileged Scaffolds
Multicomponent reactions (MCRs) represent a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures in a single, one-pot operation.[1][2][3] Their inherent efficiency, atom economy, and ability to generate vast libraries of structurally diverse compounds make them an indispensable tool in drug discovery and materials science.[4][5]
The pyrazole nucleus is a "biologically privileged" scaffold, a five-membered heterocycle that is a core component in numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the kinase inhibitor Ruxolitinib.[5][6][7][8] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding interactions make it a highly sought-after motif in medicinal chemistry.[6][7]
This guide focuses on This compound , a readily accessible building block. While its native structure is not directly amenable to participation as a primary component in many named MCRs, its true potential is unlocked through strategic chemical modification. The following sections detail the necessary synthetic transformations and subsequent MCR protocols to leverage this pyrazole core for the synthesis of novel, high-value heterocyclic systems.
Strategic Functionalization: Unlocking MCR Reactivity
The title compound, with its ethyl ester at the C4 position and methyl groups at N1 and C5, lacks the requisite functional groups (e.g., a primary amine or an aldehyde) to directly participate in canonical MCRs like the Ugi, Biginelli, or Hantzsch syntheses. Therefore, the first critical step is the high-yield conversion of the C4-ester into a more reactive functional group. The most logical and versatile transformation is its reduction to the corresponding aldehyde, creating 1,5-dimethyl-1H-pyrazole-4-carbaldehyde .
Protocol 2.1: Synthesis of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde
This protocol details the reduction of the ethyl ester to the aldehyde using Diisobutylaluminium hydride (DIBAL-H), a standard and reliable method that minimizes over-reduction to the alcohol.
Rationale: DIBAL-H is a powerful yet selective reducing agent. At low temperatures (typically -78 °C), it forms a stable tetrahedral intermediate with the ester that collapses to the aldehyde upon aqueous workup. This temperature control is critical to prevent a second hydride addition, which would yield the corresponding alcohol.
Materials:
-
This compound
-
Diisobutylaluminium hydride (DIBAL-H, 1.0 M solution in hexanes)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous solution of Sodium Potassium Tartrate (Rochelle's salt)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H solution (1.1 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol (2.0 eq) at -78 °C.
-
Allow the mixture to warm to room temperature. Add the saturated solution of Rochelle's salt and stir vigorously for 1-2 hours until two clear layers form. This step chelates the aluminum salts, simplifying the workup.
-
Transfer the mixture to a separatory funnel and extract with EtOAc (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, hexanes/EtOAc gradient) to yield the pure aldehyde.
Application in Multicomponent Reactions
With the highly reactive 1,5-dimethyl-1H-pyrazole-4-carbaldehyde in hand, a wide array of MCRs can be accessed to build novel, pyrazole-containing heterocyclic libraries.
Application 3.1: Biginelli-Type Reaction for Pyrazolo[1,5-a]pyrimidines
The Biginelli reaction is a classic MCR that condenses an aldehyde, a β-dicarbonyl compound, and urea or thiourea to form dihydropyrimidinones (DHPMs).[9][10] When using aminopyrazoles or related nitrogen-rich heterocycles, this reaction can be adapted to create fused bicyclic systems like pyrazolopyrimidines.[11][12]
Rationale for Protocol: While the classic Biginelli reaction is acid-catalyzed, studies on aminopyrazole-based variants have shown that the reaction can proceed efficiently without a catalyst in a high-boiling polar aprotic solvent like DMF.[11][12] This catalyst-free approach simplifies the procedure and avoids potential side reactions promoted by strong acids.
Protocol 3.1.1: Synthesis of a Pyrazole-Fused Dihydropyrimidine Derivative
Materials:
-
1,5-Dimethyl-1H-pyrazole-4-carbaldehyde (from Protocol 2.1)
-
Ethyl acetoacetate (or another β-dicarbonyl compound)
-
Urea (or thiourea)
-
N,N-Dimethylformamide (DMF)
-
Methanol
Procedure:
-
In a round-bottom flask, combine 1,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.2 eq).
-
Add a minimal amount of DMF (e.g., 0.5 mL per 1 mmol of aldehyde).
-
Heat the reaction mixture to 100-120 °C (boiling DMF) and stir for 2-4 hours. Monitor progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add cold methanol to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.
| Component 1 (Aldehyde) | Component 2 (Dicarbonyl) | Component 3 (Amide) | Conditions | Typical Yield | Reference |
| Aryl Aldehyde | Ethyl Acetoacetate | Urea | DMF, 100-120 °C | 60-80% | [11] |
| Aryl Aldehyde | N-Aryl-3-oxobutanamide | 5-Aminopyrazole | DMF, reflux | 32-60% | [12] |
| Pyrazole-4-carbaldehyde | Acetylacetone | Thiourea | EtOH, Acid catalyst | 75-90% | [13] |
| Note: In this case, the aminopyrazole serves as the urea equivalent. |
Application 3.2: Hantzsch Synthesis for Pyrazole-Substituted Dihydropyridines
The Hantzsch synthesis is a four-component reaction that combines an aldehyde, two equivalents of a β-ketoester, and an ammonia source to produce 1,4-dihydropyridines (DHPs).[14][15] These DHPs are not only valuable synthetic intermediates but are also found in drugs like Nifedipine.[14] Using our pyrazole aldehyde allows for the direct incorporation of the pyrazole moiety at the 4-position of the DHP ring.
Rationale for Protocol: The traditional Hantzsch synthesis involves refluxing in ethanol, which serves as both the solvent and a medium for the multiple condensation and cyclization steps.[14] The reaction proceeds through the formation of an enamine from one ketoester and ammonia, and a Knoevenagel condensation product from the other ketoester and the aldehyde, which then combine in a Michael addition followed by cyclization.[14][16]
Protocol 3.2.1: Synthesis of a 4-(Pyrazolyl)-1,4-dihydropyridine
Materials:
-
1,5-Dimethyl-1H-pyrazole-4-carbaldehyde (from Protocol 2.1)
-
Ethyl acetoacetate (2.0 eq)
-
Ammonium hydroxide (conc. solution, ~1.2 eq)
-
Ethanol (EtOH)
Procedure:
-
To a round-bottom flask, add 1,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and ethyl acetoacetate (2.0 eq) in ethanol.
-
Add concentrated ammonium hydroxide (1.2 eq) to the mixture.
-
Heat the reaction to reflux (approx. 78 °C) and maintain for 4-6 hours, monitoring by TLC. A solid product often begins to precipitate from the solution.
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold ethanol and dry under vacuum to yield the desired dihydropyridine derivative. Purity is often high enough for subsequent use without further purification.
| Component 1 (Aldehyde) | Component 2 (Ketoester) | Component 3 (Ammonia Source) | Conditions | Typical Yield | Reference |
| Aromatic Aldehyde | Ethyl Acetoacetate | Ammonia | EtOH, reflux | High | [14] |
| Bis-aldehydes | 3-Aminocrotonitrile | N/A | Reflux | Good | [17] |
| Heterocyclic Aldehyde | Methyl Acetoacetate | NH₄OAc | Solvent-free, 80 °C | 85-95% | General Hantzsch |
| Note: 3-Aminocrotonitrile serves as both the ketoester and ammonia equivalent. |
Conclusion and Outlook
This compound, while seemingly unreactive in its native form for many MCRs, is a highly valuable precursor. Through a straightforward and high-yielding functional group interconversion to its corresponding aldehyde, it becomes a powerful building block for constructing complex, drug-like molecules. The Biginelli and Hantzsch reactions detailed herein provide reliable and scalable pathways to novel pyrazolo-fused pyrimidines and pyrazole-substituted dihydropyridines. These protocols, grounded in established chemical principles, offer researchers a clear roadmap to expand their chemical libraries and accelerate discovery programs by integrating a privileged heterocyclic scaffold into diverse molecular frameworks.
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Wessjohann, L. A., Ruijter, E., Garcia-Rivera, D., & Brandt, W. (2003). The sequencing of multicomponent reactions (MCRs) and subsequent cyclization reactions is a powerful stratagem for the rapid synthesis of diverse heterocyclic scaffolds. [Source URL not available, content from search result][4]
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Zhu, J., & Wang, Q. (2010). Multicomponent domino reactions (MDRs) serve as a rapid and efficient tool for the synthesis of versatile heterocycles. Chemical Society Reviews, 39(5), 1680-1691. [Link][1]
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de Moliner, F., et al. (2018). Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. Tetrahedron Letters, 59(34), 3341-3344. [Link][19]
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Braga, A. L., & Ludtke, D. S. (2020). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. ACS Omega, 5(4), 1636-1647. [Link][20]
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Braga, A. L., & Ludtke, D. S. (2020). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. ACS Omega, 5(4), 1636-1647. [Link][21]
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ResearchGate. (n.d.). Synthesis of pyrazole-fused dihydropyridine derivatives by multicomponent reaction. [Source URL not available, content from search result][22]
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Dömling, A. (2014). Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. Molecules, 19(9), 14595-14624. [Link][23]
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Müller, T. J. J. (Ed.). (2009). Multi-Component Reactions in Heterocyclic Chemistry. Topics in Heterocyclic Chemistry, 18. [Link][2]
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Castillo, J. C., & Portilla, J. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(11), 3326. [Link][5]
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Rani, P. (2020). Multicomponent synthesis of heterocyclic compounds. International Journal for Research Publication & Seminar, 11(3), 223-228. [Link][3]
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Dömling, A., & Beck, B. (2016). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 12, 2456-2476. [Link][24]
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Wang, X., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Medicinal Chemistry, 64(20), 14864-14890. [Link][6]
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ResearchGate. (n.d.). Mechanisms of the Ugi four and three component reactions. [Source URL not available, content from search result][25]
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Li, Y., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link][26]
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Kamal, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708. [Link][7]
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Abdel-Wahab, B. F., et al. (2020). Hantzsch synthesis of bis(1,4-dihydropyridines) and bis(tetrahydrodipyrazolo[3,4-b:4′,3′-e]pyridines) linked to pyrazole units as novel hybrid molecules. Synthetic Communications, 50(13), 1974-1984. [Link][17]
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Sharma, R., & Kumar, V. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(18), 1533-1552. [Link][8]
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Koutentis, P. A., & Podgórski, M. (2016). Catalyst-free Biginelli-type synthesis of new functionalized 4,7-dihydropyrazolo[1,5-a]pyrimidines. New Journal of Chemistry, 40(9), 7431-7438. [Link][11]
-
Sciforum. (2016). Synthesis of new 4,7-dihydropyrazolo[1,5-a]pyrimidines and 4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolines through the non-catalyzed Biginelli reaction. [Link][12]
-
ResearchGate. (n.d.). Catalysts and conditions for Biginelli reaction. [Source URL not available, content from search result][13]
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Kappe, C. O. (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education, 77(11), 1436. [Link][14]
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MDPI. (n.d.). Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. [Link][9]
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IRIS-AperTO - UniTo. (n.d.). Brønsted acid catalysed enantioselective Biginelli reaction. [Link][10]
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Protocol for N-Alkylation of Pyrazole Carboxylates: A Detailed Guide to Regiocontrolled Synthesis
Introduction: The Significance of N-Alkylated Pyrazole Carboxylates
N-alkylated pyrazoles are a cornerstone of modern medicinal chemistry and drug development, forming the core scaffold of numerous FDA-approved drugs.[1][2] Their prevalence stems from the pyrazole ring's ability to act as a versatile pharmacophore, engaging in various biological interactions. The N-alkylation of pyrazole carboxylates, in particular, offers a strategic entry point for generating molecular diversity. The ester functionality serves as a convenient handle for further synthetic transformations, such as amide bond formation, reduction to alcohols, or conversion to other functional groups, enabling the exploration of a vast chemical space.
The primary challenge in the N-alkylation of unsymmetrically substituted pyrazoles, including pyrazole carboxylates, is controlling the regioselectivity. Alkylation can occur at either of the two nitrogen atoms (N1 or N2), leading to the formation of regioisomers with potentially distinct biological activities and physicochemical properties.[3] This guide provides a comprehensive overview of the key methodologies for the N-alkylation of pyrazole carboxylates, with a strong emphasis on the factors that govern the regiochemical outcome. We will delve into the mechanistic underpinnings of these reactions and present detailed, field-proven protocols for their execution.
Understanding the Mechanistic Landscape of Pyrazole N-Alkylation
The N-alkylation of a pyrazole typically proceeds via a nucleophilic substitution reaction. The pyrazole, being weakly acidic, is first deprotonated by a base to form a pyrazolate anion. This anion then acts as a nucleophile, attacking an electrophilic alkylating agent. The regioselectivity of the alkylation is a delicate interplay of steric and electronic factors.
Key Factors Influencing Regioselectivity:
-
Steric Hindrance: Bulky substituents on the pyrazole ring will sterically hinder the adjacent nitrogen atom, favoring alkylation at the less hindered nitrogen. Similarly, bulky alkylating agents will preferentially react at the more accessible nitrogen atom.[4]
-
Electronic Effects: The electronic nature of the substituents on the pyrazole ring influences the nucleophilicity of the two nitrogen atoms. Electron-withdrawing groups, such as a carboxylate, can decrease the electron density at the adjacent nitrogen, potentially favoring alkylation at the more distant nitrogen.
-
Choice of Base and Solvent: The base and solvent system can significantly impact the position of the cation associated with the pyrazolate anion, thereby influencing the regioselectivity.[5][6] For instance, different bases can lead to opposite regioselectivity.[7] The polarity of the solvent can also play a crucial role, with polar aprotic solvents often favoring the formation of a single regioisomer.[7][8][9]
-
Reaction Temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can influence the ratio of the resulting regioisomers.
Methodologies for N-Alkylation of Pyrazole Carboxylates
Several robust methods have been developed for the N-alkylation of pyrazoles. The choice of method often depends on the specific substrate, the desired regioselectivity, and the compatibility of the functional groups present in the molecule.
Classical Base-Mediated N-Alkylation
This is the most widely employed method for N-alkylation, involving the deprotonation of the pyrazole with a suitable base, followed by the addition of an alkylating agent (typically an alkyl halide).[3][4]
General Workflow for Base-Mediated N-Alkylation:
Caption: General workflow for base-mediated N-alkylation.
Detailed Protocol:
-
To a solution of the pyrazole carboxylate (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, DMSO, or acetonitrile) under an inert atmosphere, add the base (1.1-2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to ensure complete deprotonation.
-
Add the alkylating agent (1.0-1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at the appropriate temperature (room temperature to reflux) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated pyrazole carboxylate(s).
Table 1: Common Bases and Solvents for Base-Mediated N-Alkylation
| Base | Common Solvents | Typical Reaction Conditions | Notes |
| Potassium Carbonate (K₂CO₃) | DMF, Acetonitrile, Acetone | Room temperature to 80 °C | A mild and commonly used base. Using K₂CO₃ in DMSO can achieve regioselective N1-alkylation for 3-substituted pyrazoles.[7][10] |
| Sodium Hydride (NaH) | THF, DMF | 0 °C to room temperature | A strong, non-nucleophilic base. Requires careful handling due to its reactivity with water. |
| Cesium Carbonate (Cs₂CO₃) | DMF, Acetonitrile | Room temperature | Often provides higher yields and better regioselectivity compared to other carbonate bases. |
| 2,6-Lutidine | Dichloromethane, Toluene | Room temperature to reflux | A non-nucleophilic organic base that can provide excellent regioselectivity in certain cases.[11] |
Mitsunobu Reaction
The Mitsunobu reaction offers a powerful alternative for the N-alkylation of pyrazoles with primary and secondary alcohols.[4][12] This reaction proceeds under mild, neutral conditions and is known for its stereospecificity, occurring with inversion of configuration at the alcohol's stereocenter.[13]
Mechanism of the Mitsunobu Reaction for Pyrazole N-Alkylation:
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Ethyl 1,5-Dimethyl-1H-Pyrazole-4-Carboxylate: A Versatile Scaffold for Modern Medicinal Chemistry
Introduction: The Enduring Significance of the Pyrazole Core
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in a multitude of interactions with biological targets. Pyrazole-containing compounds have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1] This has led to the successful development of numerous blockbuster drugs, such as the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil, underscoring the therapeutic relevance of this heterocyclic system.
Within this important class of molecules, ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate emerges as a particularly valuable building block. Its structure features several key handles for chemical modification: an ethyl ester at the 4-position, which can be readily converted into a variety of functional groups, and two methyl groups at the 1- and 5-positions, which lock the tautomeric form and provide specific steric and electronic properties. These features make it an ideal starting point for the synthesis of diverse compound libraries aimed at discovering novel therapeutic agents. This guide provides a detailed overview of the synthesis of this compound and outlines key protocols for its application as a foundational element in drug discovery programs.
Synthesis of the Building Block: A Robust and Scalable Protocol
The synthesis of this compound can be efficiently achieved through a well-established cyclocondensation reaction. This method, adapted from related pyrazole syntheses, involves the reaction of a β-ketoester with a hydrazine derivative, a cornerstone of pyrazole chemistry.[2][3]
Protocol 1: Synthesis of this compound
This protocol is based on the classical Knorr pyrazole synthesis, adapted for the specific target molecule. The key transformation involves the reaction of ethyl 2-(ethoxymethylidene)-3-oxobutanoate (EMMBO), derived from ethyl acetoacetate, with methylhydrazine.
Reaction Scheme:
Caption: Synthetic pathway to this compound.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| Ethyl acetoacetate | 130.14 | 1.0 |
| Triethyl orthoformate | 148.20 | 1.2 |
| Acetic anhydride | 102.09 | Catalytic |
| Methylhydrazine | 46.07 | 1.1 |
| Ethanol (absolute) | 46.07 | Solvent |
| Sodium sulfate (anhydrous) | 142.04 | Drying agent |
| Ethyl acetate | 88.11 | Extraction |
| Hexanes | - | Eluent |
Procedure:
-
Formation of the Enol Ether Intermediate: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethyl acetoacetate (1.0 eq) and triethyl orthoformate (1.2 eq). Add a catalytic amount of acetic anhydride. Heat the mixture to reflux (approx. 120-130 °C) for 2-3 hours. The progress of the reaction can be monitored by TLC or GC-MS to confirm the consumption of ethyl acetoacetate.
-
Removal of Volatiles: After the reaction is complete, allow the mixture to cool slightly and then remove the volatile byproducts (ethanol and excess triethyl orthoformate) by distillation.
-
Cyclocondensation: To the crude intermediate in the flask, add absolute ethanol as a solvent. Cool the mixture in an ice bath and slowly add methylhydrazine (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the intermediate is consumed.[4]
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.
-
Dilute the residue with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
-
Application as a Building Block in Medicinal Chemistry
The utility of this compound lies in its capacity to be readily transformed into key intermediates, primarily the corresponding carboxylic acid and subsequent amides. These derivatives are central to the construction of a wide range of biologically active molecules.[5]
Core Transformation 1: Hydrolysis to 1,5-Dimethyl-1H-pyrazole-4-carboxylic Acid
The first and most crucial step in utilizing this building block is often the hydrolysis of the ethyl ester to the free carboxylic acid (CAS 31728-75-3).[] This carboxylic acid is the direct precursor for amide bond formation, a reaction paramount in medicinal chemistry.[7]
Caption: Workflow for the hydrolysis of the ethyl ester.
Protocol 2: Alkaline Hydrolysis of the Ethyl Ester
-
Setup: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).
-
Hydrolysis: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 2.0 eq) to the solution. Stir the mixture at room temperature or gently heat to 40-50 °C to expedite the reaction.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.[4]
-
Acidification and Extraction: Once the reaction is complete, cool the mixture to room temperature and remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl. A precipitate should form.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum. If a precipitate does not form, extract the aqueous layer with ethyl acetate or dichloromethane.
-
Purification: The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude carboxylic acid, which can be further purified by recrystallization.
Core Transformation 2: Amide Coupling to Synthesize Bioactive Amides
Pyrazole carboxamides are a well-established class of compounds with a broad range of biological activities, including antifungal and enzyme inhibitory properties.[1][5] The synthesized 1,5-dimethyl-1H-pyrazole-4-carboxylic acid is an ideal substrate for amide coupling reactions with a diverse range of amines to generate libraries of potential drug candidates.
Protocol 3: Representative Amide Coupling with a Primary Amine
This protocol employs a standard and reliable peptide coupling reagent system, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole), which is widely used in medicinal chemistry for its efficiency and mild conditions.
Caption: General workflow for EDC/HOBt mediated amide coupling.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid | 154.15 | 1.0 |
| Amine (e.g., Aniline) | 93.13 | 1.1 |
| EDC (EDAC) | 191.70 | 1.2 |
| HOBt | 135.12 | 1.2 |
| DIPEA (Hünig's base) | 129.24 | 2.0-3.0 |
| Anhydrous DMF or DCM | - | Solvent |
Procedure:
-
Setup: In a flame-dried, inert atmosphere (N₂ or Ar) flask, dissolve 1,5-dimethyl-1H-pyrazole-4-carboxylic acid (1.0 eq), the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0-3.0 eq) in anhydrous DMF or DCM.
-
Activation: Cool the stirred solution to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise over 10-15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the formation of the amide product and consumption of the carboxylic acid.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure pyrazole-4-carboxamide derivative.
Conclusion and Future Outlook
This compound is a high-value, versatile building block for medicinal chemistry. Its straightforward synthesis and the reactivity of its ester functionality provide a reliable entry point into the synthesis of 1,5-dimethyl-1H-pyrazole-4-carboxamides and other derivatives. The protocols outlined herein offer robust and scalable methods for the preparation and derivatization of this important scaffold. Given the proven track record of the pyrazole core in approved therapeutics, the exploration of novel compounds derived from this building block holds significant promise for the discovery of next-generation medicines targeting a wide array of diseases.
References
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[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). Retrieved from [Link]
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1,5-Dimethyl-1H-pyrazole-4-carboxylic acid. (n.d.). MySkinRecipes. Retrieved from [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]
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Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). Journal of Molecular Structure, 1310, 138318. Retrieved from [Link]
- Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid. (n.d.). Google Patents.
- Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (n.d.). Google Patents.
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A simple and efficient multicomponent synthesis of novel pyrazole, N-aminopyridine and pyrazolo[3,4-b]pyridine derivatives. (2024). Journal of Physical Chemistry & Biophysics, 14(1). Retrieved from [Link]
-
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2015). Molecules, 20(5), 8395-8408. Retrieved from [Link]
-
Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). Retrieved from [Link]
-
Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. (n.d.). ResearchGate. Retrieved from [Link]
- Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. (n.d.). Google Patents.
-
3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. (n.d.). Retrieved from [Link]
-
SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2014). International Journal of Chemical Sciences, 12(1), 215-224. Retrieved from [Link]
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (2021). Journal of Medicinal Chemistry, 64(22), 16496-16519. Retrieved from [Link]
-
1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. (2021). Journal of Medicinal Chemistry, 64(2), 1035-1044. Retrieved from [Link]
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Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). European Journal of Medicinal Chemistry, 279, 116896. Retrieved from [Link]
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Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2015). ResearchGate. Retrieved from [Link]
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Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. (n.d.). Semantic Scholar. Retrieved from [Link]
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Application Notes and Protocols: Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate as a Foundational Scaffold for Next-Generation Agrochemicals
Introduction: The Pyrazole Carboxamide Core in Modern Crop Protection
The pyrazole ring system is a cornerstone in the discovery and development of modern agrochemicals. Its unique electronic and structural properties make it an ideal scaffold for creating highly active and selective fungicides, herbicides, and insecticides.[1] Among the various classes of pyrazole-based agrochemicals, the pyrazole carboxamides have emerged as a dominant force, particularly in the realm of fungicides. These compounds frequently target the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain, a mode of action that has proven highly effective against a broad spectrum of fungal pathogens.[2][3]
Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate is a key building block in the synthesis of this important class of agrochemicals. Its strategic functionalization allows for the creation of a diverse library of pyrazole carboxamide derivatives, where the N-substituent on the amide can be tailored to optimize biological activity, selectivity, and systemic properties. This guide provides a detailed overview of the applications of this compound in agrochemical synthesis, with a focus on the preparation of pyrazole carboxamide fungicides. We will explore the synthetic pathways from the starting ester to the final active ingredients, providing detailed protocols and explaining the rationale behind the experimental choices.
Part 1: Synthesis of the Key Intermediate: 1,5-Dimethyl-1H-pyrazole-4-carboxylic Acid
The first critical step in the synthesis of pyrazole carboxamide agrochemicals from this compound is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This transformation is essential as the carboxylic acid is the immediate precursor to the more reactive acyl chloride, which is then used for the final amidation step.
Protocol 1: Saponification of this compound
This protocol details the base-catalyzed hydrolysis (saponification) of the starting ester. The use of a base like sodium hydroxide (NaOH) is a standard and efficient method for this conversion.
Materials:
-
This compound
-
Ethanol (95%)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
pH meter or pH paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (0.1 mol) in 95% ethanol (50 mL).
-
Base Addition: Prepare a solution of sodium hydroxide (0.12 mol) in water (45 mL) and add it to the ethanolic solution of the ester.
-
Reaction: Stir the reaction mixture at room temperature for approximately 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed.
-
Solvent Removal: Concentrate the reaction mixture in vacuo using a rotary evaporator to remove most of the ethanol.
-
Acidification: Adjust the pH of the remaining aqueous solution to 3-4 with concentrated hydrochloric acid. This will precipitate the carboxylic acid.
-
Isolation: Filter the precipitated solid and wash it with cold deionized water.
-
Recrystallization: Recrystallize the crude product from ethyl acetate to yield pure 1,5-dimethyl-1H-pyrazole-4-carboxylic acid as a crystalline solid.
-
Drying: Dry the purified product under vacuum.
Causality of Experimental Choices:
-
Ethanol as Solvent: Ethanol is chosen as it is a good solvent for both the starting ester and the sodium hydroxide solution, ensuring a homogeneous reaction mixture.
-
Room Temperature Reaction: The saponification of this ester is efficient at room temperature, avoiding the need for heating which could lead to side reactions.
-
Acidification: The carboxylic acid is soluble in the basic reaction mixture as its sodium salt. Acidification is necessary to protonate the carboxylate and precipitate the neutral carboxylic acid, allowing for its isolation.
-
Recrystallization: This step is crucial for removing any unreacted starting material and inorganic salts, yielding a high-purity intermediate for the subsequent steps.
Part 2: Activation of the Carboxylic Acid: Synthesis of 1,5-Dimethyl-1H-pyrazole-4-carbonyl Chloride
For the final amidation step, the carboxylic acid is typically converted to a more reactive acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.
Protocol 2: Formation of the Acid Chloride
This protocol describes the conversion of 1,5-dimethyl-1H-pyrazole-4-carboxylic acid to its corresponding acid chloride.
Materials:
-
1,5-Dimethyl-1H-pyrazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or dichloromethane
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend 1,5-dimethyl-1H-pyrazole-4-carboxylic acid (10 mmol) in anhydrous toluene (30 mL).
-
Reagent Addition: Slowly add thionyl chloride (12 mmol) to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction is complete when the evolution of gas (HCl and SO₂) ceases and the solid has dissolved.
-
Removal of Excess Reagent: Distill off the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator.
-
Final Product: The resulting 1,5-dimethyl-1H-pyrazole-4-carbonyl chloride is typically used directly in the next step without further purification.
Causality of Experimental Choices:
-
Thionyl Chloride: SOCl₂ is a preferred reagent because the byproducts of the reaction (HCl and SO₂) are gaseous and can be easily removed, simplifying the workup.
-
Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as the acid chloride is highly reactive and will be hydrolyzed back to the carboxylic acid in the presence of water.
-
Reflux: Heating to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Part 3: Synthesis of a Representative Pyrazole Carboxamide Fungicide
The final step in the synthesis is the coupling of the 1,5-dimethyl-1H-pyrazole-4-carbonyl chloride with a selected amine. The nature of the amine is a critical determinant of the final compound's fungicidal activity and spectrum. For this protocol, we will use a representative substituted aniline, a common partner in commercial SDHI fungicides.
Protocol 3: Amidation to Form a Pyrazole Carboxamide
This protocol outlines the synthesis of a novel pyrazole carboxamide by reacting the acid chloride with a substituted aniline.
Materials:
-
1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride
-
A substituted aniline (e.g., 2-aminobiphenyl)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate
Procedure:
-
Amine Solution: In a round-bottom flask, dissolve the substituted aniline (10 mmol) and triethylamine (12 mmol) in anhydrous THF (30 mL).
-
Acid Chloride Addition: Dissolve the crude 1,5-dimethyl-1H-pyrazole-4-carbonyl chloride (10 mmol) in anhydrous THF (20 mL) and add it dropwise to the amine solution at 0-5 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Workup: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic layer and purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to obtain the pure pyrazole carboxamide.
Causality of Experimental Choices:
-
Base: Triethylamine or pyridine is used to neutralize the HCl that is formed during the reaction, driving the reaction to completion and preventing the protonation of the amine nucleophile.
-
Low Temperature Addition: The addition of the highly reactive acid chloride at low temperature helps to control the exothermic reaction and minimize the formation of byproducts.
-
Chromatographic Purification: This is a standard and effective method for purifying the final product to a high degree, which is essential for accurate biological evaluation.
Synthetic Workflow Visualization
The overall synthetic pathway from the starting ester to the final pyrazole carboxamide fungicide can be visualized as follows:
Sources
Application Notes & Protocols: A Researcher's Guide to Developing Novel Antimicrobial Agents from Pyrazole Carboxylates
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) necessitates a departure from modifying existing antibiotic classes towards the discovery of novel chemical scaffolds with unique mechanisms of action. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[2][3][4] Specifically, pyrazole carboxylates and their related amides have emerged as a promising class of compounds, demonstrating potent activity against a range of bacterial and fungal pathogens, including multidrug-resistant strains.[5][6]
This guide provides a comprehensive, experience-driven framework for researchers engaged in the discovery and preclinical development of pyrazole carboxylate-based antimicrobial agents. It moves beyond simple procedural lists to explain the scientific rationale behind experimental choices, ensuring a robust and logically sound development cascade from initial synthesis to preliminary mechanism-of-action studies.
Part 1: Synthesis and Characterization of Pyrazole Carboxylate Libraries
Expertise & Rationale: The foundation of any small molecule drug discovery program is a robust and versatile synthetic strategy. The goal is to create a library of structurally diverse analogs to enable a thorough exploration of the structure-activity relationship (SAR). The Knorr-type condensation reaction between a hydrazine derivative and a β-dicarbonyl compound is a classic, high-yielding, and adaptable method for constructing the pyrazole core. This approach allows for facile diversification at multiple positions on the pyrazole ring, which is critical for optimizing potency and drug-like properties.
Workflow for Synthesis and Compound Library Generation
Caption: Synthesis and library generation workflow.
Protocol 1.1: General Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate
This protocol describes a representative synthesis. By varying the substituted hydrazine (e.g., 4-fluorophenylhydrazine) and the β-ketoester, a diverse library of analogs can be generated.
Materials:
-
Phenylhydrazine
-
Ethyl 2-acetyl-3-oxobutanoate
-
Glacial Acetic Acid
-
Ethanol
-
Standard reflux apparatus, magnetic stirrer, and glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve phenylhydrazine (10 mmol) in 50 mL of ethanol.
-
Addition of Reagents: To the stirring solution, add ethyl 2-acetyl-3-oxobutanoate (10 mmol) followed by 5-10 drops of glacial acetic acid, which acts as a catalyst.
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by TLC.
-
Causality: Heating provides the necessary activation energy for the condensation and subsequent cyclization reaction. Acetic acid protonates the carbonyl oxygen, making the carbon more electrophilic and facilitating the initial nucleophilic attack by the hydrazine.
-
-
Cooling and Precipitation: After the reaction is complete (as indicated by the disappearance of starting materials on TLC), remove the heat source and allow the mixture to cool to room temperature. Further cooling in an ice bath may be required to maximize precipitation of the product.
-
Isolation: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol to remove soluble impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final compound as a crystalline solid.
-
Drying and Characterization: Dry the purified product under vacuum. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[7] The formation of the pyrazole ring and the presence of the carboxylate ester can be verified by characteristic spectral peaks.
Part 2: Primary Screening via In Vitro Antimicrobial Susceptibility Testing
Expertise & Rationale: The primary goal of screening is to identify "hit" compounds that possess intrinsic antimicrobial activity. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9] This method is quantitative, reproducible, and amenable to high-throughput screening in 96-well plate formats. Adherence to standardized guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is crucial for data comparability.[10]
Antimicrobial Screening Cascade
Caption: A typical screening cascade for antimicrobial drug discovery.
Protocol 2.1: Broth Microdilution Assay for MIC Determination
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Test compounds dissolved in DMSO (e.g., 10 mg/mL stock)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
0.5 McFarland turbidity standard
-
Spectrophotometer, multi-channel pipette, incubator
Procedure:
-
Inoculum Preparation: From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[11] Dilute this adjusted suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]
-
Compound Dilution:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 2 µL of the 10 mg/mL compound stock to the first well of a row and mix thoroughly. This creates the highest starting concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well. This creates a concentration gradient.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.
-
Causality: This step halves the concentration of the drug in each well and brings the bacterial concentration to the desired final density.
-
-
Controls:
-
Growth Control: A well containing only broth and inoculum (no drug).
-
Sterility Control: A well containing only broth (no drug, no inoculum).
-
Positive Control: A row dedicated to a known antibiotic (e.g., Ciprofloxacin) prepared in the same manner as the test compounds.
-
-
Incubation: Seal the plate and incubate at 37°C for 16-20 hours.[11]
-
MIC Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[11] This can be assessed visually or by using a plate reader to measure optical density.
Data Presentation: MIC Values
Summarize results clearly for comparative analysis.
| Compound ID | R¹ Group | R² Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| PZC-001 | Phenyl | Methyl | 16 | >128 |
| PZC-002 | 4-F-Ph | Methyl | 8 | 64 |
| PZC-003 | Phenyl | CF₃ | 32 | >128 |
| Cipro | - | - | 0.5 | 0.015 |
Part 3: Assessing Selectivity via Cytotoxicity Testing
Expertise & Rationale: A potent antimicrobial agent is only useful if it is not toxic to the host. Many compounds that kill bacteria are also cytotoxic to eukaryotic cells.[12][13] Therefore, early assessment of cytotoxicity is a critical step to de-risk a project. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[14] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan, which can be quantified.
Protocol 3.1: MTT Assay for Mammalian Cell Cytotoxicity
Materials:
-
Human cell line (e.g., HepG2 - liver carcinoma, HEK293 - embryonic kidney)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or acidic isopropanol)
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the 96-well plate with cells at a density of ~1 x 10⁴ cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the test compounds in fresh cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (cells treated with DMSO at the highest concentration used) and a blank control (medium only).
-
Incubation: Incubate the plate for 24 to 48 hours in the CO₂ incubator.
-
Causality: This exposure time is chosen to be long enough for the compound to exert a potential toxic effect.
-
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.[14]
-
Causality: During this time, metabolically active cells will convert the MTT into formazan crystals.
-
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[8]
-
Absorbance Measurement: Gently shake the plate and measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration to determine the 50% inhibitory concentration (IC₅₀).
Data Presentation: Cytotoxicity and Selectivity Index
The Selectivity Index (SI) is a critical parameter, calculated as IC₅₀ / MIC. A higher SI value indicates greater selectivity for the microbial target over host cells.
| Compound ID | IC₅₀ vs. HepG2 (µg/mL) | MIC vs. S. aureus (µg/mL) | Selectivity Index (SI) |
| PZC-001 | >100 | 16 | >6.25 |
| PZC-002 | 85 | 8 | 10.6 |
| PZC-003 | 50 | 32 | 1.56 |
Part 4: Investigating the Mechanism of Action (MoA)
Expertise & Rationale: Understanding how a compound kills a pathogen is crucial for its development. It can help predict cross-resistance with existing drugs and guide optimization efforts. Pyrazole derivatives have been reported to act via several mechanisms, including the inhibition of essential bacterial enzymes like DNA gyrase or N-succinyl-L,L-2,6-diaminopimelic acid desuccinylase (DapE), an enzyme in the lysine biosynthesis pathway that is absent in mammals.[5][15][16] An enzyme inhibition assay is a direct method to validate if a compound interacts with a hypothesized target.
Hypothesized MoA: Inhibition of the DapE Pathway
Caption: Inhibition of the DapE enzyme blocks lysine biosynthesis.
Protocol 4.1: High-Level Overview of a DapE Enzyme Inhibition Assay
This protocol provides a conceptual framework. Specific buffer conditions, substrate concentrations, and detection methods would need to be optimized based on the purified enzyme source.[15][17]
-
Obtain Purified Enzyme: Express and purify recombinant DapE enzyme from the target pathogen (e.g., Haemophilus influenzae).
-
Assay Principle: The assay measures the activity of DapE by detecting the formation of one of its products, L,L-diaminopimelate (L,L-DAP), which contains a primary amine. Ninhydrin reacts with primary amines to produce a colored compound (Ruhemann's purple) that can be measured spectrophotometrically at 570 nm.[15]
-
Reaction Mixture: In a microplate well, combine the DapE enzyme in a suitable buffer with the substrate (N-succinyl-L,L-diaminopimelic acid).
-
Inhibitor Addition: Add varying concentrations of the test pyrazole carboxylate compound to the wells.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes) to allow the enzymatic reaction to proceed.
-
Quenching and Detection: Stop the reaction and add the ninhydrin reagent. Heat the plate to develop the color.
-
Measurement: Measure the absorbance at 570 nm. A decrease in absorbance compared to a no-inhibitor control indicates enzyme inhibition.
-
Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
References
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-
PubMed. Design, synthesis and anti-microbial activity of 1H-pyrazole carboxylates. [Link]
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NIH National Library of Medicine. Antibacterial pyrazoles: tackling resistant bacteria. [Link]
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MDPI. Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. [Link]
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PubMed. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. [Link]
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Wiley Online Library. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]
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PubMed. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. [Link]
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Loyola eCommons. Pyrazole-Based Inhibitors of the Bacterial Enzyme DapE as Potential Antibiotics. [Link]
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ResearchGate. Design, Synthesis and anti-Microbial Activity of 1H-Pyrazole Carboxylates. [Link]
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PubMed. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. [Link]
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NIH National Library of Medicine. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]
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ResearchGate. Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. [Link]
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-
ResearchGate. Evaluation of new pyrazole derivatives for their biological activity: Structure-activity relationship. [Link]
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MDPI. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. [Link]
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YouTube. Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. [Link]
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Oriental Journal of Chemistry. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. [Link]
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ResearchGate. Synthesis and Evaluation of Antimicrobial Activity of Some Heterocyclic Moieties of Pyrazole Derivatives. [Link]
-
ResearchGate. Structure of a novel pyrazole carboxamide derivative synthesized as a ChEs and hCA isoenzymes inhibitor. [Link]
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Synthesis of Novel Anti-Inflammatory Agents from Ethyl 1,5-Dimethyl-1H-pyrazole-4-carboxylate: Application Notes and Protocols
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Notably, pyrazole derivatives have demonstrated significant potential as anti-inflammatory drugs, largely due to their ability to selectively inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[2][3] The selective inhibition of COX-2 over its isoform, COX-1, is a critical therapeutic goal, as it mitigates the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).[4] This guide provides a comprehensive overview and detailed protocols for the synthesis of novel anti-inflammatory compounds, utilizing ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate as a versatile starting material. We will explore two primary synthetic pathways: the formation of pyrazole amides and the synthesis of pyrazole-based Schiff bases, both of which are classes of compounds with recognized anti-inflammatory properties.
Strategic Overview: From Starting Material to Bioactive Compounds
The synthetic strategy hinges on the chemical modification of the carboxylate group at the C4 position of the pyrazole ring. This position is amenable to a variety of transformations, allowing for the introduction of diverse functionalities that can modulate the biological activity of the resulting compounds. The overall workflow is depicted below:
Figure 1: General synthetic workflow for the preparation of anti-inflammatory pyrazole derivatives.
Part 1: Synthesis of 1,5-Dimethyl-1H-pyrazole-4-carboxylic Acid
The initial and crucial step in the synthesis of many pyrazole-based anti-inflammatory agents is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This transformation is typically achieved through alkaline hydrolysis, a robust and high-yielding reaction.[5][6]
Protocol 1: Alkaline Hydrolysis of this compound
Objective: To synthesize 1,5-dimethyl-1H-pyrazole-4-carboxylic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (1 equivalent) in ethanol (100 mL).
-
Add a solution of sodium hydroxide (2 equivalents) in water (50 mL) to the flask.
-
Heat the mixture to reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A white precipitate should form.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
For any remaining product in the filtrate, extract with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield additional product.
-
Combine all batches of the product and dry in a vacuum oven.
Expected Outcome: A white to off-white solid, which is 1,5-dimethyl-1H-pyrazole-4-carboxylic acid. The purity can be assessed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR).
Part 2: Synthesis of Pyrazole Amides
Amide derivatives of pyrazole carboxylic acids have shown promise as anti-inflammatory agents.[7] The synthesis of these compounds can be achieved by coupling the pyrazole carboxylic acid with a desired amine. A common method involves the activation of the carboxylic acid by converting it to an acid chloride, which then readily reacts with an amine.
Protocol 2: Synthesis of 1,5-Dimethyl-1H-pyrazole-4-carbonyl Chloride
Objective: To activate the carboxylic acid for amide coupling.
Materials:
-
1,5-Dimethyl-1H-pyrazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Round-bottom flask with reflux condenser and gas trap
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,5-dimethyl-1H-pyrazole-4-carboxylic acid (1 equivalent).
-
Add anhydrous toluene (50 mL) followed by the slow, dropwise addition of thionyl chloride (2-3 equivalents) at room temperature.
-
Heat the reaction mixture to reflux for 2-3 hours. The reaction should be monitored for the cessation of gas (HCl and SO₂) evolution.
-
After completion, cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.
-
The resulting crude 1,5-dimethyl-1H-pyrazole-4-carbonyl chloride can be used in the next step without further purification.
Protocol 3: Amide Synthesis
Objective: To synthesize N-substituted-1,5-dimethyl-1H-pyrazole-4-carboxamides.
Materials:
-
1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride
-
Substituted amine (e.g., aniline, benzylamine)
-
Triethylamine (Et₃N) or pyridine
-
Dichloromethane (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the desired amine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution in an ice bath.
-
Add a solution of crude 1,5-dimethyl-1H-pyrazole-4-carbonyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise to the cooled amine solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Part 3: Synthesis of Pyrazole-based Schiff Bases
Schiff bases derived from pyrazole carbohydrazides are another class of compounds that have been investigated for their anti-inflammatory and other biological activities.[8][9][10][11] The synthesis involves two main steps: the formation of the carbohydrazide from the ethyl ester and its subsequent condensation with an aldehyde.
Protocol 4: Synthesis of 1,5-Dimethyl-1H-pyrazole-4-carbohydrazide
Objective: To synthesize the key hydrazide intermediate.
Materials:
-
This compound
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol (100 mL).
-
Add an excess of hydrazine hydrate (5-10 equivalents).
-
Heat the mixture to reflux for 8-12 hours.
-
Cool the reaction mixture to room temperature. A precipitate may form.
-
If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, reduce the volume of the solvent under reduced pressure and cool the concentrated solution to induce crystallization.
-
Collect the crystalline product and dry it thoroughly.
Protocol 5: Synthesis of Pyrazole Schiff Bases
Objective: To synthesize N'-substituted-1,5-dimethyl-1H-pyrazole-4-carbohydrazides.
Materials:
-
1,5-Dimethyl-1H-pyrazole-4-carbohydrazide
-
Substituted aromatic aldehyde
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
Dissolve 1,5-dimethyl-1H-pyrazole-4-carbohydrazide (1 equivalent) in ethanol in a round-bottom flask.
-
Add the substituted aromatic aldehyde (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
Biological Evaluation and Mechanism of Action
The synthesized pyrazole amides and Schiff bases are expected to exhibit anti-inflammatory activity. The primary mechanism of action for many pyrazole-based anti-inflammatory drugs is the inhibition of the COX-2 enzyme.[2][3]
Figure 2: Simplified pathway of COX-2 mediated inflammation and its inhibition by pyrazole compounds.
The anti-inflammatory potential of the synthesized compounds can be evaluated using in vitro assays, such as COX-1/COX-2 inhibition assays, and in vivo models, like the carrageenan-induced paw edema model in rodents.[12]
Data Summary and Characterization
All synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.
| Compound Type | Analytical Techniques | Expected Observations |
| Carboxylic Acid | ¹H NMR, ¹³C NMR, IR, Melting Point | Disappearance of ethyl group signals, appearance of a broad OH peak in IR. |
| Amides | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry | Appearance of signals corresponding to the introduced amine moiety, characteristic amide C=O stretch in IR. |
| Carbohydrazide | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry | Disappearance of ethyl ester signals and appearance of hydrazide NH and NH₂ protons. |
| Schiff Bases | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry | Appearance of a characteristic imine (-N=CH-) proton signal in ¹H NMR. |
Conclusion
This compound is a readily accessible and versatile starting material for the synthesis of a variety of potentially anti-inflammatory compounds. The protocols outlined in this guide provide a solid foundation for the preparation of pyrazole amides and Schiff bases. Further structural modifications and biological evaluations can lead to the discovery of novel and potent anti-inflammatory agents with improved therapeutic profiles.
References
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Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. (2020). PMC. [Link]
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One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID. [Link]
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Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. (2024). PubMed Central. [Link]
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Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2012). PMC. [Link]
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Synthesis, Characterization and Biological Evaluation of Schiff Bases of Propanedihydrazide. ResearchGate. [Link]
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Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. (2023). PubMed Central. [Link]
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Facile synthesis of some pyrazoline-based compounds with promising anti-inflammatory activity. (2017). PubMed. [Link]
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Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem. [Link]
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Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. (2022). MDPI. [Link]
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Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem. [Link]
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Design, Synthesis and Biological Evaluation of Some Novel Pyrazole Derivatives as Potential Anti-inflammatory Agents. Benha University. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PMC. [Link]
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Discovery of a Series of 5-Amide-1 H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters. (2022). PubMed. [Link]
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI. [Link]
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Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. [Link]
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Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore. (2015). PubMed. [Link]
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From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Sadhana Kumari. [Link]
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Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. (2018). PubMed. [Link]
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hydrolysis of esters. Chemguide. [Link]
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Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (2018). Arkivoc. [Link]
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Application Notes and Protocols: Ethyl 1,5-Dimethyl-1H-pyrazole-4-carboxylate as a Versatile Scaffold for the Synthesis of Novel Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Pyrazole Scaffold in Oncology
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique structural and electronic properties, including its ability to participate in hydrogen bonding and its metabolic stability, make it an ideal framework for the design of targeted therapeutics. In oncology, the pyrazole core is a key component of numerous approved protein kinase inhibitors, demonstrating its versatility in targeting the ATP-binding site of these crucial enzymes.[1][2] Eight of the 74 small molecule protein kinase inhibitors approved by the US FDA contain a pyrazole ring, including well-known drugs like Crizotinib and Ruxolitinib.[1][2]
This application note provides a detailed guide on the utilization of ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate , a readily accessible building block, in the synthesis of potential anticancer agents. We will explore key synthetic transformations to generate libraries of bioactive molecules and discuss their potential mechanisms of action, with a focus on the inhibition of Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two critical targets in cancer therapy.[3][4]
Strategic Importance of this compound
This compound offers several strategic advantages as a starting material for anticancer drug discovery:
-
Structural Rigidity: The pyrazole core provides a rigid scaffold, which can help in pre-organizing the appended functionalities for optimal interaction with the biological target.
-
Tunable Functionality: The ethyl ester at the C4 position is a versatile handle for a variety of chemical modifications, allowing for the exploration of diverse chemical space.
-
Methyl Substituents: The methyl groups at the N1 and C5 positions can influence the compound's solubility, metabolic stability, and steric interactions within the target's binding pocket.
This guide will focus on two primary synthetic pathways originating from this starting material:
-
Amide Library Synthesis via Carboxamide Formation: Conversion of the ethyl ester to a diverse library of amides to explore structure-activity relationships (SAR).
-
Synthesis of Pyrazole-based Aldehydes as Key Intermediates: Reduction of the ester to the corresponding alcohol and subsequent oxidation to the aldehyde, a versatile precursor for a wide range of anticancer compounds.
Part 1: Synthesis of Pyrazole-4-carboxamide Library as Potential Kinase Inhibitors
The bioisosteric replacement of an ester with an amide is a common strategy in medicinal chemistry to improve metabolic stability and introduce additional hydrogen bonding interactions.[5][6][7] Pyrazole-carboxamides, in particular, have shown significant potential as anticancer agents, including as inhibitors of CDK2 and telomerase.[8][9]
Workflow for Pyrazole-4-carboxamide Synthesis
The overall synthetic workflow involves three key steps:
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Application Note & Protocols: Strategic Functionalization of the Pyrazole Core in Ethyl 1,5-Dimethyl-1H-pyrazole-4-carboxylate
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone scaffold in medicinal chemistry, present in numerous FDA-approved drugs for a wide range of diseases.[1][2][3] Its metabolic stability and versatile binding capabilities make it a "privileged scaffold" in drug design.[1] This guide provides an in-depth exploration of the strategic functionalization of a specific, highly substituted pyrazole, Ethyl 1,5-Dimethyl-1H-pyrazole-4-carboxylate. With the C4 and C5 positions occupied, functionalization is directed exclusively to the C3 position, presenting a unique opportunity for late-stage diversification. This document details validated protocols for halogenation, nitration, and palladium-catalyzed C-H arylation at this C3 position, explaining the mechanistic rationale behind each step to empower researchers in synthesizing novel pyrazole derivatives for pharmaceutical and materials science applications.
The Substrate: Reactivity Profile and Strategic Considerations
The starting material, this compound, possesses a unique substitution pattern that dictates its reactivity. In a typical pyrazole ring, electrophilic substitution preferentially occurs at the C4 position, which is the most electron-rich and nucleophilic center.[4][5][6] However, in our substrate, this position is blocked by an electron-withdrawing ethyl carboxylate group. The C1 and C5 positions are substituted with electron-donating methyl groups. This leaves the C3-H bond as the sole, accessible site for direct C-H functionalization.
The electronic nature of the substituents creates a push-pull effect. The methyl groups at N1 and C5 increase the electron density of the ring, activating it towards electrophilic attack, while the C4-carboxylate group partially deactivates it. This electronic balance requires carefully chosen reaction conditions to achieve efficient transformation at the C3 position.
Caption: Regioselectivity in a substituted pyrazole.
Core Functionalization Protocols
The following sections provide detailed, step-by-step protocols for three critical classes of C3-functionalization reactions. The causality behind reagent and condition selection is explained to provide a deeper understanding beyond simple procedural instructions.
Protocol 1: Electrophilic Halogenation (Bromination at C3)
Electrophilic halogenation is a fundamental transformation for introducing a versatile synthetic handle. The resulting 3-halopyrazole can be used in a wide array of cross-coupling reactions. N-Halosuccinimides (NXS) are the reagents of choice due to their crystalline nature, ease of handling, and predictable reactivity.[7][8][9]
Mechanism Insight: The reaction proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism. The solvent can play a crucial role; polar aprotic solvents like DMF or acetonitrile can facilitate the polarization of the N-Br bond in N-Bromosuccinimide (NBS), increasing its electrophilicity and promoting the attack by the moderately activated pyrazole ring at the C3 position.
-
Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, e.g., 1.82 g, 10 mmol).
-
Dissolution: Add 20 mL of anhydrous acetonitrile. Stir at room temperature until all the starting material has dissolved.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq, 1.96 g, 11 mmol) to the solution in one portion.
-
Reaction: Heat the reaction mixture to 80 °C and allow it to stir for 4-6 hours under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The product spot should appear at a higher Rf value than the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the acetonitrile under reduced pressure.
-
Extraction: Dissolve the residue in 50 mL of ethyl acetate. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), 50 mL of water, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexane) to afford the pure Ethyl 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate.
| Reagent | Equivalents | Solvent | Temp (°C) | Time (h) | Typical Yield |
| NBS | 1.1 | Acetonitrile | 80 | 4-6 | 85-95% |
| NCS | 1.1 | Acetonitrile | 80 | 6-8 | 80-90% |
Protocol 2: Electrophilic Nitration at C3
Nitration introduces a nitro group, which is a powerful electron-withdrawing group and a precursor for an amino group via reduction. Due to the risk of oxidation and the moderate reactivity of the substrate, a potent nitrating system is required.[10][11]
Mechanism Insight: The combination of fuming nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺) in situ.[12] The strong acidic medium protonates the pyrazole, which can decrease its nucleophilicity. However, the equilibrium concentration of the free base is sufficient to react with the potent nitronium ion, leading to regioselective nitration at the C3 position.
-
Safety First: This reaction uses highly corrosive acids. Perform all steps in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
-
Preparation: To a 100 mL three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, add this compound (1.0 eq, e.g., 3.64 g, 20 mmol).
-
Acid Addition: Cool the flask in an ice-water bath to 0 °C. Slowly add 20 mL of concentrated sulfuric acid (H₂SO₄) with stirring, ensuring the internal temperature does not exceed 10 °C.
-
Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 2 mL of fuming nitric acid (HNO₃) to 8 mL of concentrated sulfuric acid, pre-cooled to 0 °C.
-
Reaction: Transfer the nitrating mixture to the dropping funnel. Add it dropwise to the stirred pyrazole solution over 30 minutes, maintaining the internal temperature between 0 and 5 °C.
-
Stirring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2 hours.
-
Quenching: Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Drying: Dry the solid product in a vacuum oven at 40 °C to a constant weight to yield Ethyl 1,5-dimethyl-3-nitro-1H-pyrazole-4-carboxylate. Recrystallization from ethanol/water may be performed for further purification.
| Reagent System | Equivalents (HNO₃) | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Fuming HNO₃/H₂SO₄ | ~1.5 | H₂SO₄ | 0 to RT | 3 | 75-85% |
Protocol 3: Palladium-Catalyzed C-H Arylation at C3
Direct C-H activation is a powerful, modern strategy for forming C-C bonds with high atom economy, avoiding the need for pre-functionalized starting materials like the 3-halopyrazole.[4][13] In this substrate, the "pyridine-like" N2 nitrogen can act as a directing group to guide a palladium catalyst to activate the adjacent C3-H bond.[4]
Mechanism Insight: The catalytic cycle is believed to involve coordination of the palladium catalyst to the N2 nitrogen, followed by a concerted metalation-deprotonation (CMD) event at the C3 position to form a palladacycle intermediate. This intermediate then undergoes oxidative addition with an aryl halide, followed by reductive elimination to furnish the C-C coupled product and regenerate the active Pd(II) catalyst. A base is required to neutralize the HX generated, and an oxidant or a specific catalytic cycle is needed depending on the precise mechanism. For couplings with aryl halides, an oxidant is typically not required.
Caption: Workflow for Pd-catalyzed C-H arylation.
-
Preparation: To a flame-dried Schlenk tube, add this compound (1.0 eq, e.g., 0.91 g, 5 mmol), the desired aryl bromide (1.2 eq, 6 mmol), Palladium(II) acetate (Pd(OAc)₂, 0.05 eq, 56 mg, 0.25 mmol), and Tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.10 eq, 152 mg, 0.5 mmol).
-
Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen gas three times.
-
Solvent and Base Addition: Through the septum, add 25 mL of anhydrous toluene, followed by anhydrous potassium carbonate (K₂CO₃) (2.0 eq, 1.38 g, 10 mmol).
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Monitoring: To monitor, carefully take a small aliquot via syringe, quench it with water, extract with ethyl acetate, and analyze by TLC.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with 50 mL of ethyl acetate and filter through a pad of Celite® to remove the palladium black and inorganic salts.
-
Extraction: Wash the filtrate with 50 mL of water and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to obtain the desired Ethyl 3-aryl-1,5-dimethyl-1H-pyrazole-4-carboxylate.
| Aryl Halide | Catalyst Loading | Ligand | Base | Temp (°C) | Typical Yield |
| 4-Bromotoluene | 5 mol% Pd(OAc)₂ | 10 mol% P(o-tolyl)₃ | K₂CO₃ | 110 | 65-75% |
| 4-Bromoanisole | 5 mol% Pd(OAc)₂ | 10 mol% P(o-tolyl)₃ | K₂CO₃ | 110 | 60-70% |
| 1-Bromo-4-fluorobenzene | 5 mol% Pd(OAc)₂ | 10 mol% P(o-tolyl)₃ | K₂CO₃ | 110 | 70-80% |
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Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry.[Link]
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Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. ChemistrySelect.[Link]
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central.[Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.[Link]
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Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization. Organic Chemistry International.[Link]
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Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. MDPI.[Link]
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Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.[Link]
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Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Haack reaction. ResearchGate.[Link]
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Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health.[Link]
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From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. ACS Publications.[Link]
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Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. ResearchGate.[Link]
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Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry.[Link]
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Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.[Link]
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Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. ACS Publications.[Link]
-
Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase. ACS Publications.[Link]
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Complete Electrophilic Substitution Reactions Pyrazole. Scribd.[Link]
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- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
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- 13. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 1,5-Dimethyl-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the large-scale synthesis of Ethyl 1,5-Dimethyl-1H-pyrazole-4-carboxylate, a key building block in the development of pharmaceuticals and agrochemicals. The protocol is centered around the robust and scalable Knorr pyrazole synthesis. This guide offers a detailed, two-stage protocol, beginning with the synthesis of the key intermediate, ethyl 2-(1-methoxyethylidene)-3-oxobutanoate, followed by its cyclocondensation with methylhydrazine. Emphasis is placed on process control, safety, and optimization for large-scale production, including a critical discussion on directing the regioselectivity of the cyclization reaction.
Introduction
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] this compound is a versatile intermediate, with its ester functionality allowing for a variety of subsequent chemical transformations. Its synthesis on a large scale requires a method that is not only high-yielding but also cost-effective and reproducible. The Knorr pyrazole synthesis, a classic reaction involving the condensation of a β-dicarbonyl compound with a hydrazine, provides a reliable and industrially proven pathway.[2][3][4][5] This guide will detail a practical and scalable approach to the synthesis of the title compound.
Overall Synthetic Strategy
The synthesis is a two-stage process. The first stage involves the preparation of a suitable β-dicarbonyl precursor from readily available starting materials. The second stage is the key cyclocondensation reaction with methylhydrazine to form the desired pyrazole ring.
Caption: Overall two-stage synthetic workflow.
PART 1: Synthesis of the β-Dicarbonyl Precursor
A key precursor for this synthesis is an activated form of ethyl 2-acetyl-3-oxobutanoate. A stable and scalable intermediate is ethyl 2-(1-methoxyethylidene)-3-oxobutanoate, which can be prepared from inexpensive commodity chemicals. A method adapted from industrial patent literature involves the reaction of ethyl acetoacetate with triethyl orthoformate and acetic anhydride.[6]
Protocol 1: Large-Scale Preparation of Ethyl 2-(1-methoxyethylidene)-3-oxobutanoate
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (kmol) |
| Ethyl Acetoacetate | 130.14 | 600 | 4.61 |
| Triethyl Orthoformate | 148.20 | 900 | 6.07 |
| Acetic Anhydride | 102.09 | 800 | 7.84 |
Equipment:
-
3000 L glass-lined reaction kettle with heating/cooling jacket, mechanical stirrer, reflux condenser, and vacuum distillation setup.
-
Appropriate personal protective equipment (PPE): safety glasses, lab coat, gloves.
Procedure:
-
Charging the Reactor: Sequentially charge the 3000 L reaction kettle with ethyl acetoacetate (600 kg), triethyl orthoformate (900 kg), and acetic anhydride (800 kg).
-
Reaction: Begin stirring and heat the mixture to 110°C to initiate a gentle reflux. Maintain this temperature for 4 hours. The progress of the reaction can be monitored by Gas Chromatography (GC) by observing the consumption of ethyl acetoacetate.
-
Distillation: Once the reaction is complete, cool the mixture to 40°C. Apply a high vacuum to the kettle and distill off the low-boiling components (primarily ethyl acetate and unreacted starting materials). The temperature of the reaction mixture should not exceed 100°C during distillation to prevent product degradation.
-
Isolation: After the distillation is complete, the remaining residue is the crude ethyl 2-(1-methoxyethylidene)-3-oxobutanoate. The expected yield is approximately 850 kg with a purity of >97%.
PART 2: Knorr Pyrazole Synthesis and Regioselectivity
The core of the synthesis is the cyclocondensation of the β-dicarbonyl precursor with methylhydrazine. A critical aspect of this reaction is controlling the regioselectivity. The reaction of an unsymmetrical β-dicarbonyl with a substituted hydrazine like methylhydrazine can lead to two possible regioisomers.
Mechanism and Regioselectivity
The Knorr synthesis proceeds via the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration.[3] With methylhydrazine, the initial nucleophilic attack can occur from either of the two nitrogen atoms, and on either of the two carbonyl groups of the precursor. However, the substituted nitrogen of methylhydrazine is generally less nucleophilic. Therefore, the reaction is expected to proceed via the attack of the unsubstituted -NH2 group. The regioselectivity is then determined by which carbonyl of the β-dicarbonyl is more reactive.
Studies have shown that the choice of solvent can significantly influence the regioselectivity of this reaction. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been demonstrated to dramatically improve the formation of the desired regioisomer.[7] Furthermore, conducting the reaction at low temperatures is a common industrial strategy to enhance selectivity.[8]
Sources
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- 2. chemhelpasap.com [chemhelpasap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: Strategic Coupling of Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate Derivatives
Abstract
This technical guide provides a comprehensive overview of the reaction conditions and strategic considerations for the palladium-catalyzed cross-coupling of ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate. Pyrazole scaffolds are of paramount importance in medicinal chemistry, and their functionalization is a key step in the development of novel therapeutics. This document moves beyond simple protocol listing to explain the causality behind experimental choices, offering researchers, scientists, and drug development professionals a robust framework for synthesizing complex pyrazole-containing molecules through Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions. We address the critical prerequisite of substrate activation via halogenation or direct C-H functionalization and provide detailed, field-proven protocols and troubleshooting guidance.
Part I: The Strategic Imperative of Substrate Activation
The target molecule, this compound, lacks a canonical leaving group (like a halide or triflate) necessary for traditional palladium-catalyzed cross-coupling reactions. Therefore, a primary strategic consideration is the activation of the pyrazole core. Two main pathways exist: functionalization to introduce a leaving group or direct C-H activation.
-
Pre-functionalization: The most established route involves the regioselective installation of a bromine or iodine atom, typically at the C3 position, which is the most electronically favorable site for electrophilic substitution on this scaffold. This creates a reactive handle for subsequent coupling reactions.
-
Direct C-H Activation: A more modern and atom-economical approach is the direct coupling of a C-H bond. Recent studies have demonstrated that an ester function at the C4 position can serve as a removable blocking group, enabling regioselective arylation at the C5 position.[1] This advanced strategy bypasses the need for a separate halogenation step, offering a more efficient synthesis.[1]
The choice between these strategies depends on the desired final product, available starting materials, and tolerance for additional synthetic steps. For general applicability and broader substrate scope, this guide will focus primarily on protocols involving a pre-halogenated pyrazole intermediate.
Part II: Palladium-Catalyzed Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds with high efficiency.[2][3] The choice of reaction depends on the desired bond construction.
-
Suzuki-Miyaura Coupling: Forms C-C bonds by coupling the halo-pyrazole with an organoboron reagent (boronic acid or ester). It is renowned for its mild conditions and exceptional functional group tolerance.[4][5][6]
-
Sonogashira Coupling: Creates C-C bonds between the halo-pyrazole and a terminal alkyne, a critical transformation for accessing alkynyl-substituted heterocycles.[7][8][9] This reaction typically uses a palladium catalyst in conjunction with a copper(I) co-catalyst.[7]
-
Heck-Mizoroki Reaction: Joins the halo-pyrazole with an alkene to form a new C-C bond, offering a route to vinyl-substituted pyrazoles.[10][11] The reaction is known for its excellent trans selectivity.[11]
-
Buchwald-Hartwig Amination: A premier method for constructing C-N bonds by coupling the halo-pyrazole with an amine.[12][13] The development of specialized, sterically hindered phosphine ligands has been crucial for extending this reaction's scope to challenging heterocyclic substrates.[13][14][15]
Causality of Reagent Selection
The success of these reactions hinges on the careful selection of catalyst, ligand, base, and solvent.
-
Catalyst & Ligand: Palladium(0) is the active catalytic species.[16] It is often generated in situ from a stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂. The ligand is not a passive spectator; it stabilizes the palladium center, modulates its reactivity, and facilitates key steps in the catalytic cycle. For electron-rich N-heterocycles like pyrazoles, which can act as catalyst inhibitors, bulky and electron-rich biarylphosphine ligands (e.g., SPhos, RuPhos, tBuBrettPhos) are often essential.[5][14][17] These ligands promote the desired reductive elimination step and prevent catalyst deactivation.[14]
-
Base: The base plays multiple roles. In Suzuki coupling, it activates the boronic acid. In Buchwald-Hartwig amination, it deprotonates the amine. In the Heck reaction, it facilitates the regeneration of the Pd(0) catalyst. The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, or NaOtBu) is critical and depends on the pKa of the substrates and the reaction's sensitivity to base strength.
-
Solvent: The solvent must solubilize the reactants and be stable at the required reaction temperature. Aprotic polar solvents like 1,4-dioxane, dimethylformamide (DMF), or toluene are common choices. For Suzuki reactions, a co-solvent of water is often used to aid in the dissolution of the inorganic base.
Part III: Visualizing the Catalytic Cycles
Understanding the mechanism is key to troubleshooting and optimization. The generalized catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions illustrate the fundamental steps.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Caption: Generalized Buchwald-Hartwig amination cycle.
Part IV: Summary of Reaction Conditions
The following table provides a starting point for reaction optimization based on literature precedents for similar pyrazole substrates.
| Coupling Reaction | Coupling Partner | Typical Catalyst (mol%) | Typical Ligand (mol%) | Typical Base (Equiv.) | Typical Solvent | Temp (°C) |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ (5) or Pd(OAc)₂ (2) | None or SPhos (4) | K₂CO₃ or K₃PO₄ (2-3) | Dioxane/H₂O | 80-110 |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ (2-5) | PPh₃ (4-10) | Et₃N or DIPA | DMF or THF | 25-80 |
| Heck-Mizoroki | Alkene (e.g., Acrylate) | Pd(OAc)₂ (2-5) | P(o-tol)₃ or PPh₃ (4-10) | Et₃N or K₂CO₃ (1.5-2) | DMF or Acetonitrile | 80-120 |
| Buchwald-Hartwig | Amine (Primary/Secondary) | Pd₂(dba)₃ (2) or Pd(OAc)₂ (2) | XPhos or RuPhos (4) | NaOtBu or K₃PO₄ (1.5-2) | Toluene or Dioxane | 80-110 |
Part V: Detailed Experimental Protocols
Safety Precaution: These reactions should be performed by trained personnel in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts, phosphine ligands, and strong bases can be hazardous.
Protocol 1: Synthesis of Ethyl 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate (Prerequisite)
This protocol is a representative procedure for introducing a reactive handle onto the pyrazole core.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the starting material in a suitable solvent such as acetic acid or chloroform.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the title compound.
Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol is adapted from established procedures for the Suzuki coupling of halo-pyrazoles.[18][19]
-
Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine ethyl 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate (1.0 eq, ~1.0 mmol), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Solvent Addition: Add degassed solvents, 1,4-dioxane and water (e.g., in a 4:1 ratio, 5 mL total). The solvent should be degassed by bubbling argon through it for at least 20 minutes.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 6-18 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting halo-pyrazole.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired coupled product.
Part VI: Troubleshooting Guide
Low conversion or side product formation are common challenges in cross-coupling reactions. This workflow provides a logical approach to troubleshooting.
Sources
- 1. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence [comptes-rendus.academie-sciences.fr]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Heck Reaction [organic-chemistry.org]
- 12. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate
Welcome to the technical support center for the synthesis of ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important heterocyclic compound. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Introduction to the Synthesis
The synthesis of this compound typically proceeds via the Knorr pyrazole synthesis, a robust and widely used method for constructing pyrazole rings.[1][2] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] In the case of our target molecule, the likely precursors are a derivative of ethyl acetoacetate, such as ethyl 2,4-dioxopentanoate, and methylhydrazine.
A critical challenge in this synthesis is controlling the regioselectivity. The use of an unsymmetrical hydrazine like methylhydrazine can lead to the formation of two regioisomers: the desired this compound and the undesired ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate.[3][4] The ratio of these isomers is highly dependent on the reaction conditions.[3]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
A low yield of the desired product is a common issue that can stem from several factors.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If starting material is still present after the recommended reaction time, consider extending the reaction duration or increasing the temperature. However, be aware that excessive heat can lead to side product formation.
-
-
Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently.
-
Solution: While many Knorr syntheses proceed at room temperature, some substrate combinations require heating.[1] A modest increase in temperature (e.g., to 40-60 °C) can significantly improve the reaction rate.
-
-
Incorrect pH: The pH of the reaction medium can influence the rate of both hydrazone formation and subsequent cyclization.[5]
-
Solution: The Knorr synthesis is often catalyzed by a small amount of acid.[1] If the reaction is sluggish, the addition of a catalytic amount of a weak acid like acetic acid can be beneficial. Conversely, if the reaction is messy, the pH might be too acidic, favoring side reactions.
-
-
Poor Quality Reagents: The purity of the starting materials, especially the 1,3-dicarbonyl compound and methylhydrazine, is crucial.
-
Solution: Ensure that the reagents are of high purity and have been stored correctly. Methylhydrazine, in particular, can be sensitive to air and light.
-
Problem 2: Low Regioselectivity (Formation of the 1,3-dimethyl Isomer)
The formation of the undesired ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate is a primary challenge in this synthesis.
Factors Influencing Regioselectivity and Optimization Strategies:
| Factor | Influence on Regioselectivity | Optimization Strategy |
| Solvent | Polar, hydrogen-bond-donating solvents, particularly fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly enhance the preference for one regioisomer.[3][6] | Conduct the reaction in TFE or HFIP to favor the formation of the desired 1,5-dimethyl isomer.[6] |
| Steric Hindrance | The initial nucleophilic attack of the hydrazine is often directed to the less sterically hindered carbonyl group of the 1,3-dicarbonyl compound.[3] | While difficult to modify for this specific synthesis, understanding the steric environment can help predict the likely major isomer. |
| Electronic Effects | Electron-withdrawing groups on the 1,3-dicarbonyl compound can activate the adjacent carbonyl group towards nucleophilic attack.[3] | The electronic nature of the ester group in the precursor influences the reactivity of the adjacent carbonyl. |
| Reaction pH | The acidity or basicity of the medium can alter the nucleophilicity of the two nitrogen atoms in methylhydrazine and influence the initial site of attack.[6] | Careful control of pH, often with a weak acid catalyst, can influence the isomer ratio.[1] |
Troubleshooting Flowchart for Low Regioselectivity:
Caption: Decision-making workflow for addressing low regioselectivity.
Problem 3: Difficulty in Product Purification
Even with optimized reaction conditions, the final product may contain unreacted starting materials, the regioisomeric byproduct, and other impurities.
Purification Strategies:
-
Column Chromatography: This is the most effective method for separating the desired product from the undesired regioisomer and other impurities.
-
Procedure: Use silica gel as the stationary phase. A gradient elution with a mixture of hexane and ethyl acetate is typically effective. Start with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity to elute the products. The two regioisomers often have slightly different polarities, allowing for their separation.
-
-
Recrystallization: If the product is a solid and the impurities have significantly different solubilities, recrystallization can be a viable purification method.
-
Solvent Selection: Test various solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.
-
-
Acid-Base Extraction: If acidic or basic impurities are present, an acid-base wash of the organic layer during workup can help remove them.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound, such as ethyl 2,4-dioxopentanoate or a related derivative, with methylhydrazine.[1][2]
Q2: How can I confirm the identity and regiochemistry of my product?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[7] The chemical shifts of the protons and carbons on the pyrazole ring and its substituents will be distinct for the two regioisomers. Specifically, the chemical shift of the C5-methyl group and the N1-methyl group will differ between the 1,5-dimethyl and 1,3-dimethyl isomers. Two-dimensional NMR techniques like HMBC and NOESY can also be used to definitively establish the connectivity and spatial relationships of the atoms.
Q3: What are the key safety precautions to take during this synthesis?
A3: Methylhydrazine is a toxic and potentially carcinogenic substance and should be handled with extreme care in a well-ventilated fume hood.[8] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be conducted with proper engineering controls in place.
Q4: Can I use a different hydrazine derivative in this reaction?
A4: Yes, the Knorr synthesis is versatile and can accommodate various hydrazine derivatives.[4] However, using a different hydrazine will result in a different N1-substituted pyrazole. The regioselectivity will also be influenced by the nature of the substituent on the hydrazine.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
Ethyl 2,4-dioxopentanoate (1.0 equivalent)
-
Methylhydrazine (1.1 equivalents)
-
Ethanol or 2,2,2-Trifluoroethanol (TFE)
-
Glacial Acetic Acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2,4-dioxopentanoate (1.0 eq) in ethanol or TFE (approximately 5-10 mL per gram of dicarbonyl).
-
Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).
-
Slowly add methylhydrazine (1.1 eq) to the solution at room temperature. The addition may be exothermic.
-
Stir the reaction mixture at room temperature or heat to a gentle reflux (e.g., 40-60 °C) for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to separate the two regioisomers.
Reaction Workflow Diagram:
Caption: Step-by-step experimental workflow for the synthesis.
References
- BenchChem. regioselectivity comparison between different substituted hydrazines in pyrazole synthesis. BenchChem. Accessed January 7, 2026.
- Bekkali, F., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(13), 3938.
- BenchChem. Technical Support Center: Optimizing Regioselectivity in Unsymmetrical Pyrazole Synthesis. BenchChem. Accessed January 7, 2026.
- Chem Help Asap. Knorr Pyrazole Synthesis. Chem Help Asap. Accessed January 7, 2026.
- PrepChem. Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com. Accessed January 7, 2026.
- ChemicalBook. Ethyl pyrazole-4-carboxylate synthesis. ChemicalBook. Accessed January 7, 2026.
- RCSB PDB.
- J&K Scientific LLC. Knorr Pyrazole Synthesis. J&K Scientific. Accessed January 7, 2026.
- RCSB PDB.
- Reddit. Knorr Pyrazole Synthesis advice. r/Chempros. Accessed January 7, 2026.
- The Royal Society of Chemistry. Supporting Information for Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. The Royal Society of Chemistry. Accessed January 7, 2026.
- Organic Syntheses. 4-CHLORO-1-METHYL-5-(3,4-METHYLENEDIOXYPHENYL)-3-PHENYLPYRAZOLE. Organic Syntheses. Accessed January 7, 2026.
- Slideshare. Knorr Pyrazole Synthesis (M. Pharm). Slideshare. Accessed January 7, 2026.
- YouTube. Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. Accessed January 7, 2026.
- ResearchGate. Optimization of the reaction conditions for the synthesis of pyrazole....
- The Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. Accessed January 7, 2026.
- Name-Reaction.com. Knorr pyrazole synthesis. Name-Reaction.com. Accessed January 7, 2026.
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.
- BenchChem. A Comparative Guide to the NMR Spectral Analysis of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. BenchChem. Accessed January 7, 2026.
- ResearchGate. (PDF) H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives.
- RSC Publishing. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Accessed January 7, 2026.
- Danheiser, R. L., et al. (2010). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Organic Letters, 12(21), 4972–4975.
- Google Patents. Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid.
- ResearchGate. Knorr Pyrazole Synthesis.
- NIH. Ethyl 5-[(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)iminomethyl].
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Technical Support Center: Overcoming Side Reactions in Pyrazole Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis. Pyrazoles are a cornerstone in medicinal chemistry, appearing in drugs like Celecoxib and Sildenafil.[1] However, their synthesis is often plagued by side reactions that can complicate purification and reduce yields.
This document provides in-depth, troubleshooting guidance in a direct question-and-answer format. We will delve into the causality behind common experimental issues and provide validated protocols to overcome them.
Troubleshooting Guide: Common Side Reactions & Solutions
Issue 1: Formation of Regioisomeric Mixtures
Q: My reaction of a non-symmetrical 1,3-dicarbonyl compound with a substituted hydrazine is producing a mixture of two pyrazole regioisomers. How can I control the selectivity?
A: This is one of the most frequent challenges in pyrazole synthesis, particularly in the Knorr pyrazole synthesis and related methods.[2][3] The formation of two regioisomers occurs because the two carbonyl groups of the 1,3-dicarbonyl compound have different reactivities, and the two nitrogen atoms of the substituted hydrazine have different nucleophilicities. The reaction can proceed through two competing pathways.[2]
The Underlying Chemistry: The reaction is initiated by the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons. With a substituted hydrazine (R-NH-NH₂), the primary amine (-NH₂) is typically the more nucleophilic and reacts first.[4] However, the choice of which carbonyl it attacks is determined by steric and electronic factors. Subsequent intramolecular condensation and dehydration yield the pyrazole ring.[5] The regiochemical outcome depends on which nitrogen ultimately bonds to which carbonyl-derived carbon.
dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];
} caption: "Competing pathways leading to regioisomer formation."
Troubleshooting and Mitigation Strategies:
-
Solvent Choice (The Fluorinated Alcohol Effect): The choice of solvent can have a dramatic impact on regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and especially 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly favor the formation of one regioisomer over the other.[6] These solvents can modulate the reactivity of the carbonyl groups and the hydrazine through hydrogen bonding, thereby amplifying the intrinsic reactivity differences.
-
pH Control: The reaction is typically acid-catalyzed.[2] Fine-tuning the pH can influence which carbonyl group is more readily protonated and thus more electrophilic. A systematic screen of different acid catalysts (e.g., acetic acid, HCl, H₂SO₄) and their concentrations is recommended.
-
Steric Hindrance: You can leverage sterics to your advantage. A bulky substituent on the hydrazine (e.g., tert-butylhydrazine) will preferentially attack the less sterically hindered carbonyl group.[4] Similarly, a bulky group on the dicarbonyl compound can direct the attack of the hydrazine.
Data Summary: Effect of Solvent on Regioselectivity
| 1,3-Diketone Substrate | Hydrazine | Solvent | Regioisomer Ratio (2:3) | Total Yield (%) | Reference |
| 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | EtOH | 60:40 | 85 | [6] |
| 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | TFE | 85:15 | 92 | [6] |
| 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | HFIP | >98:2 | 96 | [6] |
Verification Protocol: Regioselective Synthesis Using HFIP [6]
-
Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the unsymmetrical 1,3-diketone (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (approx. 0.1 M concentration).
-
Reagent Addition: Add the substituted hydrazine (e.g., methylhydrazine, 1.1 eq) dropwise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature or heat to a gentle reflux (typically 50-60 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Remove the HFIP under reduced pressure (ensure your rotary evaporator has a robust vacuum pump and is chemically resistant).
-
Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography on silica gel to isolate the desired regioisomer.
Issue 2: Formation of Pyrazolone Byproducts
Q: I am trying to synthesize a pyrazole from a β-ketoester and a hydrazine, but I am isolating a pyrazolone instead. How can I favor the formation of the fully aromatic pyrazole?
A: This is a classic outcome when using β-ketoesters in a variation of the Knorr synthesis.[7] The initial cyclization product is a pyrazolone, which is a keto-enol tautomer of a hydroxypyrazole. Pyrazolones are stable compounds and are often the desired product.[8] If you require the non-hydroxylated pyrazole, a different synthetic strategy or starting material is necessary.
The Underlying Chemistry: The reaction proceeds similarly to the diketone synthesis, with the hydrazine first condensing with the more reactive ketone carbonyl to form a hydrazone. The second nitrogen then performs an intramolecular nucleophilic attack on the ester carbonyl. Instead of a second dehydration step, the ester's alkoxy group is eliminated, leading directly to the stable pyrazolone ring.[7]
dot graph { node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];
} caption: "Mechanism of pyrazolone formation from a β-ketoester."
Troubleshooting and Mitigation Strategies:
-
Modify the Starting Material: The most direct solution is to avoid the β-ketoester. Replace it with a corresponding 1,3-diketone. This can be achieved by reacting the starting ketone with an ester (e.g., via a Claisen condensation) to install a second ketone moiety instead of an ester.
-
Post-Synthesis Modification: If you have already synthesized the pyrazolone (which can be viewed as a hydroxypyrazole), you may be able to convert it to the desired pyrazole. This typically involves converting the hydroxyl group into a better leaving group (e.g., a triflate or tosylate) and then performing a reduction (deoxygenation) step. This multi-step process can be low-yielding and is generally less efficient than choosing the correct starting materials.
-
Use α,β-Unsaturated Ketones: An alternative route is the reaction of an α,β-unsaturated ketone with hydrazine.[4][9] This initially forms a pyrazoline, which can then be oxidized to the aromatic pyrazole. This avoids the pyrazolone pathway entirely.
Protocol: Oxidation of Pyrazoline to Pyrazole [10]
-
Pyrazoline Synthesis: React your α,β-unsaturated ketone (1.0 eq) with hydrazine hydrate (1.2 eq) in a suitable solvent like ethanol. The reaction is often exothermic and can be run at room temperature or with gentle heating to form the pyrazoline intermediate.
-
Oxidation Setup: Once the pyrazoline formation is complete (as monitored by TLC), add an oxidizing agent. A mild and effective method is to simply heat the pyrazoline in DMSO under an oxygen atmosphere.
-
Reaction: Heat the DMSO solution to 80-100 °C and bubble oxygen (or air) through the mixture. Monitor the reaction for the disappearance of the pyrazoline and the appearance of the pyrazole product.
-
Workup: Cool the reaction mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography or recrystallization.
Issue 3: N-Alkylation Regioselectivity
Q: I have synthesized a 3-substituted pyrazole and am trying to N-alkylate it, but I'm getting a mixture of 1,3- and 1,5-disubstituted products. How can I control the alkylation site?
A: This is a common post-synthesis challenge. The pyrazole anion formed upon deprotonation is a resonant structure with negative charge density on both nitrogen atoms, making both susceptible to electrophilic attack by an alkylating agent. The regioselectivity of N-alkylation is a delicate balance of steric hindrance, the nature of the base and counter-ion, and the electrophile itself.[11][12]
The Underlying Chemistry: Deprotonation of the N-H proton of the pyrazole ring with a base generates a pyrazolate anion. This anion has two nucleophilic nitrogen centers. The incoming electrophile (e.g., an alkyl halide) can react at either nitrogen, leading to a mixture of N-alkylated regioisomers. The ratio is often dictated by sterics; the alkylating agent will preferentially attack the less hindered nitrogen atom.[12]
Troubleshooting and Mitigation Strategies:
-
Steric Control: This is the most powerful tool. If your pyrazole has a large substituent at the 3-position, the alkylation will be strongly directed to the N1 position to form the 1,5-isomer. Conversely, a large group at the 5-position directs alkylation to the N1 position to form the 1,3-isomer.
-
Base and Counter-ion: The choice of base can influence the outcome. Using a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is common. The nature of the cation (e.g., Li⁺, Na⁺, K⁺) can influence the aggregation state of the pyrazolate and its reactivity at each nitrogen.[11] A screen of different bases (NaH, KOtBu, Cs₂CO₃) is often worthwhile.
-
Protecting Groups: For complete control, a protecting group strategy can be employed. This involves synthesizing the pyrazole with a removable directing group at one of the nitrogen atoms, performing the desired functionalization on the other nitrogen, and then removing the protecting group. This adds steps but provides unambiguous regioselectivity.
Protocol: Sterically-Controlled N-Alkylation [13][14]
-
Setup: To a solution of the NH-pyrazole (1.0 eq) in a dry, aprotic solvent like DMF or THF under an inert atmosphere (N₂ or Ar), add a strong base (e.g., NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes. Hydrogen gas evolution should be observed.
-
Alkylation: Cool the mixture back to 0 °C and add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Gentle heating may be required for less reactive alkyl halides.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, concentrate, and purify by column chromatography to separate the regioisomers.
Frequently Asked Questions (FAQs)
Q1: What is the best general method for purifying crude pyrazoles? A1: Pyrazoles are basic compounds. A highly effective purification technique involves acid-base extraction. The crude product can be dissolved in an organic solvent and treated with an aqueous acid (e.g., 1M HCl). The protonated pyrazole (a pyrazolium salt) will move to the aqueous layer, leaving non-basic organic impurities behind. The aqueous layer can then be separated, basified (e.g., with NaOH or NaHCO₃), and the pure pyrazole product is then re-extracted into a fresh organic layer.[15][16] Crystallization of the acid addition salt is also a powerful purification method.[15]
Q2: My pyrazole synthesis is not proceeding to completion or the yield is very low. What are the common causes? A2: Low yields can stem from several factors. Insufficiently reactive starting materials (e.g., amines with strong electron-withdrawing groups) can slow the reaction.[17] For acid-catalyzed reactions like the Paal-Knorr synthesis, inappropriate pH is a common issue; excessively strong acid (pH < 3) can promote the formation of furan byproducts instead of the desired pyrazole.[17][18] Finally, ensure your reaction conditions are suitable for the final dehydration step; sometimes, a Dean-Stark trap is needed to remove water and drive the equilibrium towards the aromatic product.
Q3: Can I use microwave irradiation to speed up my pyrazole synthesis? A3: Yes, microwave-assisted synthesis is an excellent technique for accelerating many pyrazole syntheses, including the Paal-Knorr and Knorr variations.[17][19] Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields by minimizing the formation of degradation byproducts that can occur with prolonged conventional heating.
References
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
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Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry - ACS Publications. Retrieved January 7, 2026, from [Link]
- Process for the purification of pyrazoles. (2009). Google Patents.
- Method for purifying pyrazoles. (2011). Google Patents.
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Tasch, B., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Retrieved January 7, 2026, from [Link]
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Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]
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Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Retrieved January 7, 2026, from [Link]
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Synthesis of 2-pyrazolines by the reactions of α,β-unsaturated aldehydes, ketones, and esters with diazoalkanes, nitrile imines, and hydrazines. (2018). ResearchGate. Retrieved January 7, 2026, from [Link]
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Tasch, B., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
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Pyrazoles Syntheses, reactions and uses. (2021). YouTube. Retrieved January 7, 2026, from [Link]
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(PDF) A one-step synthesis of pyrazolone. (2011). ResearchGate. Retrieved January 7, 2026, from [Link]
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Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved January 7, 2026, from [Link]
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Jat, J.L., et al. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
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Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]
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Synthesis and Properties of Pyrazoles. (2022). Encyclopedia.pub. Retrieved January 7, 2026, from [Link]
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Al-Ostoot, F.H., et al. (2020). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
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El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved January 7, 2026, from [Link]
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Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. Retrieved January 7, 2026, from [Link]
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Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 7, 2026, from [Link]
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Optimization of reaction conditions | Download Table. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. (2018). Organic Chemistry Frontiers (RSC Publishing). Retrieved January 7, 2026, from [Link]
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Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. (n.d.). JOCPR. Retrieved January 7, 2026, from [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). ACS Publications. Retrieved January 7, 2026, from [Link]
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Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2015). PubMed. Retrieved January 7, 2026, from [Link]
-
2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. (n.d.). ScienceDirect. Retrieved January 7, 2026, from [Link]
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Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. (n.d.). GalChimia. Retrieved January 7, 2026, from [Link]
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Frolov, A.S., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
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Paal–Knorr synthesis. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]
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Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry - ACS Publications. Retrieved January 7, 2026, from [Link]
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Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]
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Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). MDPI. Retrieved January 7, 2026, from [Link]
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Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]
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Singla, P., & Singh, J. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
-
Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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ShM, A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
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Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Semantic Scholar. Retrieved January 7, 2026, from [Link]
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2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid | Request PDF. (2016). ResearchGate. Retrieved January 7, 2026, from [Link]
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Knorr Pyrazole Synthesis. (n.d.). Wiley Online Library. Retrieved January 7, 2026, from [Link]
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Knorr Pyrazole Synthesis (M. Pharm) | PPTX. (2023). Slideshare. Retrieved January 7, 2026, from [Link]
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Knorr Pyrazole Synthesis | Request PDF. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Technical Support Center: Purification of Ethyl 1,5-Dimethyl-1H-Pyrazole-4-Carboxylate
Welcome to the dedicated technical support guide for the purification of ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with obtaining this key heterocyclic building block in high purity. Drawing upon established principles of separation science and practical laboratory experience, this guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions.
Understanding the Purification Challenge: The Regioisomer Problem
The primary challenge in the purification of this compound often stems from its synthesis. A common synthetic route involves the condensation of a β-ketoester with methylhydrazine. This reaction is known to potentially yield two regioisomers: the desired 1,5-dimethyl isomer and the undesired 1,3-dimethyl isomer.[1][2] The structural similarity of these isomers can make their separation non-trivial. Therefore, a robust purification strategy is essential.
At-a-Glance Purification Strategy Selection
The choice of purification technique is dictated by the physical state of your crude product and the impurity profile. The following table provides a general overview of suitable methods.
| Purification Method | Physical State of Crude | Primary Impurities | Suitability |
| Recrystallization | Solid | Minor impurities, one regioisomer in excess | Excellent for final polishing, good for removing dissimilar impurities. |
| Column Chromatography | Solid or Oil | Regioisomers, starting materials, byproducts | Highly effective for separating closely related compounds like regioisomers. |
| Vacuum Distillation | Liquid/Low-Melting Solid | Non-volatile impurities | Potentially suitable if the compound is thermally stable and has a distinct boiling point from impurities. |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Recrystallization Issues
Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution at a temperature above its melting point. Here are several strategies to resolve this:
-
Increase Solvent Volume: Add more of the hot solvent to decrease the saturation point of your compound, allowing crystallization to occur at a lower temperature.
-
Slow Cooling: Ensure the solution cools as slowly as possible. An insulated container or a dewar can facilitate gradual cooling, which favors crystal lattice formation over oiling out.
-
Solvent System Modification: Experiment with a different solvent or a mixed solvent system. A lower boiling point solvent might be advantageous. For pyrazole derivatives, common single solvents include ethanol and methanol, while mixed systems like ethanol/water or hexane/ethyl acetate are also effective.[3]
-
Seed Crystals: If you have a small amount of pure, solid material, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.
Q2: I'm getting a very low yield after recrystallization. How can I improve it?
A2: Low yield can be frustrating. Consider these points to enhance your recovery:
-
Minimize Hot Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve your crude product. Any excess solvent will retain more of your compound in the mother liquor upon cooling.
-
Thorough Cooling: Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) to maximize precipitation, provided the impurities remain soluble.
-
Solvent Choice: The ideal solvent will have high solubility for your compound when hot and very low solubility when cold.
Q3: How can I remove colored impurities during recrystallization?
A3: Colored impurities can often be adsorbed by activated charcoal. Add a small amount of activated charcoal to the hot solution before filtration. However, be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
Column Chromatography Issues
Q4: I'm having trouble separating the regioisomers of my pyrazole using column chromatography. What can I do?
A4: Separating regioisomers is a common challenge. Here's how to optimize your chromatographic separation:
-
Solvent System Optimization: The key is to find a solvent system with the right polarity to differentiate between the isomers. A good starting point for pyrazole esters is a hexane/ethyl acetate mixture.[4] Systematically test different ratios using Thin Layer Chromatography (TLC) to find the optimal separation.
-
Silica Gel Deactivation: Pyrazoles can sometimes interact with the acidic silanol groups on silica gel, leading to tailing and poor separation. To mitigate this, you can deactivate the silica gel by preparing a slurry with your eluent containing a small amount of triethylamine (e.g., 0.5-1%).
-
Alternative Stationary Phase: In some cases, neutral alumina can be a better stationary phase for the purification of basic compounds like pyrazoles.
Q5: My compound seems to be degrading on the silica gel column. What are my options?
A5: If you suspect your compound is unstable on silica gel:
-
Minimize Contact Time: Use flash column chromatography to reduce the time your compound spends on the stationary phase.
-
Alternative Purification: If degradation is significant, consider other methods like recrystallization or, if applicable, preparative HPLC.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general procedure for the recrystallization of solid crude product. The choice of solvent is critical and should be determined through small-scale solubility tests. Ethanol is often a good starting point for pyrazole derivatives.[5]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixed solvent system like ethanol/water)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. If the solid does not dissolve, add small portions of hot solvent until it does.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
This protocol is suitable for purifying oily products or for separating closely related impurities like regioisomers.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Chromatography column
-
Sand
-
Collection tubes
Procedure:
-
TLC Analysis: Develop a suitable eluent system using TLC. A good system will give your desired product an Rf value of approximately 0.3-0.4 and show good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pack the column with the slurry, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel.
-
Elution: Begin eluting the column with the chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the eluent).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which fractions contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizing Purification Workflows
To aid in decision-making, the following diagrams illustrate the logical flow for selecting a purification method and troubleshooting common issues.
Sources
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. pleiades.online [pleiades.online]
Technical Support Center: Synthesis of Substituted Pyrazoles
Welcome to the Technical Support Center for the synthesis of substituted pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of this critical heterocyclic scaffold. Pyrazoles are a cornerstone in pharmaceuticals and agrochemicals, yet their synthesis can be fraught with challenges ranging from poor regioselectivity to difficult purifications.[1][2]
This document moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common issues. We will explore the causality behind experimental outcomes and offer robust, validated solutions to streamline your synthetic workflows.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter at the bench. Each issue is presented in a question-and-answer format, providing both a diagnosis and a detailed, actionable remedy.
Question 1: My Knorr condensation of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine is giving me a mixture of regioisomers. How can I control the regioselectivity?
Answer: This is one of the most frequent challenges in classical pyrazole synthesis.[2][3] The formation of two regioisomers occurs because either of the two carbonyls in the 1,3-dicarbonyl compound can undergo initial condensation with the substituted hydrazine. The outcome is governed by a delicate balance of steric and electronic factors.
Root Cause Analysis:
-
Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon will typically react faster with the more nucleophilic nitrogen of the hydrazine (usually the terminal NH2).
-
Steric Hindrance: Bulky substituents on either the dicarbonyl or the hydrazine can block attack at the nearest carbonyl group, directing the reaction to the less hindered site.[4]
-
Reaction Conditions: pH is critical. The initial condensation is often favored under mildly acidic conditions which activate the carbonyl group without fully protonating the hydrazine, maintaining its nucleophilicity.[5][6]
Troubleshooting Workflow & Solutions:
Caption: Decision workflow for troubleshooting regioselectivity.
Detailed Protocols:
-
Protocol 1.1: Using Enaminones as 1,3-Dicarbonyl Surrogates
-
React your 1,3-dicarbonyl compound with DMF-dimethylacetal (DMFDMA) to form the corresponding enaminone intermediate. This reaction is often catalyzed by 2,2,2-trifluoroethanol.[4]
-
The enaminone has differentiated electrophilic centers. Add the substituted hydrazine to the reaction mixture.
-
The cyclization will now proceed with high regioselectivity, as the terminal hydrazine nitrogen will preferentially attack the carbonyl, and the substituted nitrogen will be involved in the cyclization with the former enamine carbon.[4]
-
Question 2: My reaction yield is consistently low, and the reaction takes hours or even days. How can I improve the efficiency?
Answer: Low yields and long reaction times are common when using conventional heating methods (e.g., oil bath reflux). The primary cause is often inefficient energy transfer, leading to slow reaction kinetics and the potential for thermal degradation of starting materials or products over extended periods.
Solution: Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation has emerged as a powerful technology to dramatically accelerate pyrazole synthesis and improve yields.[7] It offers rapid, uniform heating of the reaction mixture, often leading to cleaner reactions with fewer byproducts.[7][8]
Data Presentation: Conventional vs. Microwave Synthesis
| Parameter | Conventional Reflux Method | Microwave-Assisted Method | Reference(s) |
| Reaction Time | 2 - 9 hours | 1 - 10 minutes | [8][9][10] |
| Typical Yield | 72-90% | 91-98% | [7][10] |
| Temperature | 75-118°C | 60-120°C | [9][10][11] |
| Energy Source | Oil Bath / Heating Mantle | Microwave Irradiation | [9] |
Experimental Protocol: Microwave-Assisted Synthesis of Phenyl-1H-pyrazoles
This protocol is adapted from established literature procedures for the reaction of an aryl hydrazine with a β-ketoester.[9][10]
-
Reagent Preparation: In a dedicated microwave reaction vessel, combine the aryl hydrazine (1.0 eq) and the β-ketoester (1.0 eq).
-
Solvent/Catalyst Addition: Add ethanol as the solvent and a catalytic amount of glacial acetic acid.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 60°C for 5 minutes with an initial power of 50 W.[9][10]
-
Work-up: After the reaction is complete and the vessel has cooled, evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by recrystallization or flash chromatography as needed.
Question 3: I am attempting an N-alkylation on my pyrazole, but I'm getting a mixture of two isomers. How do I control which nitrogen gets alkylated?
Answer: The pyrazole ring contains two nitrogen atoms: a pyridine-like nitrogen (basic, sp2 hybridized) and a pyrrole-like nitrogen (part of the NH tautomer, acidic).[12] Alkylation can occur at either nitrogen, and controlling the regioselectivity is a significant challenge influenced by sterics, electronics, and reaction conditions.[13][14]
Mechanistic Insights:
-
Steric Control: The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. Bulky substituents at the C3 or C5 positions will direct the incoming alkyl group to the more distant nitrogen.[14]
-
Electronic Control: The electron density on the ring nitrogens, influenced by substituents, plays a key role. However, predicting the outcome can be complex, as both nitrogens have distinct electronic characters.[12]
-
Reaction Conditions:
-
Basic Conditions (e.g., KOH, NaH): These conditions deprotonate the pyrazole to form the pyrazolate anion. The negative charge is delocalized, but alkylation is often governed by sterics.
-
Acidic Conditions: Using electrophiles like trichloroacetimidates with a Brønsted acid catalyst can provide an alternative pathway where sterics also tend to dominate the regiochemical outcome.[14]
-
Troubleshooting & Solutions:
-
Analyze Steric Environment: Evaluate the substituents at the C3 and C5 positions. The alkyl group will likely add to the nitrogen further away from the larger substituent.
-
Functional Group Tuning: The regioselectivity of N-alkylation can be guided by strategically placed functional groups. For instance, a hydrazone substituent can direct alkylation to the adjacent nitrogen atom due to conformational preferences.[13]
-
Enzymatic Catalysis: For highly selective methylations, engineered methyl transferase (MT) enzymes can be used. This advanced method offers exceptional control but requires specialized biological tools.[15]
-
Catalyst-Free Michael Addition: For N-alkylation with activated alkenes (e.g., acrylates), a catalyst-free Michael reaction can provide excellent N1-selectivity with high yields.[16]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the Knorr Pyrazole Synthesis, and what are its main limitations?
The Knorr pyrazole synthesis is a classical and widely used method involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine.[2] The reaction proceeds by initial formation of a hydrazone at one carbonyl, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[5][17]
-
Primary Limitation: The main drawback is the potential lack of regioselectivity when using unsymmetrical 1,3-dicarbonyls and/or substituted hydrazines, which can lead to a mixture of isomeric products.[3][18]
-
Other Challenges: Reactions can sometimes be sluggish or produce side products, leading to colored impurities and requiring careful purification.[19]
Q2: My final pyrazole product is difficult to purify by standard column chromatography. Are there alternative methods?
Yes. Pyrazoles are basic compounds due to the pyridine-like nitrogen atom.[12] This property can be exploited for purification.
-
Acid-Base Extraction: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The pyrazole will be protonated and move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) and extracted with an organic solvent to recover the purified pyrazole.
-
Crystallization via Salt Formation: A highly effective method involves dissolving the crude pyrazole in a suitable solvent and treating it with an equimolar amount of an inorganic or organic acid (e.g., sulfuric acid) to form the acid addition salt.[20][21] These salts are often highly crystalline and can be easily separated by filtration, then neutralized to give the pure pyrazole.[20][21]
Q3: What are the advantages of using 1,3-dipolar cycloaddition for pyrazole synthesis?
The 1,3-dipolar cycloaddition, typically between a diazo compound (the 1,3-dipole) and an alkyne or alkene, is a powerful alternative to condensation methods.[22]
-
High Regioselectivity: This method can offer better control over regioselectivity compared to the Knorr synthesis, especially when using terminal alkynes or alkynes with electronically differentiated substituents.[23]
-
Milder Conditions: Many modern cycloaddition protocols operate under mild conditions, sometimes catalyzed by copper, which improves functional group tolerance.[3]
-
Access to Complex Scaffolds: It allows for the synthesis of highly substituted pyrazoles that may be difficult to access via traditional condensation routes.[18]
Sources
- 1. BJOC - Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents [beilstein-journals.org]
- 2. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. jk-sci.com [jk-sci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scielo.br [scielo.br]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles | MDPI [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. youtube.com [youtube.com]
- 18. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reddit.com [reddit.com]
- 20. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 21. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 22. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 23. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
Technical Support Center: Optimizing Temperature for Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis and optimization of ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you navigate the complexities of your experimental work. As Senior Application Scientists, we have synthesized the information below to ensure scientific accuracy and provide practical, field-tested insights.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, with a focus on temperature-related challenges.
Issue 1: Low or No Product Yield
Question: I am attempting to synthesize this compound, but I am experiencing a very low yield or no desired product. What are the potential causes related to temperature, and how can I troubleshoot this?
Answer: Low or no yield is a common challenge in pyrazole synthesis and can be attributed to several factors, with reaction temperature being a critical parameter.
Underlying Causes and Solutions:
-
Suboptimal Reaction Temperature: The formation of the pyrazole ring is highly dependent on temperature. Some reactions may proceed at room temperature, while others require heating to overcome the activation energy barrier.[1]
-
Recommendation: A systematic temperature screening is crucial. Start with room temperature and incrementally increase the temperature, for example, to 60 °C, and monitor the reaction progress using Thin Layer Chromatography (TLC). In some pyrazole syntheses, an increase in temperature to 60 °C has been shown to improve yields, but further increases can lead to a decrease in yield due to side reactions or product degradation.[2][3][4] It is essential to find the optimal temperature for your specific reaction conditions. A temperature-controlled approach can be a general and practical method for the divergent synthesis of pyrazoles.[5][6]
-
-
Reaction Time and Temperature Interplay: The duration of the reaction is intrinsically linked to the temperature. A reaction that is sluggish at a lower temperature may proceed to completion with an extended reaction time or at a slightly elevated temperature.
-
Recommendation: Monitor the reaction progress closely using TLC. This will help you determine the point at which the starting materials are consumed and the product is maximally formed, preventing unnecessary heating that could lead to decomposition.
-
-
Solvent Choice and Boiling Point: The solvent's boiling point dictates the maximum temperature you can achieve at atmospheric pressure. If the required reaction temperature is higher than the boiling point of your chosen solvent, the reaction may not proceed efficiently.
-
Recommendation: Select a solvent with a boiling point that is appropriate for the desired reaction temperature. For instance, if heating to 95 °C is required, ethanol (boiling point ~78 °C) might be a suitable solvent under reflux conditions, or a higher boiling solvent like N,N-dimethylformamide (DMF) could be used.[1]
-
Issue 2: Formation of Impurities and Side Products
Question: My reaction is producing the desired this compound, but I am also observing significant amounts of impurities. How can temperature optimization help minimize these?
Answer: The formation of impurities is often a consequence of side reactions that can be influenced by temperature.
Underlying Causes and Solutions:
-
Decomposition at High Temperatures: Many organic molecules, including the starting materials and the pyrazole product, can decompose at elevated temperatures. This can lead to a complex mixture of byproducts.
-
Regioisomer Formation: In syntheses involving unsymmetrical 1,3-dicarbonyl compounds, the formation of regioisomers is a common challenge.[7] While temperature may not always be the primary factor controlling regioselectivity, it can influence the kinetic versus thermodynamic product distribution.
-
Recommendation: Carefully analyze the literature for similar pyrazole syntheses to understand the factors governing regioselectivity. In some cases, lower temperatures may favor the formation of a specific regioisomer.
-
Experimental Protocol: Temperature Optimization Study
This protocol outlines a systematic approach to determine the optimal reaction temperature for the synthesis of this compound.
Materials:
-
Appropriate starting materials (e.g., a 1,3-dicarbonyl compound and a hydrazine derivative)[8]
-
Selected solvent (e.g., ethanol, DMF)
-
Reaction vessels (e.g., round-bottom flasks)
-
Heating/cooling system (e.g., oil bath, heating mantle with stirrer, ice bath)
-
TLC plates and developing chamber
-
Appropriate work-up and purification supplies (e.g., separatory funnel, silica gel for column chromatography)
Procedure:
-
Set up Parallel Reactions: Prepare several identical reaction mixtures in separate flasks.
-
Vary the Temperature: Run each reaction at a different, constant temperature. A suggested range to screen is room temperature, 40 °C, 60 °C, 80 °C, and the reflux temperature of the chosen solvent.
-
Monitor Reaction Progress: At regular intervals (e.g., every hour), take a small aliquot from each reaction mixture and analyze it by TLC to monitor the consumption of starting materials and the formation of the product and any byproducts.
-
Determine Optimal Conditions: Identify the temperature that provides the highest yield of the desired product in a reasonable amount of time with the fewest impurities.
-
Scale-Up: Once the optimal temperature is determined, you can proceed with a larger-scale reaction under these conditions.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for the synthesis of pyrazole derivatives like this compound?
A1: The optimal temperature for pyrazole synthesis is highly dependent on the specific reactants, solvent, and catalyst used. While some reactions can proceed efficiently at room temperature, others may require heating.[2] A common temperature range explored in the literature is between room temperature and the reflux temperature of the solvent, often around 60-100 °C.[2][9] It has been reported that for some pyrazole syntheses, increasing the temperature to 60 °C improves the yield, while temperatures above this can lead to a decrease in yield.[3]
Q2: How does the choice of catalyst affect the optimal reaction temperature?
A2: The catalyst plays a crucial role in lowering the activation energy of the reaction, which can significantly impact the required temperature. A more active catalyst may allow the reaction to proceed at a lower temperature, which can be advantageous for preventing side reactions and decomposition. For instance, some syntheses may not proceed at all without a catalyst, highlighting its importance.[2] The choice of catalyst, such as different metal triflates or the use of an acid catalyst in the Knorr synthesis, can influence the reaction's efficiency at a given temperature.[2][10]
Q3: Can microwave irradiation be used to optimize the reaction temperature and time?
A3: Yes, microwave-assisted organic synthesis is a valuable tool for optimizing pyrazole synthesis.[11] Microwave irradiation can rapidly and efficiently heat the reaction mixture, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods.[11] This technique allows for precise temperature control and can be particularly useful for high-throughput synthesis and optimization studies.
Q4: What are the signs that my reaction temperature is too high?
A4: Several indicators can suggest that your reaction temperature is excessive:
-
Decreased Yield: As noted in multiple studies, yields often decrease when the temperature is raised beyond the optimal point.[2][3]
-
Formation of Dark-Colored Byproducts: The appearance of dark, tar-like substances in your reaction mixture is often a sign of decomposition.
-
Complex TLC Profile: A TLC plate showing numerous spots in addition to your product and starting materials indicates the formation of multiple side products.
-
Gas Evolution: Unexplained gas evolution could be a sign of decomposition.
Q5: How do I accurately control the temperature of my reaction?
A5: Accurate temperature control is critical for reproducible results.
-
Oil Baths/Heating Mantles: For temperatures above room temperature, use a temperature-controlled oil bath or a heating mantle with a thermocouple to monitor the internal reaction temperature.
-
Cooling Baths: For temperatures below room temperature, use an ice-water bath for 0 °C or an ice-salt or dry ice-acetone bath for lower temperatures.
-
Stirring: Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture.
Data Summary: Temperature Effects in Pyrazole Synthesis
| Parameter | Condition | Observation | Reference |
| Temperature | Increased to 60 °C | Improved product yield. | [2][3] |
| Temperature | Increased beyond 60 °C | Decreased product yield. | [2][3] |
| Catalyst | None | Reaction did not proceed. | [2] |
| Solvent | Toluene vs. THF/Dioxane | Higher yield in toluene. | [2] |
Experimental Workflow: General Pyrazole Synthesis
Caption: General workflow for the synthesis of pyrazole derivatives.
Logical Relationship: Troubleshooting Low Yield
Caption: Troubleshooting guide for low product yield in pyrazole synthesis.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). Molecules. [Link]
-
Optimization of solvent, temperature, and catalyst in synthesis of compound 7a. (n.d.). ResearchGate. [Link]
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]
-
Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim. (n.d.). ResearchGate. [Link]
-
Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules. [Link]
-
Knorr pyrrole synthesis. (n.d.). Wikipedia. [Link]
-
General procedure for the synthesis of pyrazole systems in the presence of TBAB at room temperature. (n.d.). ResearchGate. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 8. jk-sci.com [jk-sci.com]
- 9. researchgate.net [researchgate.net]
- 10. name-reaction.com [name-reaction.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Regioselectivity in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling regioisomer formation. Pyrazole scaffolds are cornerstones in medicinal and agricultural chemistry, but achieving the desired substitution pattern can be a significant synthetic hurdle.[1][2] This resource provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you conquer the challenge of regioselectivity.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding regioisomer formation in pyrazole synthesis.
Q1: Why do I get a mixture of two regioisomers when reacting an unsymmetrical 1,3-diketone with a substituted hydrazine?
This is the classic challenge in the Knorr pyrazole synthesis.[1][3][4] The reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[1][5] If the 1,3-diketone has different substituents (R1 ≠ R3), the substituted nitrogen of the hydrazine can initially attack either of the two distinct carbonyl carbons. Each pathway leads to a different regioisomeric pyrazole, often resulting in a mixture that can be difficult to separate.[6][7][8]
Q2: Which factors have the most significant impact on the final isomer ratio?
The regiochemical outcome is a delicate balance of several factors:
-
Steric Hindrance: The hydrazine will preferentially attack the less sterically hindered carbonyl group.
-
Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon is more susceptible to nucleophilic attack by the hydrazine. Electron-withdrawing groups on the diketone can direct the initial attack.[1]
-
Hydrazine Nucleophilicity: In substituted hydrazines (e.g., methylhydrazine or phenylhydrazine), the two nitrogen atoms have different nucleophilicities. The initial attack typically occurs via the more nucleophilic nitrogen.
-
Reaction Conditions: pH, solvent, temperature, and the presence of catalysts can all influence the reaction kinetics and thermodynamic stability of intermediates, thereby shifting the isomer ratio.[8]
Q3: I'm using methylhydrazine. Which nitrogen is more nucleophilic?
In methylhydrazine, the NH2 group is more nucleophilic than the N(H)Me group due to the electron-donating nature of the methyl group, which increases the electron density on the adjacent nitrogen. However, the final product distribution is not always dictated by this initial attack, as subsequent reaction steps and equilibria can play a crucial role.
Q4: Can changing the solvent improve my regioselectivity?
Absolutely. Solvent choice is a powerful tool. Standard solvents like ethanol can sometimes lead to poor selectivity.[7][9][10] Research has shown that using fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically increase regioselectivity in favor of a single isomer.[6][7][9][10] These solvents are non-nucleophilic and can stabilize intermediates through hydrogen bonding, altering the reaction pathway to favor one regioisomer.[6]
Part 2: Troubleshooting Guides & Advanced Protocols
This section provides structured guidance for overcoming specific experimental challenges.
Issue 1: Poor Regioselectivity in Knorr Synthesis with 1,3-Diketones
Symptoms:
-
You obtain a nearly 1:1 mixture of pyrazole regioisomers.
-
Separation of the isomers by column chromatography is challenging or results in low yields of the desired product.
Root Cause Analysis: The energy barrier for the initial nucleophilic attack on either carbonyl carbon is very similar under your current reaction conditions. This can be due to minimal steric or electronic differentiation between the two carbonyls.
Troubleshooting Workflow:
A workflow for troubleshooting poor regioselectivity.
Protocol 1: Solvent-Mediated Regiocontrol
This protocol leverages the unique properties of fluorinated alcohols to direct the reaction towards a single isomer.[6][7][9]
Objective: To enhance the regioselectivity of the condensation between an unsymmetrical 1,3-diketone and a substituted hydrazine.
Materials:
-
Unsymmetrical 1,3-diketone (1.0 equiv)
-
Substituted hydrazine (e.g., methylhydrazine, 1.1 equiv)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Standard workup and purification reagents
Procedure:
-
In a clean, dry round-bottom flask, dissolve the 1,3-diketone in HFIP (approx. 0.1 M concentration).
-
Add the substituted hydrazine to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC or LC-MS. Reactions in HFIP are often significantly faster than in conventional solvents.
-
Upon completion, carefully remove the HFIP under reduced pressure. Caution: HFIP is volatile and corrosive.
-
Perform a standard aqueous workup (e.g., extraction with ethyl acetate and washing with brine).
-
Purify the crude product by column chromatography.
-
Analyze the product ratio by ¹H NMR or GC-MS to determine the regioselectivity.
Expected Outcome & Causality: Fluorinated alcohols like HFIP are highly polar, strong hydrogen-bond donors but are non-nucleophilic.[6] They do not compete with the hydrazine for attacking the carbonyl groups. Instead, they stabilize the key intermediates, amplifying the intrinsic electronic and steric differences between the two carbonyl positions. This stabilization favors one reaction pathway over the other, leading to a dramatic improvement in the isomer ratio, often exceeding 95:5.[6][7]
Data Comparison:
| Solvent | Temperature (°C) | Ratio (Isomer A : Isomer B) | Reference |
| Ethanol (EtOH) | Reflux | ~ 50 : 50 | [6][7] |
| Trifluoroethanol (TFE) | Room Temp | ~ 85 : 15 | [6] |
| Hexafluoroisopropanol (HFIP) | Room Temp | > 97 : 3 | [6][7] |
Issue 2: Regioisomer Formation from α,β-Unsaturated Ketones
Symptoms:
-
Reaction of an α,β-unsaturated ketone (enone) with a substituted hydrazine yields an undesired pyrazole regioisomer.
Root Cause Analysis: The reaction proceeds via a Michael addition followed by cyclization and elimination (or oxidation). The regioselectivity is determined by which nitrogen atom of the hydrazine adds to the β-carbon of the enone and which one subsequently attacks the carbonyl carbon.
Troubleshooting & Strategic Pivot:
When direct condensation fails to provide the desired regiochemistry, employing a substrate with a built-in directing group can offer a solution. Using a β-enamino diketone or a similar pre-functionalized substrate can lock in the desired orientation before cyclization.
Protocol 2: Regiocontrol Using β-Enamino Diketone Precursors
This method provides excellent control by forming a stable intermediate that dictates the final ring closure.
Objective: To synthesize a specific 1,3,5-trisubstituted pyrazole regioisomer with high selectivity.
Materials:
-
β-Enamino diketone (1.0 equiv)
-
Arylhydrazine hydrochloride (1.1 equiv)
-
Lewis acid catalyst (e.g., BF₃·OEt₂)
-
Solvent (e.g., N,N-Dimethylacetamide - DMA)
Procedure:
-
Synthesize the β-enamino diketone from the corresponding 1,3-diketone and a suitable amine source.
-
Dissolve the purified β-enamino diketone in DMA.
-
Add the arylhydrazine hydrochloride and the Lewis acid catalyst.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the product via recrystallization or column chromatography.
Mechanistic Rationale:
Regiocontrol via a β-Enamino Diketone intermediate.
The enamine functionality effectively "protects" one of the carbonyl groups or its equivalent. The initial reaction with the hydrazine is directed to the remaining free carbonyl group. The subsequent intramolecular cyclization is then forced to occur in a specific orientation, leading to the formation of a single regioisomer.[11]
Part 3: Alternative Synthetic Strategies
When modifying conditions for the Knorr synthesis is insufficient, alternative pathways can provide access to the desired isomer.
-
From α,β-Unsaturated Hydrazones: Synthesizing the hydrazone first from a ketone and hydrazine, followed by reaction with a suitable coupling partner, can provide regiocontrol.
-
[3+2] Cycloadditions: Reactions involving 1,3-dipolar cycloaddition, such as using sydnones and alkynes, can offer excellent regioselectivity under specific catalytic conditions.[12]
-
Catalytic Methods: Various transition-metal-catalyzed methods are emerging that allow for the regioselective construction of the pyrazole core from different starting materials, such as diols and hydrazones.[11][13][14]
By understanding the underlying mechanisms and systematically applying these troubleshooting strategies and advanced protocols, you can effectively control regioisomer formation and streamline the synthesis of your target pyrazole derivatives.
References
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved January 7, 2026, from [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved January 7, 2026, from [Link]
-
Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. Journal of Organic Chemistry, 73(9), 3523-9. [Link]
-
Aggarwal, N., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6536. [Link]
-
Schmalz, H.-G., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-223. [Link]
-
Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
Smith, A. B., et al. (2019). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry, 17(3), 496-503. [Link]
-
Daugulis, O., et al. (2017). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Angewandte Chemie International Edition, 56(13), 3630-3634. [Link]
-
Panda, N., & Jena, A. K. (2022). Ce-catalyzed regioselective synthesis of pyrazoles from 1,2-diols via tandem oxidation and C–C/C–N bond formation. Organic & Biomolecular Chemistry, 20(45), 8965-8969. [Link]
-
Gevorgyan, V., et al. (2013). Cu(I)-catalyzed regioselective synthesis of pyrazolo[5,1-c]-1,2,4-triazoles. Organic Letters, 15(22), 5858-5861. [Link]
-
Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. The Journal of Organic Chemistry, 73(9), 3523-9. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 7, 2026, from [Link]
-
Lee, C., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
-
Blackmond, D. G., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2245-2252. [Link]
-
Schmalz, H.-G., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-223. [Link]
-
Al-Ostoot, F. H., et al. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 26(9), 2699. [Link]
-
Ivanova, A. E., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 28(21), 7294. [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523-9. [Link]
Sources
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- 9. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Cu(I)-catalyzed regioselective synthesis of pyrazolo[5,1-c]-1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Coupling Efficiency with Pyrazole Derivatives
Welcome to the technical support center for pyrazole derivative coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low coupling efficiency in their experiments. Pyrazoles are a cornerstone in medicinal chemistry, but their unique electronic properties and potential for tautomerism can present challenges in cross-coupling reactions. This document provides a structured approach to troubleshooting, blending mechanistic explanations with practical, field-proven solutions.
Part 1: Frequently Asked Questions (FAQs) - Quick Diagnostics
This section provides rapid answers to the most common initial problems encountered during pyrazole coupling reactions.
Q1: My Suzuki-Miyaura coupling with a bromo-pyrazole is giving a low yield. What are the first things I should check?
A1: Low yields in Suzuki couplings often stem from a few key areas. Systematically check the following:
-
Inert Atmosphere: Inadequate exclusion of oxygen is a primary cause of catalyst deactivation and boronic acid decomposition (homocoupling).[1][2] Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.
-
Reagent Quality: Boronic acids, especially electron-deficient ones, are prone to protodeboronation.[1] Use fresh, high-purity boronic acid or consider converting it to a more stable pinacol ester or MIDA boronate. Verify the purity of your pyrazole starting material.
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands are sensitive to air and moisture.[1] Use fresh catalyst and ligand from a reliable source, stored under an inert atmosphere. An active catalyst system is crucial, especially for less reactive coupling partners.[2]
Q2: I'm attempting a Buchwald-Hartwig amination on a pyrazole, but the reaction is stalled or messy. What's a likely cause?
A2: Buchwald-Hartwig reactions are notoriously sensitive to reaction parameters.[3]
-
Ligand Choice: The ligand is critical. The steric bulk and electron-donating properties of the phosphine ligand are key to promoting both oxidative addition and reductive elimination.[4] For challenging substrates like pyrazoles, consider using bulky, electron-rich biarylphosphine ligands (e.g., tBuBrettPhos, SPhos, XPhos).[5][6]
-
Base Selection: The choice of base is crucial and not universal. Strong, non-nucleophilic bases like NaOtBu or LiHMDS are common, but can be problematic for base-sensitive functional groups.[7] Weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary for delicate substrates, though this might require higher temperatures or more active catalysts.[8]
-
Pyrazole NH Activity: If your pyrazole is NH-unsubstituted, it can act as a nucleophile itself, leading to polymerization or catalyst inhibition.[9] Protection of the pyrazole nitrogen is often a necessary first step.
Q3: I am getting a mixture of N1 and N2 arylated pyrazole isomers in my C-N coupling. How can I improve regioselectivity?
A3: Achieving high regioselectivity in pyrazole N-arylation is a common challenge influenced by sterics, electronics, and reaction conditions.[10]
-
Steric Hindrance: The incoming aryl group will preferentially bond to the less sterically hindered nitrogen atom. A bulky substituent at the C3 or C5 position will strongly direct arylation to the more accessible nitrogen.[10]
-
Reaction Conditions: Copper-catalyzed systems often provide different regioselectivity compared to palladium-catalyzed ones.[11][12] The choice of ligand and solvent can also influence the isomeric ratio. For instance, non-basic reaction conditions may favor the kinetic product, while stronger Lewis acids can promote isomerization to the thermodynamic product.[11]
Part 2: In-Depth Troubleshooting Guides
When initial checks do not resolve the issue, a more systematic approach is required. This section breaks down the troubleshooting process by experimental stage.
Guide 1: Pre-Reaction Setup & Reagent Integrity
The success of a coupling reaction is often determined before the heat is turned on. Contamination and reagent degradation are silent yield killers.
Issue: Inconsistent results or complete reaction failure.
-
Purity of Starting Materials:
-
Pyrazole Substrate: Verify the purity by NMR and/or LC-MS. Impurities can poison the catalyst. The inherent electronic properties of your pyrazole's substituents significantly impact reactivity.[13][14][15][16]
-
Coupling Partner: For Suzuki reactions, ensure the boronic acid/ester has not degraded. For Buchwald-Hartwig, ensure the amine is pure. For aryl halides, the order of reactivity is generally I > Br > OTf >> Cl.[1] Aryl chlorides often require highly active, specialized catalyst systems.[3]
-
-
Solvent and Atmosphere Control:
-
Cause: Palladium(0) catalytic species are readily oxidized to inactive Palladium(II) by oxygen. This is a primary failure mode.[1] Homocoupling of boronic acids is also promoted by oxygen.[2]
-
Solution: Use anhydrous, degassed solvents. A common and effective method is to sparge the solvent with argon or nitrogen for 15-30 minutes before use. Assemble your reaction under a positive pressure of inert gas. The "evacuate-and-backfill" technique (repeating 3 times) for the reaction flask is highly recommended.[1]
-
Guide 2: Optimizing Reaction Conditions
The interplay between catalyst, ligand, base, and solvent is complex. A logical, stepwise optimization is the most effective strategy.
Troubleshooting Workflow for Low Coupling Yield
Here is a decision tree to guide your optimization strategy.
Caption: A workflow diagram for troubleshooting low yields.
-
The Catalyst System (Palladium & Ligand):
-
Cause: The nature of the palladium source and the ligand dictates the efficiency of the catalytic cycle.[17] The ligand stabilizes the Pd(0) species, facilitates oxidative addition, and influences the rate of reductive elimination.[4] Pyrazole-based ligands have themselves been developed for C-C coupling reactions.[18][19]
-
Troubleshooting:
-
Palladium Source: If using Pd(OAc)₂, which requires in-situ reduction to active Pd(0), consider switching to a Pd(0) source like Pd₂(dba)₃ or a modern pre-catalyst.[20] Pre-catalysts often provide more consistent generation of the active species.[3]
-
Ligand Screening: There is no universal ligand. For electron-rich pyrazoles or challenging aryl chlorides, bulky, electron-rich phosphine ligands are often required to promote the difficult oxidative addition step.[3][5] Conversely, for electron-deficient partners, a less electron-rich ligand might be optimal.
-
Catalyst Loading: While lower is better for process chemistry, for initial troubleshooting, increasing the catalyst loading from 1-2 mol% to 5 mol% can help overcome minor inhibition or deactivation pathways.[21]
-
-
-
The Base:
-
Cause: The base plays multiple roles: in Suzuki coupling, it facilitates the formation of the more nucleophilic boronate species. In Buchwald-Hartwig, it deprotonates the amine. However, an inappropriate base can promote side reactions like protodeboronation or degradation of sensitive functional groups.[1]
-
Troubleshooting:
-
-
Solvent and Temperature:
-
Cause: The solvent must solubilize all components and be stable at the reaction temperature. Common solvents include toluene, dioxane, and THF.[23] Temperature affects reaction rates, but excessively high temperatures can lead to catalyst decomposition and side reactions.
-
Troubleshooting:
-
If solubility is an issue, screen alternative solvents.
-
Perform a temperature screen. Some modern catalyst systems are highly active even at room temperature, which can improve functional group tolerance.[17] If no reaction occurs at a lower temperature (e.g., 80 °C), cautiously increase to 100-110 °C.[24]
-
-
Guide 3: Common Side Reactions & Their Mitigation
Low yields are often due to competing reaction pathways. Identifying these can point to a solution.
| Side Reaction | Description | Common Causes | Mitigation Strategies |
| Protodeboronation | Replacement of the C-B bond with a C-H bond on the boronic acid/ester.[1] | Excess water, overly strong base, prolonged high temperatures.[1] | Use an anhydrous base (e.g., K₃PO₄), minimize water, use a more stable boronate (pinacol, MIDA), or lower the reaction temperature.[1] |
| Homocoupling | Dimerization of the boronic acid or aryl halide.[25] | Presence of oxygen, inefficient catalytic cycle.[2] | Rigorous degassing of the reaction mixture, use of an efficient ligand to promote cross-coupling over homocoupling. |
| Dehalogenation | Replacement of the halide on the pyrazole with a hydrogen atom.[2] | Can occur as a competing pathway in the catalytic cycle.[18] | Optimize ligand and base combination; sometimes a less active catalyst can suppress this pathway. |
| Catalyst Inhibition | The pyrazole nitrogen coordinates to the palladium center, deactivating it.[2][26] | Intrinsic property of N-heterocycles.[26] | Use bulky ligands that disfavor inhibitory binding, increase catalyst loading, or protect the pyrazole NH group.[9] |
Part 3: Standardized Experimental Protocols
These protocols provide a validated starting point for common pyrazole coupling reactions.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromo-Pyrazole
This protocol is a robust starting point for coupling aryl or heteroaryl bromides with boronic acids.
Catalytic Cycle Overview
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Procedure:
-
Reagent Preparation: In a dry Schlenk flask, combine the bromo-pyrazole (1.0 mmol, 1.0 equiv), the boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).
-
Atmosphere Control: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[1]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 5 mL of 4:1 1,4-dioxane/water).
-
Catalyst Addition: To the stirring suspension, add the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Bromo-Pyrazole
This protocol is designed for the C-N coupling of bromo-pyrazoles with primary or secondary amines.
Procedure:
-
Reagent Preparation: To a dry Schlenk tube, add the palladium pre-catalyst (e.g., tBuBrettPhos Pd G3, 0.02 mmol, 2 mol%) and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).
-
Atmosphere Control: Seal the tube, then evacuate and backfill with argon.
-
Component Addition: Add the bromo-pyrazole (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and the anhydrous, degassed solvent (e.g., toluene or dioxane, 4 mL).
-
Reaction Execution: Stir the reaction mixture at the desired temperature (can range from room temperature to 110 °C depending on the catalyst and substrates).
-
Monitoring: Monitor the consumption of the bromo-pyrazole by LC-MS or GC-MS.
-
Work-up: After cooling, pass the reaction mixture through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Purify the residue by flash column chromatography.
References
-
Peral, D., et al. (2013). Palladium catalytic systems with hybrid pyrazole ligands in C–C coupling reactions. Nanoparticles versus molecular complexes. Catalysis Science & Technology. Available at: [Link]
-
Coutinho, D., et al. (2021). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI. Available at: [Link]
-
Bandyopadhyay, A., et al. (2003). Pyrazole-based P,N-ligand for palladium catalyst: applications in Suzuki coupling and amination reactions. Arkat USA. Available at: [Link]
-
Stan, M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). The substitution patterns of the pyrazole derivatives and the averages... Available at: [Link]
-
Teixeira, C., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. ResearchGate. Available at: [Link]
-
Teixeira, C., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. Available at: [Link]
-
ResearchGate. (n.d.). Solvent, base and Pd source effects on the model SM cross-coupling (CC)... Available at: [Link]
-
ResearchGate. (n.d.). Synthetic strategies of pyrazole‐directing C−H activation. Available at: [Link]
-
He, G., et al. (2014). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. NIH. Available at: [Link]
-
DSpace@MIT. (2014). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. Available at: [Link]
-
ResearchGate. (2025). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. Available at: [Link]
-
Tye, J. W., et al. (2016). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Catalysis. Available at: [Link]
-
Request PDF. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. Available at: [Link]
-
Ichikawa, T., et al. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. PubMed. Available at: [Link]
-
Wang, D., et al. (2009). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. MDPI. Available at: [Link]
-
Nilsen, A., et al. (2019). Copper-Catalyzed Cross Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity. PMC - NIH. Available at: [Link]
-
Chen, G., et al. (2011). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. Available at: [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Available at: [Link]
-
Request PDF. (n.d.). Access to Silylated Pyrazole Derivatives by Palladium-Catalyzed C−H Activation of a TMS group. Available at: [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available at: [Link]
-
RSC Publishing. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. Available at: [Link]
-
Wordpress. (2025). Specific Solvent Issues with Buchwald-Hartwig Amination. Available at: [Link]
-
Organic Chemistry Portal. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Available at: [Link]
-
Billingsley, K. L., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. Available at: [Link]
-
ResearchGate. (2025). Mild Conditions for Copper‐Catalysed N‐Arylation of Pyrazoles. Available at: [Link]
-
ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?. Available at: [Link]
-
Encyclopedia.pub. (n.d.). Synthesis and Properties of Pyrazoles. Available at: [Link]
-
RSC Publishing. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Available at: [Link]
-
RSC Publishing. (n.d.). Reactions of pyrrole, imidazole, and pyrazole with ozone: kinetics and mechanisms. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]
-
ResearchGate. (2025). New Pyrazole-Tethered Schiffs Bases as Ligands for the Suzuki Reaction. Available at: [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Available at: [Link]
-
PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]
-
ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Available at: [Link]
-
ResearchGate. (2025). (PDF) Palladium catalytic systems with hybrid pyrazole ligands in C-C coupling reactions. Nanoparticles versus molecular complexes. Available at: [Link]
-
NIH. (n.d.). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Available at: [Link]
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Technical Support Center: Scaling Up Ethyl 1,5-Dimethyl-1H-pyrazole-4-carboxylate Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from bench-scale to larger production volumes. We will address critical issues in a direct question-and-answer format, providing not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively.
Section 1: Synthesis Pathway and Core Challenges
The industrial synthesis of this compound typically follows a variation of the Knorr pyrazole synthesis.[1] The most common and economically viable route involves a two-step process: the formation of a key β-enamino ester intermediate, followed by cyclization with methylhydrazine.
The primary challenges that emerge during scale-up are:
-
Regiocontrol: The reaction with methylhydrazine, an unsymmetrical nucleophile, can lead to the formation of two regioisomers: the desired this compound and the undesired ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate. Their similar physical properties make separation on a large scale difficult and costly.[2]
-
Thermal Management: The cyclization step is often exothermic. Without proper control, temperature spikes can lead to side reactions, impurity formation, and potentially hazardous runaway conditions.[3]
-
Impurity Profile: Inefficient reactions or purification can leave starting materials or byproducts that are difficult to remove and may impact downstream applications.
-
Reagent Handling: The use of toxic and/or reactive reagents like methylhydrazine requires stringent safety protocols, especially at a larger scale.[4]
Typical Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge when scaling up this synthesis? A1: The most critical challenge is controlling the regioselectivity during the cyclization of the β-dicarbonyl equivalent with methylhydrazine. The formation of the undesired 1,3-dimethyl isomer is a common problem that can significantly impact yield and purity, as its separation from the desired 1,5-dimethyl product is non-trivial on a large scale.[2][5]
Q2: Why is methylhydrazine used, and what are the primary safety concerns? A2: Methylhydrazine serves as the source of the two adjacent nitrogen atoms in the pyrazole ring and the N1-methyl group. It is a highly toxic, flammable, and potentially explosive substance. When scaling up, it is imperative to use it in a well-ventilated area (e.g., a fume hood or ventilated enclosure), with appropriate personal protective equipment (PPE). All additions should be done under an inert atmosphere (like nitrogen or argon) and at a controlled rate to manage the reaction exotherm.[4]
Q3: I'm seeing a lot of dark, tar-like material in my crude product. What's causing this? A3: Tar formation is typically a result of thermal degradation or side reactions. This can be caused by poor temperature control, allowing the reaction to overheat, or by the presence of acidic or basic impurities that catalyze polymerization or decomposition pathways. Ensuring a clean reaction setup and precise temperature management are key to minimizing this.
Section 3: Troubleshooting Guide
Issue 1: Poor Regioselectivity and Isomer Contamination
Q: My HPLC and 1H NMR analysis shows a significant amount (15-30%) of the ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate isomer. How can I improve the selectivity for the desired 1,5-dimethyl product?
A: This is the most prevalent issue and stems from the two non-equivalent nitrogen atoms of methylhydrazine attacking the two different electrophilic carbonyl carbons of the intermediate. The regiochemical outcome is highly dependent on reaction conditions, particularly the solvent.
Causality: The reaction mechanism involves two key steps: initial nucleophilic attack and subsequent cyclization/dehydration. The N1 nitrogen of methylhydrazine is more sterically hindered but can be more nucleophilic depending on the solvent environment. Standard solvents like ethanol often give poor selectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically enhance regioselectivity.[2] These solvents can stabilize the key transition states through hydrogen bonding, favoring the pathway that leads to the 1,5-disubstituted product.
Troubleshooting Protocol: Solvent Screening for Regioselectivity
-
Setup: Prepare three identical small-scale reactions (e.g., 10 mmol) under an inert atmosphere.
-
Solvents: Use (a) Ethanol, (b) Toluene, and (c) 2,2,2-Trifluoroethanol (TFE) as the reaction solvents.
-
Procedure:
-
Dissolve the intermediate (e.g., ethyl 2-(ethoxymethylene)-3-oxobutanoate) in the chosen solvent.
-
Cool the solution to 0-5 °C.
-
Slowly add one equivalent of methylhydrazine dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to a controlled reflux (e.g., 60-80 °C) for a set period (e.g., 4-6 hours).
-
-
Analysis: After work-up, analyze a sample from each reaction by 1H NMR or a calibrated HPLC method to determine the ratio of the 1,5-dimethyl to 1,3-dimethyl isomer.
Expected Outcome & Data Summary
| Solvent | Typical Temperature (°C) | Expected 1,5- : 1,3- Isomer Ratio | Reference |
| Ethanol | 78 | ~ 3:1 to 5:1 | [2] |
| Toluene | 80-100 | ~ 4:1 to 6:1 | General Knowledge |
| 2,2,2-Trifluoroethanol (TFE) | 77 | > 20:1 | [2] |
digraph "Regioselectivity_Troubleshooting" { graph [fontname="Arial"]; node [shape=record, style="filled", fontname="Arial", color="#202124"]; edge [fontname="Arial", color="#5F6368"];start [label="Problem:\nHigh Isomer Contamination", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_solvent [label=" Current Solvent? | Ethanol / Methanol | Other Aprotic" , fillcolor="#FBBC05", fontcolor="#202124"]; action_switch [label="Action:\nSwitch to Fluorinated Alcohol\n(e.g., TFE)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; result [label="Result:\nImproved Regioselectivity\n(>20:1)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> check_solvent; check_solvent:f1 -> action_switch [label=" Common cause of\npoor selectivity "]; action_switch -> result; }
Caption: Decision diagram for troubleshooting poor regioselectivity.
Issue 2: Low Yield and Thermal Runaway Risk
Q: During a pilot scale-up (1 kg), the reaction temperature spiked unexpectedly after adding about half of the methylhydrazine, and the final yield was poor. How can we prevent this?
A: This indicates an uncontrolled exotherm, a critical safety hazard during scale-up. The condensation and cyclization reactions release a significant amount of heat. On a small scale, this heat dissipates quickly. On a large scale, the surface-area-to-volume ratio decreases, trapping heat and accelerating the reaction rate, which in turn generates more heat, leading to a thermal runaway.[3]
Causality: The primary cause is an addition rate of the limiting reagent (methylhydrazine) that is faster than the rate at which the reactor's cooling system can remove the generated heat.
Troubleshooting Protocol: Safe Scaling & Thermal Management
-
Characterize the Exotherm (Recommended): Before scaling, use a reaction calorimeter (RC1) to measure the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR). This provides critical data for safe process design.[3]
-
Control Reagent Addition: The addition of methylhydrazine must be subsurface and controlled by a pump at a pre-determined rate. The rate should be linked to the reactor's internal temperature.
-
Protocol:
-
Set the reactor jacket temperature to a low starting point (e.g., 0 °C).
-
Begin adding methylhydrazine at a slow rate.
-
Monitor the internal temperature (T_internal) and the jacket temperature (T_jacket). The difference (ΔT) indicates the rate of heat generation.
-
Program the addition pump to automatically stop if T_internal exceeds a set safety limit (e.g., 25 °C during addition phase).
-
-
-
Ensure Adequate Cooling Capacity: Verify that the reactor's cooling system is sufficient to handle the total heat output over the planned addition time.
-
Emergency Quench Plan: Have a pre-defined and tested emergency quenching procedure. This typically involves having a separate vessel with a cold, inert solvent or a mild acid solution ready to be added to the reactor to stop the reaction.
Data for Safe Scale-Up
| Parameter | Laboratory Scale (50g) | Pilot Scale (5kg) | Production Scale (100kg) |
| Addition Time | 5-10 minutes (manual) | 1-2 hours (pumped) | 4-6 hours (pumped, temp-controlled) |
| Max ΔT (T_int - T_jacket) | 5-10 °C | 10-15 °C | < 10 °C (strictly controlled) |
| Cooling Method | Ice Bath | Jacket Coolant (-10 °C) | High-efficiency Jacket (-20 °C) |
| Safety Control | Manual Observation | Automated Temp Probe Cut-off | Full Process Automation w/ Quench |
Issue 3: Product Purification Challenges
Q: My crude product is an oil, and column chromatography is not viable for our 10 kg batch. How can I effectively purify the material?
A: Relying on chromatography for multi-kilogram batches is inefficient. The goal is to develop a robust crystallization or distillation procedure. Since this compound is a solid at room temperature (or should be when pure), crystallization is the preferred method.
Causality: The oily nature of the crude product is due to residual solvent and impurities (including the wrong isomer) that depress the melting point. A successful crystallization requires finding a solvent system where the desired product has high solubility at elevated temperatures but low solubility at cold temperatures, while impurities remain in solution.
Troubleshooting Protocol: Developing a Crystallization Procedure
-
Solvent Screening:
-
Take small samples (e.g., 100 mg) of the crude oil.
-
Test a range of solvents:
-
Non-polar: Heptane, Hexane, Cyclohexane
-
Mid-polar: Isopropanol, Ethyl Acetate, MTBE
-
Polar: Ethanol, Water
-
-
Add a solvent dropwise at room temperature until the oil dissolves. If it dissolves easily, the solvent is too good.
-
Find a solvent where the product is poorly soluble at room temperature but dissolves upon heating (e.g., 60-70 °C). Heptane or a mixture of isopropanol/water are often good starting points.
-
-
Crystallization Test:
-
Dissolve a larger amount of crude (e.g., 5 g) in a minimal amount of the best hot solvent identified in step 1.
-
Allow the solution to cool slowly and undisturbed to room temperature. If no crystals form, scratch the inside of the flask or add a seed crystal (if available).
-
Once crystallization begins, cool the mixture further in an ice bath (0-5 °C) for at least 1-2 hours to maximize recovery.
-
-
Isolation and Analysis:
-
Filter the solid product, wash with a small amount of the cold crystallization solvent, and dry under vacuum.
-
Analyze the purity of the crystals and the mother liquor by HPLC. High purity in the solid and a concentration of impurities in the mother liquor indicates a successful procedure.
-
References
-
ResearchGate. (n.d.). Large-scale synthesis of 1H-pyrazole. [Download Scientific Diagram]. Retrieved from [Link]
-
Fustero, S., et al. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 74(15), 5613–5623. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Li, W., et al. (2023). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 88(17), 12285–12295. [Link]
-
Balkenhohl, M., & Knochel, P. (2016). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 18(15), 3538–3541. [Link]
-
El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 517-564. [Link]
-
Morales-Ángeles, D., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(19), 6667. [Link]
-
ResearchGate. (n.d.). Modern Approaches to the Synthesis of Pyrazoles (A Review). Retrieved from [Link]
-
de la Torre, A., & de la Hoz, A. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Reactions, 5(1), 1-22. [Link]
-
Asif, M. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 4(1), 1-15. [Link]
-
ResearchGate. (n.d.). Overview of synthesis of pyrazole derivatives. Retrieved from [Link]
-
Journal of Scientific Research and Reports. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]
-
Dias, H. V. R., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(32), 25055-25063. [Link]
- Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
-
ResearchGate. (n.d.). (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]
-
Arkivoc. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
- Google Patents. (n.d.). Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid.
-
Zhang, J., et al. (2019). Synthesis of Thermally Stable and Insensitive Energetic Materials by Incorporating the Tetrazole Functionality into a Fused-Ring 3,6-Dinitropyrazolo-[4,3-c]Pyrazole Framework. ACS Omega, 4(23), 20268–20275. [Link]
-
El-Metwaly, N. M., et al. (2023). Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy. Scientific Reports, 13(1), 17743. [Link]
-
Chen, C., et al. (2022). Thermal Hazards of Synthesizing a Grignard Reagent under Different Dosing Rates. ACS Chemical Health & Safety, 29(2), 143-151. [Link]
-
Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular Crystals and Liquid Crystals, 629(1), 135-145. [Link]
-
ResearchGate. (n.d.). Synthesis of ethyl-4-formyl-1-substitute- phenyl-1H-pyrazole-3-carboxylate derivatives. Retrieved from [Link]
-
Al-Rashood, K. A., et al. (1991). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. Arzneimittelforschung, 41(6), 603-607. [Link]
-
ResearchGate. (n.d.). 1-Ethyl-5-methyl-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
Sources
Technical Support Center: Purification of Pyrazole Carboxylates by Column Chromatography
Welcome to the technical support center for the purification of pyrazole carboxylates. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying these important heterocyclic compounds using column chromatography. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your separations.
Introduction: The Challenges of Pyrazole Carboxylate Purification
Pyrazole carboxylates are a cornerstone in medicinal chemistry and materials science.[1] However, their purification by column chromatography is not always straightforward. Common hurdles include poor peak shape, co-elution with impurities, and on-column degradation. The presence of both a mildly acidic carboxylate group and a basic pyrazole ring imparts unique chromatographic behavior that requires careful consideration of the stationary and mobile phases. This guide provides expert insights and actionable solutions to these challenges.
Troubleshooting Guide: From Tailing Peaks to Co-elution
This section addresses specific problems you may encounter during the purification of pyrazole carboxylates.
Issue 1: My pyrazole carboxylate is showing significant peak tailing on a silica gel column.
Q: What causes peak tailing with pyrazole compounds?
A: Peak tailing for basic compounds like pyrazoles on standard silica gel is often due to strong, non-ideal interactions between the analyte and the stationary phase.[2] The primary cause is the interaction of the basic nitrogen atoms in the pyrazole ring with the acidic silanol groups (Si-OH) on the surface of the silica gel.[3] This leads to a portion of the analyte being retained more strongly, resulting in a "tailing" effect on the elution peak.[4]
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic silanol groups by pre-treating the silica gel. This can be done by preparing a slurry of the silica gel in your chosen eluent and adding a small amount of a basic modifier, such as triethylamine (~0.5-1% by volume).[3] This simple step can dramatically improve peak shape for basic compounds.[5]
-
Mobile Phase Modification: The composition and pH of the mobile phase are critical.[4] Operating near the pKa of your pyrazole carboxylate can lead to inconsistent ionization and tailing peaks. Adding a small amount of a modifier like acetic acid to the mobile phase can help to protonate the pyrazole, leading to more consistent interactions and better peak shape. Conversely, for very basic pyrazoles, a small amount of a basic modifier may be beneficial.
-
Check for Column Overload: Injecting too much sample onto the column can saturate the active sites on the stationary phase, leading to peak tailing.[6] To check for this, dilute your sample (e.g., a 1-to-10 dilution) and re-inject. If the peak shape improves, column overload was the likely culprit.[2][6]
Issue 2: My desired product is co-eluting with a persistent impurity.
Q: How can I improve the resolution between my pyrazole carboxylate and a closely eluting impurity?
A: Co-elution occurs when two or more compounds travel through the column at nearly the same rate. Improving separation, or resolution, requires altering the relative affinities of your compounds for the stationary and mobile phases.
Solutions:
-
Optimize the Solvent System: The choice of eluent is paramount. For pyrazole carboxylates, a common starting point is a mixture of a non-polar solvent like hexane or heptane with a more polar solvent such as ethyl acetate.[7][8] Systematically vary the ratio of these solvents to find the optimal separation, using Thin Layer Chromatography (TLC) to guide your choice. An ideal TLC will show good separation between your product and the impurity, with the product having an Rf value between 0.3 and 0.4.[7]
-
Switch to Gradient Elution: If an isocratic (constant solvent composition) system fails to provide adequate separation, switching to a gradient elution can be highly effective.[9][10] A gradient involves gradually increasing the polarity of the mobile phase during the separation.[11] This can sharpen peaks and improve the resolution of complex mixtures.[10] A shallow gradient is often effective for separating closely eluting compounds.[12]
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase. Not all silica gel is the same, and switching to a different brand or particle size can sometimes alter selectivity. For more challenging separations, consider a different type of stationary phase altogether, such as neutral alumina, which can be beneficial for basic compounds.[7] Alternatively, reversed-phase chromatography using a C18-functionalized silica gel with a polar mobile phase (e.g., acetonitrile/water) can offer a completely different selectivity profile.[3]
Issue 3: I am experiencing peak fronting with my pyrazole carboxylate.
Q: What is causing my peaks to front, and how can I fix it?
A: Peak fronting, where the peak slopes forward, is less common than tailing but can still occur. It is often described as looking like a "shark fin" or a "sailboat".[6]
Causes and Solutions:
-
Column Overload: This is the most common cause of peak fronting.[6] When too many molecules are injected, they can't all interact with the stationary phase, causing some to travel ahead of the main band. The solution is to dilute your sample or inject a smaller volume.[2][6]
-
Sample Solubility Mismatch: If your sample is dissolved in a solvent that is significantly stronger (more polar in normal-phase chromatography) than your mobile phase, it can cause the initial band to spread and front.[2] Whenever possible, dissolve your sample in the initial mobile phase or a solvent of similar or lower polarity.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for purifying a novel pyrazole carboxylate?
A good starting point for many pyrazole derivatives is a mixture of hexane and ethyl acetate.[13] You can screen different ratios using TLC, for example, 5:95, 10:90, and 20:80 (ethyl acetate:hexane).[7] For more polar pyrazole carboxylates, a system of dichloromethane and methanol may be more appropriate.[13]
Q2: My pyrazole carboxylate seems to be degrading on the silica gel column. What can I do?
Some pyrazole derivatives can be sensitive to the acidic nature of silica gel.[14] To mitigate this, you can:
-
Deactivate the silica gel with triethylamine as described in the troubleshooting section.[14]
-
Minimize the time on the column by using flash chromatography.[3]
-
Use an alternative stationary phase like neutral alumina.[7]
-
Consider recrystallization as an alternative purification method if your compound is a solid.[3]
Q3: Should I use isocratic or gradient elution for my purification?
The choice depends on the complexity of your sample.
-
Isocratic elution uses a constant mobile phase composition and is ideal for simple mixtures where the components have similar polarities.[10]
-
Gradient elution , where the mobile phase composition changes over time, is better for complex mixtures with components of widely varying polarities.[11] It generally leads to shorter run times and sharper peaks for later-eluting compounds.[9][10]
Q4: How much silica gel should I use for my column?
A general rule of thumb for flash column chromatography is to use a ratio of 1:20 to 1:50 of crude material to silica gel by weight.[7] The exact amount will depend on the difficulty of the separation.
Experimental Protocols
Protocol 1: Deactivation and Packing of a Silica Gel Column
Objective: To prepare a silica gel column with a deactivated stationary phase to improve the chromatography of basic pyrazole carboxylates.
Materials:
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Triethylamine
-
Sand
-
Cotton or glass wool
Procedure:
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand (approx. 0.5 cm).
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent. A good starting point is a ratio of ~1.5 mL of solvent per gram of silica.
-
To this slurry, add triethylamine to a final concentration of 0.5-1% (v/v).
-
Pour the slurry into the column. Use a funnel to avoid spilling.
-
Gently tap the side of the column to ensure even packing and dislodge any air bubbles.
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed during sample loading.[14]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. The column is now ready for sample loading.
Protocol 2: Sample Loading and Gradient Elution
Objective: To purify a crude pyrazole carboxylate using a gradient elution method.
Procedure:
-
Sample Preparation: Dissolve the crude pyrazole carboxylate in a minimal amount of a suitable solvent. Dichloromethane is often a good choice as it is relatively polar and easily evaporated.[14]
-
Sample Loading: Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Elution: a. Begin eluting with the low-polarity solvent system identified from your TLC analysis (e.g., 5% ethyl acetate in hexane). b. Collect fractions in separate test tubes. c. Gradually increase the polarity of the eluent. This can be done in a stepwise manner (e.g., 100 mL of 5% EtOAc/Hex, then 100 mL of 10% EtOAc/Hex, etc.) or with a continuous gradient if you have a gradient mixer.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified pyrazole carboxylate.
Data Presentation & Visualization
Table 1: Common Solvent Systems for Pyrazole Carboxylate Purification
| Polarity | Non-Polar Component | Polar Component | Typical Use Case |
| Low to Medium | Hexane / Heptane | Ethyl Acetate | General purification of moderately polar pyrazole carboxylates.[8] |
| Medium to High | Dichloromethane | Methanol | Purification of more polar pyrazole derivatives.[13] |
| Basic Compounds | Dichloromethane | 10% Ammonia in Methanol | For highly polar, basic compounds that show poor mobility.[13] |
| Reversed-Phase | Water / Buffer | Acetonitrile / Methanol | For compounds that are difficult to separate by normal-phase or are unstable on silica.[15] |
Diagram 1: Troubleshooting Workflow for Poor Peak Shape
Caption: A workflow for diagnosing and resolving common peak shape issues.
Diagram 2: General Purification Strategy
Caption: A standard workflow for purifying pyrazole carboxylates via column chromatography.
References
- Benchchem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup.
- Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
- Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. (2022, March 8).
- Benchchem. (n.d.). Technical Support Center: Purification of Pyrazolone Derivatives.
- SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column.
- LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29). LCGC International.
- Agilent. (2019, January 17). A Tail of Two Peaks: Troubleshooting Poor Peak Shape.
- Peak Tailing In Chromatography: Troubleshooting Basics. (n.d.). GMP Insiders.
- Benchchem. (n.d.). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
- Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution?
- Mondal, R., Guin, A. K., Pal, S., Mondal, S., & Paul, N. D. (2022). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach.
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014, March 9). ResearchGate.
- Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography.
- Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC.
- Benchchem. (n.d.). Technical Support Center: Purification of Trifluoromethylated Pyrazoles.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Solvent Systems for Flash Column Chromatography. (n.d.).
- Benchchem. (n.d.). Resolving co-elution of Pramipexole impurities in chromatography.
- Karaman, R. (2024, June 13). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health.
Sources
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- 15. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
preventing degradation of pyrazole compounds during reaction
A Guide to Preventing Degradation and Optimizing Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pyrazole compounds. As a Senior Application Scientist, I've designed this guide to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. Pyrazoles are a cornerstone in medicinal chemistry, but their synthesis and functionalization can be fraught with challenges related to stability.[1][2][3] This guide will help you navigate these complexities, ensuring the integrity of your pyrazole-containing molecules.
Part 1: Troubleshooting Guide - Diagnosing and Solving Pyrazole Degradation
This section is structured to help you identify the root cause of reaction failures and provide actionable solutions.
Issue 1: Low Yield or No Product - Suspected Ring Degradation
Q1: My reaction is giving a complex mixture of unidentifiable products, and I suspect the pyrazole ring is not surviving. What are the likely degradation pathways?
A1: Pyrazole ring degradation is a common issue, often stemming from harsh reaction conditions. The two primary culprits are oxidative cleavage and ring-opening under strongly basic or acidic conditions.
-
Oxidative Degradation: While the pyrazole ring is generally resistant to oxidation, certain strong oxidizing agents can lead to ring cleavage.[2][4] This is particularly true if the ring is activated by electron-donating groups. Ozonolysis is a known method for intentionally opening the pyrazole ring.[4]
-
Ring-Opening with Strong Bases: In the presence of a very strong base, deprotonation at the C3 position can initiate ring-opening.[1] This is a significant concern when performing reactions that require potent bases like organolithium reagents.
-
Electrolytic Oxidation: Electrochemical methods can also induce ring-opening, highlighting the ring's sensitivity to certain oxidative conditions.[4]
Diagnostic Workflow for Ring Instability
Below is a decision tree to help you diagnose the potential cause of ring degradation.
Caption: Decision tree for diagnosing pyrazole ring degradation.
Issue 2: Undesired N-Alkylation or N-Acylation Products
Q2: I am trying to functionalize a carbon on the pyrazole ring, but I'm getting a mixture of N1- and N2-alkylated regioisomers. How can I control the selectivity?
A2: This is one of the most frequent challenges in pyrazole chemistry. The two nitrogen atoms in the pyrazole ring have similar reactivity, often leading to mixtures of N-substituted products.[5][6] The regioselectivity of N-alkylation is influenced by several factors:
-
Steric Hindrance: Bulky substituents on the pyrazole ring (at positions 3 and 5) can direct alkylation towards the less sterically hindered nitrogen.[7]
-
Nature of the Base and Cation: The choice of base and its counter-ion can significantly alter the N1/N2 ratio. For instance, using sodium hydride (NaH) often favors N1 alkylation, while potassium carbonate (K2CO3) might give different results.[6][7]
-
Protecting Groups: The most robust strategy for achieving high regioselectivity is to use a protecting group on one of the nitrogen atoms.[8][9]
Table 1: Strategies for Regiocontrolled N-Alkylation
| Strategy | Principle | Recommended Conditions & Reagents | Key Considerations |
| Steric Control | A bulky substituent at C3 or C5 will direct incoming electrophiles to the less hindered N1 position. | Substrates with existing bulky groups (e.g., tert-butyl, phenyl). | This is substrate-dependent and not a general solution. |
| Base/Solvent System | The cation of the base can coordinate to the pyrazole nitrogens, influencing the nucleophilicity of each. | NaH in THF or DMF for N1 selectivity.[7] K2CO3 in acetonitrile may lead to mixtures.[6] | Requires empirical optimization for each substrate.[10][11] |
| Protecting Groups | A removable group is installed on one nitrogen, forcing functionalization at the other. | Boc, PMB, or Ts groups are common.[8][12] | Requires additional synthesis steps (protection/deprotection). |
| Enzymatic Alkylation | Engineered enzymes can provide exceptional regioselectivity (>99%).[5] | Requires specialized biocatalysis setup. | A green and highly selective emerging technology. |
Experimental Protocol: Regioselective N-Alkylation using a PMB Protecting Group
This protocol outlines a general procedure for protecting the pyrazole nitrogen with a p-methoxybenzyl (PMB) group to direct subsequent reactions.
-
Protection:
-
To a solution of your pyrazole (1.0 eq) in a suitable solvent like DMF or THF, add a base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (N2 or Ar).
-
Stir the mixture for 30 minutes at 0 °C.
-
Add p-methoxybenzyl chloride (PMB-Cl, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates complete consumption of the starting material.
-
Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the N-PMB protected pyrazole by column chromatography.
-
-
Functionalization:
-
Perform your desired reaction (e.g., lithiation followed by quenching with an electrophile) on the protected pyrazole. The PMB group will direct functionalization to the desired position.[8]
-
-
Deprotection:
-
The PMB group can be removed under oxidative conditions (e.g., with DDQ or CAN) or by acid treatment (e.g., TFA) to yield the functionalized pyrazole.
-
Issue 3: Failure of C-H Functionalization or Electrophilic Substitution
Q3: I am attempting an electrophilic substitution (e.g., bromination, nitration) on my pyrazole, but the reaction is sluggish or fails. What is going wrong?
A3: While pyrazoles can undergo electrophilic substitution, their reactivity is highly dependent on the reaction conditions and the substituents already present on the ring.[13]
-
Position of Attack: Electrophilic substitution on an unsubstituted pyrazole preferentially occurs at the C4 position.[1][14] Attack at C3 or C5 is generally less favorable as it proceeds through a more unstable intermediate.[13]
-
Activating/Deactivating Groups: Electron-withdrawing groups on the pyrazole ring will deactivate it towards electrophilic substitution, requiring harsher conditions which may, in turn, degrade the molecule. Conversely, electron-donating groups will activate the ring.
-
Catalyst Incompatibility: For transition-metal-catalyzed C-H functionalization, the pyrazole nitrogen atoms can act as ligands and poison the catalyst.[15][16]
Workflow for Optimizing C-H Functionalization
Caption: Workflow for troubleshooting C-H functionalization of pyrazoles.
Part 2: Frequently Asked Questions (FAQs)
Q4: What are the best practices for storing pyrazole compounds?
A4: Most simple pyrazoles are stable crystalline solids at room temperature. However, it is good practice to store them in a cool, dry place, away from strong light and oxidizing agents. For long-term storage, keeping them in a desiccator or under an inert atmosphere is recommended.
Q5: How can I monitor the progress of my pyrazole reaction and detect degradation?
A5: A combination of techniques is ideal:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting materials and the appearance of new spots (products and impurities).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing you to track the masses of your starting material, desired product, and any potential byproducts or degradation fragments.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of reaction progress and purity assessment of the final product.[17][18] A stable baseline and well-resolved peaks are crucial for accurate quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile pyrazole derivatives to identify fragmentation patterns that can give clues about the structure of degradation products.[19]
Q6: Are there "green" or milder alternatives for synthesizing pyrazoles?
A6: Yes, the field is moving towards more environmentally friendly methods.
-
Multicomponent Reactions (MCRs): These reactions are highly efficient, combining three or more starting materials in a single pot, which reduces waste and saves energy.[20][21] Many MCRs for pyrazole synthesis can be performed in greener solvents like water or ethanol.[22]
-
Catalyst-Free Conditions: Some modern pyrazole syntheses are designed to proceed under thermal conditions without the need for metal catalysts or strong acids/bases.[10]
-
Solvent-Free Reactions: Microwave-assisted synthesis under solvent-free conditions is another green approach that can accelerate reactions and minimize side products.[7][20]
Q7: My pyrazole has a side chain. Is the ring or the side chain more likely to react?
A7: It depends on the reagents used. The pyrazole ring itself is relatively stable to oxidation, but alkyl or formyl side chains can be oxidized to the corresponding carboxylic acids without affecting the ring.[1][2][4] Conversely, under catalytic or chemical reduction conditions, the unsubstituted pyrazole ring is quite stable.[1] Therefore, you can often selectively functionalize a side chain in the presence of the pyrazole core.
References
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Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
-
Unit 4 Pyrazole | PDF. Slideshare.
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Pyrazole synthesis. Organic Chemistry Portal.
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Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry - ACS Publications.
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4-Methoxybenzyl (PMB), A Versatile Protecting Group for the Regiospecific Lithiation and Functionalization of Pyrazoles.
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Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. ResearchGate.
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Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. National Institutes of Health (NIH).
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Optimization of the reaction conditions for the synthesis of pyrazole based pyrido[2,3-d] pyrimidine-diones under thermal conditions. ResearchGate.
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Technical Support Center: Optimizing Pyrazole N-Alkylation. Benchchem.
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Pyrazoles Syntheses, reactions and uses. YouTube.
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Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. ResearchGate.
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Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. PMC - NIH.
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N-methylation of pyrazole. Reddit.
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Overall reaction of the pyrazole ring formation. ResearchGate.
-
Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds.
-
Typical pharmaceuticals containing a pyrazole moiety. ResearchGate.
-
Engineered enzymes enable selective N-alkylation of pyrazoles with simple haloalkanes.
-
Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
-
Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc.
-
What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate.
-
avoiding fragmentation of the pyrazole ring during functionalization. Benchchem.
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
-
Determination of Pyrazole and Pyrrole Pesticides in Environmental Water Samples by Solid-Phase Extraction Using Multi-Walled Carbon Nanotubes as Adsorbent Coupled with High-Performance Liquid Chromatography. ResearchGate.
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
-
Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. PMC - NIH.
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An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI.
-
Pyrazole.
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
-
Derivatives of pyrazole 1 protected at the endocyclic pyrazole nitrogen and hydroxyl group. ResearchGate.
-
Optimization of the reaction conditions for the oxidative ring‐opening of 1a a. ResearchGate.
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
-
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing.
-
Determination of pyrazole and pyrrole pesticides in environmental water samples by solid-phase extraction using multi-walled carbon nanotubes as adsorbent coupled with high-performance liquid chromatography. PubMed.
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
-
Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare.
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
-
pyrazole.pdf. CUTM Courseware.
-
Pyrazoles. CoLab.
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.
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Technical Support Center: Microwave-Assisted Pyrazole Synthesis
Welcome to the technical support center for microwave-assisted pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to leverage microwave technology to dramatically reduce reaction times and improve yields for this critical heterocyclic scaffold. Pyrazole and its derivatives are foundational in pharmaceutical chemistry, appearing in numerous FDA-approved drugs.[1][2] Traditional synthesis methods often require long hours of reflux, but modern microwave-assisted organic synthesis (MAOS) can slash these times from hours to mere minutes, while often improving yields and product purity.[3][4][5][6]
This document moves beyond a simple recitation of protocols. It is structured to provide you with the causal understanding needed to not only follow a method but to troubleshoot and optimize it effectively. We will explore the fundamental principles, address common experimental challenges in a direct Q&A format, and provide validated protocols and data to ground your work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers have when transitioning from conventional heating to microwave-assisted techniques.
Q1: Why is microwave synthesis so much faster than conventional heating for pyrazole synthesis?
The dramatic rate enhancements seen in microwave synthesis stem from a fundamentally different heating mechanism compared to an oil bath or heating mantle.[3] Conventional methods rely on conduction and convection, where the vessel is heated first and the heat is then slowly transferred to the solvent and reactants.[7][8] Microwave heating, however, is a direct, volumetric energy transfer.[7][9]
Microwaves are a low-energy form of electromagnetic radiation that interacts with polar molecules and ions in the reaction mixture.[8][10][11] This interaction generates heat through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, like ethanol or the reactants themselves, constantly try to align with the oscillating electric field of the microwave.[7][8] This rapid reorientation creates molecular friction, which generates heat instantly and uniformly throughout the bulk of the material.[8]
-
Ionic Conduction: If ions are present in the mixture (e.g., from salts or catalysts), they will migrate back and forth through the solution under the influence of the electric field.[8] This movement is impeded by the surrounding molecules, and the resulting friction dissipates energy as heat.[7][8]
Because the energy is transferred directly to the molecules, the reaction reaches the target temperature in seconds or minutes, bypassing the slow thermal transfer of conventional methods and dramatically accelerating the reaction rate.[11][12]
Q2: How do I select the appropriate solvent for my microwave-assisted pyrazole synthesis?
Solvent choice is critical for success. The ideal solvent must efficiently absorb microwave energy and convert it into heat.[13] This ability is determined by a property called the dissipation factor (tan δ), which relates to the solvent's dielectric properties. Solvents with a high tan δ are excellent microwave absorbers.
Commonly used polar solvents for pyrazole synthesis include ethanol, acetic acid, and dimethylformamide (DMF).[14] Methanol is also highly effective due to its high dissipation factor.[15]
Increasingly, solvent-free or "neat" reactions are being employed.[16][17][18] In these cases, the reactants themselves must be polar enough to absorb the microwave energy.[14] This approach is highly aligned with green chemistry principles, as it reduces solvent waste and simplifies purification.[18][19]
Q3: Can I use a domestic kitchen microwave for my experiments?
Absolutely not. Using a domestic microwave oven for chemical synthesis is extremely dangerous and scientifically unsound.[14][20] These appliances lack the essential safety features and controls required for laboratory work:[20][21]
-
No Temperature or Pressure Control: Domestic ovens operate at full power without any feedback, leading to uncontrolled heating, pressure buildup, and a high risk of violent explosions.[20][21]
-
Lack of Reproducibility: Without precise control over power and temperature, reactions cannot be reliably reproduced.[14][21]
-
Corrosion and Sparking: Chemical vapors can corrode the oven's interior, and the lack of proper shielding can lead to dangerous arcing, especially if metal catalysts are used.[20][22]
Dedicated scientific microwave reactors are engineered with robust safety interlocks, pressure and temperature sensors (often both IR and internal fiber-optic probes), and variable power delivery to ensure safe, controlled, and reproducible experiments.[21]
Q4: What key parameters must I control in a microwave reactor?
To ensure reproducible and optimized results, you must carefully control several parameters:
-
Temperature: This is the most critical parameter affecting reaction rate and selectivity. Modern reactors allow for precise temperature control.
-
Time: Reactions are often complete in minutes. The hold time at the target temperature is a key variable to optimize.
-
Power: The applied microwave power (in Watts) determines how quickly the reaction reaches the set temperature.
-
Pressure: In sealed vessels, pressure will build as the solvent heats above its atmospheric boiling point. All scientific reactors have pressure monitoring and safety limits.
-
Stirring: Efficient stirring is crucial to prevent localized superheating ("hot spots") and ensure a homogeneous temperature distribution throughout the reaction mixture.[20]
Section 2: Troubleshooting Guide
Even with advanced equipment, challenges can arise. This guide provides a systematic approach to resolving common issues.
Problem 1: Low or No Product Yield
-
Possible Cause: Suboptimal Temperature or Time. The reaction may not have reached the necessary activation energy or was not held at temperature long enough.
-
Solution: Systematically increase the reaction temperature in 10-15°C increments. For each temperature, run time-course experiments (e.g., 2, 5, 10, and 15 minutes), taking aliquots to monitor progress by TLC or LC-MS. Many reactions that take hours conventionally are complete in 5-10 minutes under microwave irradiation.[3][6]
-
-
Possible Cause: Incorrect Solvent Choice. The solvent may be transparent to microwaves (e.g., non-polar solvents like hexane or toluene), preventing the mixture from heating effectively.[9][13]
-
Solution: Switch to a polar solvent with a high dielectric loss factor, such as ethanol, DMF, or acetic acid.[14] If reactants are solids, ensure they are fully dissolved. If performing a solvent-free reaction, consider adding a small amount of a high-boiling polar solvent to act as a "heat sink."
-
-
Possible Cause: Reagent Decomposition. The set temperature might be too high, causing one of the starting materials or the product to decompose.
-
Solution: Check the thermal stability of your reagents. Re-run the reaction at a significantly lower temperature for a longer period. Microwave reactors allow for precise temperature control that can minimize degradation.[23]
-
Problem 2: Formation of Byproducts or Charring
-
Possible Cause: Localized Superheating ("Hot Spots"). This is a common issue, especially in viscous mixtures, solvent-free reactions, or reactions on a solid support, and is often caused by inefficient stirring.[20]
-
Solution: Ensure vigorous and continuous stirring throughout the reaction.[20] Use a properly sized magnetic stir bar. If charring persists, reduce the power setting to allow for a slower, more controlled ramp to the target temperature. This gives the heat more time to distribute evenly.
-
-
Possible Cause: Excessively High Temperature. The reaction may be proceeding too quickly or through alternative decomposition pathways at the set temperature.
-
Solution: Reduce the target temperature. Even a 10°C reduction can significantly alter the product profile. The goal is to find the "sweet spot" that maximizes the rate of the desired reaction while minimizing side reactions.
-
Problem 3: Inconsistent or Irreproducible Results
-
Possible Cause: Inconsistent Stirring or Vessel Positioning. Minor variations in heat distribution can lead to different outcomes.
-
Solution: Always use the same type and size of reaction vessel and stir bar. Ensure the vessel is placed in the same position within the microwave cavity for each run. Use a consistent stirring speed.
-
-
Possible Cause: Inaccurate Temperature Monitoring. Surface-level IR sensors can sometimes give different readings than internal fiber-optic probes, especially if the reaction mixture is dark or becomes coated on the vessel wall.
-
Solution: Understand how your specific reactor measures temperature. If possible, use an internal probe for the most accurate reading of the bulk solution temperature. If using an IR sensor, ensure the vessel is clean and the sensor lens is unobstructed.
-
Section 3: Data & Protocols
Data Presentation: A Head-to-Head Comparison
The efficiency gains of microwave-assisted synthesis are best illustrated with quantitative data. The table below summarizes results from studies directly comparing conventional and microwave methods for pyrazole synthesis.
| Parameter | Conventional Reflux Method | Microwave-Assisted Method | Reference(s) |
| Reaction Time | 2 hours | 5 minutes | [3][4][5] |
| 7-9 hours | 9-10 minutes | [6][24] | |
| Yield | 72-90% | 91-98% | [3][4][5] |
| Lower than microwave | 79-92% improvement | [6][24] | |
| Temperature | 75°C | 60°C | [3][4][5] |
| Reflux (~118°C) | 100°C | [3][25] | |
| Energy Source | Oil bath / Heating mantle | Microwave irradiation | [3] |
Experimental Protocol: Microwave-Assisted Synthesis of Phenyl-1H-pyrazoles
This protocol is a representative example based on established literature procedures for the synthesis of phenyl-1H-pyrazoles.[3][5]
Materials:
-
Aryl hydrazine
-
β-ketoester
-
Ethanol (or other suitable polar solvent)
-
Glacial acetic acid (catalytic amount)
-
Microwave reactor with sealed reaction vessels and magnetic stirring capability
Procedure:
-
Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine the appropriate aryl hydrazine (1.0 mmol) and β-ketoester (1.0 mmol) in ethanol (3-5 mL).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Sealing: Securely seal the vessel according to the manufacturer's instructions.
-
Microwave Irradiation: Place the vessel inside the microwave reactor cavity. Irradiate the mixture under the following conditions:
-
Temperature: 60°C (Set as the target temperature)
-
Power: 50 W (or use dynamic power control to reach and maintain temperature)
-
Hold Time: 5 minutes
-
Stirring: On (medium to high setting)
-
-
Cooling: After the irradiation is complete, the vessel will be cooled to a safe handling temperature (typically <50°C) using the reactor's built-in cooling system (e.g., compressed air).
-
Work-up & Purification:
-
Once cooled, carefully open the vessel in a fume hood.
-
Monitor the reaction completion by TLC.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Purify the crude product by recrystallization or column chromatography to yield the desired phenyl-1H-pyrazole.[3]
-
Section 4: Visual Guides & Workflows
Visual aids can simplify complex decision-making processes and clarify relationships between experimental parameters.
Caption: A troubleshooting workflow for addressing low-yield microwave reactions.
Sources
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- 5. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 24. Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 25. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Managing Difficult Purification of Pyrazole Final Products
Welcome to the technical support center for pyrazole purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating pure pyrazole final products. Pyrazoles, while being a cornerstone in medicinal chemistry and materials science, often present unique purification hurdles due to their basicity, polarity, and potential for isomer formation.[1][2]
This document provides field-proven insights in a direct question-and-answer format, offering troubleshooting strategies and detailed protocols to navigate these complexities effectively.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions to help you select the appropriate purification approach from the outset.
Q1: What are the primary methods for purifying pyrazole final products?
A1: The most common and effective methods are column chromatography and recrystallization.[3] For liquid pyrazoles, distillation is also a viable option.[3] A crucial, often overlooked, technique is acid-base extraction, which leverages the basic nature of the pyrazole ring to separate it from non-basic impurities.[4]
Q2: How do I choose between column chromatography and recrystallization?
A2: The choice depends on the physical state of your product and the nature of the impurities.
-
Recrystallization is ideal for solid compounds with relatively high purity (>90%) to achieve analytical grade material (>99%). It is highly efficient for removing small amounts of impurities with different solubility profiles.[5]
-
Column Chromatography is the preferred method for purifying oils, solids with significant impurities, or for separating compounds with very similar properties, such as regioisomers.[3][6]
Q3: My pyrazole has a basic nitrogen backbone. Are there special considerations for silica gel chromatography?
A3: Yes, this is a critical consideration. The pyrazole ring is weakly basic and can interact strongly with the acidic silanol groups on a standard silica gel surface.[3][4] This can lead to significant streaking on TLC plates, poor separation, and low recovery of your product. To mitigate this, you should deactivate the silica gel by preparing the slurry with an eluent containing a small amount of a base, such as 0.5-1% triethylamine.[5][7] Alternatively, using a different stationary phase like neutral alumina can be highly effective.[3][8]
Q4: How can I purify a pyrazole that is poorly soluble in common organic solvents?
A4: Poor solubility is a frequent challenge. One of the most powerful techniques is to convert the pyrazole into a salt.[4] By treating the crude product dissolved in a suitable organic solvent (e.g., isopropanol, acetone) with an acid like HCl or H₂SO₄, you can form an acid addition salt.[3][9][10] These salts are often crystalline, have different solubility profiles than the free base, and can be easily purified by recrystallization. The pure pyrazole free base can then be recovered by neutralization.[3]
Troubleshooting Guide: From Theory to Benchtop
This section provides direct answers to specific experimental problems, explaining the underlying causes and offering step-by-step solutions.
Problem: My final product is an oil and refuses to solidify.
-
Probable Cause: The oily state is often due to the presence of residual solvent or impurities that act as a eutectic mixture, depressing the melting point of your compound.
-
Solution Pathway:
-
Thorough Solvent Removal: First, ensure all volatile solvents are removed. Use a rotary evaporator followed by placing the flask on a high-vacuum line for several hours.[3]
-
Trituration: Try adding a non-polar solvent in which your product is insoluble (like hexane or pentane). Stir or sonicate the mixture. This can wash away soluble impurities and induce crystallization of your product.
-
Purify via Chromatography: If the oil persists, it contains significant impurities. Column chromatography is the most effective method for purifying oily products.[3]
-
Convert to a Salt: As a final resort, consider converting the oily free base into a solid salt by treating it with an acid, which can then be purified by recrystallization.[3]
-
Problem: My purified pyrazole is colored, but I expect a white solid.
-
Probable Cause: The color typically indicates trace, highly conjugated impurities or degradation products.
-
Solution Pathway:
-
Activated Charcoal Treatment: Dissolve the colored compound in a suitable hot solvent for recrystallization. Add a very small amount (1-2% by weight) of activated charcoal and keep the solution hot for 5-10 minutes. The charcoal will adsorb the colored impurities.[11] Perform a hot filtration through a pad of Celite to remove the charcoal, then allow the filtrate to cool and crystallize.[5] Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.[7][11]
-
Silica Gel Plug: Dissolve your compound in a minimal amount of a moderately polar solvent (e.g., dichloromethane) and pass it through a short column ("plug") of silica gel, eluting with the same solvent. The highly colored, polar impurities will often be retained at the top of the silica.
-
Problem: My TLC plate shows multiple spots. How do I proceed?
-
Probable Cause: Multiple spots indicate a mixture, which could include unreacted starting materials, byproducts, or regioisomers.
-
Solution Pathway:
-
Identify the Spots: "Co-spot" your reaction mixture on a TLC plate alongside your starting materials. This will quickly confirm if any of the spots correspond to unreacted reagents.[3]
-
Address Unreacted Starting Material: If a starting material is present, consider its properties. For example, an acidic or basic starting material can often be removed with a simple liquid-liquid extraction workup.
-
Separate Isomers and Byproducts: The separation of regioisomers or closely related byproducts almost always requires careful column chromatography.[3][6] You must systematically screen different solvent systems (e.g., varying ratios of hexane/ethyl acetate) by TLC to find an eluent that provides the best possible separation (a maximized ΔRf) between your product and the impurities.[3]
-
Problem: My compound is "oiling out" during recrystallization.
-
Probable Cause: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point, often because the solution is too saturated or cools too quickly.[11]
-
Solution Pathway:
-
Add More Solvent: Reheat the mixture until a clear solution is formed. Add a small amount of additional hot solvent to slightly decrease the saturation.[5][11]
-
Slow Cooling: Allow the flask to cool as slowly as possible. Insulating the flask with glass wool or placing it in a warm water bath can promote the formation of crystals instead of oil.[5][11]
-
Use a Seed Crystal: If you have a pure crystal of the compound, add a tiny speck to the cooled, supersaturated solution to induce crystallization.[11]
-
Troubleshooting Summary
| Problem | Primary Cause(s) | Recommended Solutions (in order of preference) |
| Product is an Oil | Residual Solvent; Impurities | 1. High-vacuum evaporation 2. Trituration with a non-polar solvent 3. Column chromatography[3] |
| Colored Product | Conjugated Impurities; Degradation | 1. Recrystallization with charcoal treatment 2. Filtration through a silica gel plug[3][11] |
| Multiple TLC Spots | Starting Material; Isomers; Byproducts | 1. Co-spot TLC to identify 2. Acid-base workup 3. Column chromatography[3] |
| "Oiling Out" | Solution too concentrated; Rapid cooling | 1. Add more hot solvent 2. Slow down the cooling rate 3. Use a seed crystal[5][11] |
| Streaking on Silica | Basic nature of pyrazole | 1. Deactivate silica with triethylamine (0.5-1%) 2. Use neutral alumina as stationary phase[3][7][8] |
Visual Workflow: Purification Strategy Selection
Choosing the correct purification path is crucial for efficiency and yield. The following decision tree illustrates a logical workflow for tackling a typical pyrazole purification.
Caption: Decision tree for selecting a pyrazole purification method.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography with Deactivated Silica
This protocol is designed for basic pyrazoles that may otherwise show poor behavior on silica gel.
-
TLC Analysis: First, determine an appropriate eluent system using TLC. Test various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). The ideal system gives your desired product an Rf value of ~0.3 and good separation from impurities.[3]
-
Prepare Deactivated Silica: In a fume hood, measure the required amount of silica gel (typically 50-100 times the weight of your crude product) into a beaker. Add your chosen initial eluent (e.g., 5% ethyl acetate in hexane) to create a slurry. Add triethylamine to this slurry to a final concentration of 0.5-1% by volume and mix thoroughly.[5][7]
-
Pack the Column: Secure a glass column vertically. Add a small plug of cotton or glass wool and a thin layer of sand. Pour the silica slurry into the column, using gentle air pressure to pack it evenly without cracks or air bubbles. Top the packed silica with another layer of sand.
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. For poorly soluble compounds, perform a "dry load": dissolve the crude product, add a small amount of silica gel, evaporate the solvent to get a dry powder, and carefully add this powder to the top of the column.[3]
-
Elute and Collect: Carefully add the eluent to the column and begin collecting fractions. Gradually increase the polarity of the eluent as needed to move your compound down the column. Monitor the fractions by TLC to identify and combine those containing the pure product.
-
Isolate Product: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified pyrazole.
Protocol 2: Mixed-Solvent Recrystallization
This method is highly effective when no single solvent provides the ideal solubility profile for recrystallization.[11]
-
Solvent Selection: Identify a "good" solvent that dissolves your pyrazole well when hot (e.g., ethanol, methanol, ethyl acetate) and a "poor" or "anti-solvent" in which it is insoluble (e.g., water, hexane).[4][11] The two solvents must be miscible. A common pair for polar pyrazoles is ethanol and water.[3][8]
-
Dissolution: Place the crude, solid pyrazole in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent required to fully dissolve the solid.
-
Add Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until you see persistent cloudiness (turbidity).[4]
-
Re-clarify: Add a few more drops of the hot "good" solvent until the solution just becomes clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.[5] If no crystals form, try scratching the inside of the flask with a glass rod.
-
Isolate Crystals: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven to remove all residual solvent.
Protocol 3: Purification via Acid-Base Extraction
This protocol is excellent for separating a basic pyrazole from neutral or acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl). Stopper the funnel and shake vigorously, venting frequently. Allow the layers to separate. The protonated pyrazole salt will move into the aqueous layer, while neutral impurities remain in the organic layer.[4]
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Basification and Precipitation: Cool the acidic aqueous layer in an ice bath. Slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) with stirring until the solution is basic (check with pH paper). Your purified pyrazole should precipitate out as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry thoroughly under vacuum.
Final Confirmation: The Importance of Characterization
After any purification procedure, it is imperative to confirm the identity and assess the purity of the final product. Spectroscopic techniques are essential for this validation.
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and purity assessment. A clean NMR spectrum, free of impurity peaks and with correct integrations, is the gold standard for a purified compound.[2][12][13]
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups in the molecule.[12]
By following these troubleshooting guides and protocols, researchers can more effectively navigate the common challenges associated with pyrazole purification, leading to higher purity final products and more reliable downstream experimental results.
References
- Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole - Benchchem. (BenchChem)
- Technical Support Center: Purification of Pyrazolone Deriv
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- Technical Support Center: Purification of Pyrazole Compounds by Recrystalliz
- Spectroscopic Characterization of N-methyl Pyrazole: A Technical Guide - Benchchem. (BenchChem)
- Overcoming poor solubility of pyrazole derivatives during reaction workup - Benchchem. (BenchChem)
- Method for purifying pyrazoles.
- Process for the purification of pyrazoles.
- Technical Support Center: Purification of Trifluoromethyl
- Recent Advances in the Synthesis of Pyrazole Deriv
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Synthesis of Pyrazole Compounds by Using Sonic
- Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. (PMC - PubMed Central)
- Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooper
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Validation & Comparative
A Predictive and Comparative Guide to the Spectroscopic Confirmation of Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate
In the landscape of pharmaceutical and materials science, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of rigorous research and development. Pyrazole derivatives, in particular, form the backbone of numerous bioactive molecules, making the precise determination of their substitution patterns a critical task. This guide addresses the spectral characterization of ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate , a compound for which reference spectral data is not widely available in public databases.
This scenario is common in discovery chemistry, where researchers often synthesize novel isomers. Rather than being a roadblock, it presents an opportunity to apply fundamental principles of spectroscopy to predict a compound's spectral signature and differentiate it from its isomers. Here, we will construct a predicted spectroscopic profile for the target molecule and then compare it to the known spectral data of two key isomers: ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate and ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate . This comparative approach provides a robust framework for researchers to confirm the synthesis of the correct regioisomer.
Part 1: Predicted Spectroscopic Profile of this compound
The structural features of this compound—a trisubstituted pyrazole ring with an N-methyl group, a C-methyl group, and an ethyl carboxylate group—give rise to a unique and predictable set of signals across various spectroscopic techniques.
Caption: Standard workflow for spectroscopic confirmation of a novel compound.
Step-by-Step Protocols
-
Sample Purification:
-
Ensure the compound is purified to >95% purity, typically via column chromatography or recrystallization. Residual solvents or starting materials will complicate spectral interpretation.
-
Dry the sample thoroughly under high vacuum to remove all traces of solvent.
-
-
¹H and ¹³C NMR Spectroscopy:
-
Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (CDCl₃ is a good first choice). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquisition: Use a high-field NMR spectrometer (≥400 MHz). Acquire a standard ¹H spectrum. Following this, acquire a ¹³C{¹H} spectrum. For unambiguous assignment, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are highly recommended.
-
Causality: The choice of a high-field magnet enhances signal dispersion, making it easier to resolve closely spaced peaks. 2D NMR is crucial as it provides connectivity information, directly linking protons to the carbons they are attached to, which validates the assignments made from 1D spectra.
-
-
Mass Spectrometry:
-
Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Acquisition: For a volatile and thermally stable compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is ideal. It provides the molecular weight and reproducible fragmentation patterns. Alternatively, Electrospray Ionization (ESI) coupled with LC-MS can be used to confirm the protonated molecular ion [M+H]⁺ at m/z 169.
-
Causality: EI is a "hard" ionization technique that induces fragmentation, providing a structural fingerprint. ESI is a "soft" technique that primarily provides the molecular weight, offering a complementary and crucial piece of data.
-
-
Infrared (IR) Spectroscopy:
-
Preparation: If the compound is a solid, it can be analyzed as a KBr pellet. If it is a low-melting solid or oil, it can be analyzed as a neat thin film between two salt (NaCl or KBr) plates.
-
Acquisition: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.
-
Causality: FT-IR is a rapid and non-destructive technique perfect for identifying the presence of key functional groups, most notably the powerful C=O stretch of the ester, which serves as a quick quality check. [1] By systematically acquiring and analyzing these four pillars of spectroscopic data and comparing them against the predicted values and known isomeric data, a researcher can achieve an authoritative and trustworthy confirmation of the molecular structure of this compound.
-
References
-
Elguero, J., et al. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-686. Available at: [Link]
-
PubChem. (n.d.). Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. Retrieved from: [Link]
-
PubChem. (n.d.). ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from: [Link]
-
Santos, L. S., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. InTech. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from: [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from: [Link]
-
OpenStax. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. Retrieved from: [Link]
-
Chemistry LibreTexts. (2021). Infrared Spectra of Some Common Functional Groups. Retrieved from: [Link]
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A Comparative Guide to Pyrazole Synthesis: Conventional Reflux vs. Microwave-Assisted Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrazole scaffolds is a cornerstone of innovation. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved pharmaceuticals, including the anti-inflammatory drug Celecoxib and the cancer therapeutic Crizotinib.[1] The drive for rapid lead discovery and optimization necessitates synthetic methodologies that are not only robust but also time- and resource-efficient.
Traditionally, pyrazole synthesis has relied on conventional heating methods, such as reflux, which involve conductively heating a reaction vessel from an external source. While well-established, these methods often require long reaction times and can lead to lower yields.[1][2] In contrast, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful and green technology that dramatically accelerates chemical reactions.[3][4][5] This guide provides an in-depth comparison of conventional and microwave-assisted approaches for pyrazole synthesis, supported by experimental data and detailed protocols to inform methodological selection in a research and development setting.
The Energetic Divide: Understanding the Heating Mechanisms
The fundamental difference between conventional and microwave synthesis lies in the mode of energy transfer.
-
Conventional Heating: In this method, an external heat source (e.g., an oil bath or heating mantle) transfers thermal energy to the reaction vessel via conduction. The heat then moves through the vessel walls and into the solvent and reactants via convection. This process is inherently slow and can create significant temperature gradients within the reaction mixture, leading to non-uniform heating and the potential for side product formation.
-
Microwave-Assisted Synthesis (MAOS): MAOS utilizes microwave radiation to directly heat the reactants and solvent.[4][6] Microwaves, a form of electromagnetic radiation, interact with polar molecules and ions in the reaction mixture, causing them to rapidly oscillate and rotate.[6] This rapid movement generates heat through molecular friction. The key advantages of this "dielectric heating" mechanism are:
-
Rapid & Uniform Heating: Energy is delivered directly and volumetrically to the entire sample, minimizing thermal gradients and leading to near-instantaneous heating.[4][5]
-
Energy Efficiency: Microwaves heat only the sample, not the apparatus, resulting in significant energy savings.[3][5]
-
Reaction Acceleration: The rapid heating allows the reaction mixture to reach the target temperature in minutes rather than hours, dramatically reducing reaction times.[5][6]
-
Improved Yields & Purity: The short reaction times and uniform heating often minimize the thermal degradation of sensitive compounds and reduce the formation of side products, leading to higher yields and cleaner products.[5][6]
-
Data Presentation: A Head-to-Head Comparison
The following tables summarize quantitative data from various studies, highlighting the stark performance differences between the two methods for common pyrazole syntheses.
Table 1: Synthesis of Phenyl-1H-pyrazoles
| Parameter | Conventional Heating | Microwave-Assisted | Reference(s) |
| Reaction Time | 2 hours | 5 minutes | [7][8][9] |
| Temperature | 75°C | 60°C | [7][8][9] |
| Power | N/A | 50 W | [7][8][9] |
| Yield | 72 - 90% | 91 - 98% | [7][8][9] |
Table 2: Synthesis of Phenyl-1H-pyrazole-4-carboxylic Acid Derivatives (Oxidation Step)
| Parameter | Conventional Heating | Microwave-Assisted | Reference(s) |
| Reaction Time | 1 hour | 2 minutes | [7][8][9] |
| Temperature | 80°C | 80°C | [7][8][9] |
| Power | N/A | 150 W | [7][8][9] |
| Yield | 48 - 85% | 62 - 92% | [7][8][9] |
Table 3: Synthesis of Pyrazole and Oxadiazole Hybrids
| Parameter | Conventional Heating | Microwave-Assisted | Reference(s) |
| Reaction Time | 7 - 9 hours | 9 - 10 minutes | [2][9] |
| Yield | Not specified, but lower | 79 - 92% | [2][9] |
These data unequivocally demonstrate that MAOS provides substantial improvements in both reaction speed and product yield, making it a highly attractive alternative for the synthesis of pyrazole derivatives.[7][8]
Key Synthetic Strategies for Pyrazoles
Several robust methods exist for constructing the pyrazole ring. Microwave irradiation has been successfully applied to accelerate these transformations, including:
-
Knorr Pyrazole Synthesis: This is one of the most classic and widely used methods, involving the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound (or a functional equivalent like a β-ketoester).[10][11] Microwave heating dramatically shortens the time required for the condensation and subsequent cyclization steps.[11]
-
1,3-Dipolar Cycloaddition: This powerful method involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile like an alkyne.[12][13] Microwave irradiation has been shown to facilitate these cycloadditions, often under solvent-free conditions, leading to high yields of substituted pyrazoles.[12][14]
-
Multicomponent Reactions (MCRs): MCRs are highly efficient one-pot processes where three or more reactants combine to form a complex product, incorporating most of the atoms from the starting materials.[15][16] MAOS is particularly well-suited for MCRs, as it can rapidly provide the energy needed to drive multiple sequential reaction steps, leading to the rapid assembly of complex pyrazole scaffolds.[1][15][17]
Experimental Protocols
To ensure reproducibility, the following detailed protocols for the synthesis of phenyl-1H-pyrazoles are provided, based on established literature procedures.[7][8]
-
Materials:
-
Aryl hydrazine
-
β-Ketoester
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
-
Procedure:
-
In a round-bottom flask, dissolve the appropriate aryl hydrazine and β-ketoester in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Heat the reaction mixture under reflux at approximately 75°C for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired phenyl-1H-pyrazole.[2]
-
-
Materials:
-
Aryl hydrazine
-
β-Ketoester
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Microwave reactor with appropriate reaction vessels
-
-
Procedure:
-
In a microwave-safe reaction vessel, combine the aryl hydrazine and β-ketoester in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 60°C for 5 minutes with a power of 50 W.[7][8]
-
After irradiation, allow the vessel to cool to a safe temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product as described in the conventional method.[2]
-
Workflow and Decision Logic
The choice between conventional and microwave-assisted synthesis involves a trade-off between equipment availability, throughput requirements, and energy consumption.
Caption: A comparative workflow of conventional versus microwave-assisted pyrazole synthesis.
Caption: Decision logic for choosing between conventional and microwave pyrazole synthesis.
Conclusion and Future Outlook
Microwave-assisted organic synthesis represents a paradigm shift in the preparation of pyrazole derivatives.[5] The dramatic reduction in reaction times, coupled with increased yields and alignment with green chemistry principles, makes MAOS a superior choice for rapid library synthesis and lead optimization in a drug discovery context.[2][3][4] While conventional methods are well-established and do not require specialized equipment, the significant efficiencies gained from microwave synthesis are compelling.[2] As microwave technology becomes more accessible and scalable, it is poised to become the standard methodology for synthesizing these vital heterocyclic scaffolds in modern chemical research.
References
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Google Scholar.
- Microwave-Assisted Synthesis: 10x Faster Organic Reactions - Patsnap Eureka.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. MDPI.
- Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. Advanced Journal of Chemistry, Section A.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. Royal Society of Chemistry.
- Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors - MDPI. MDPI.
- A Comparative Guide to Pyrazole Synthesis: Conventional vs. Microwave-Assisted Methods - Benchchem. BenchChem.
- Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up - ACS Public
- Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed.
- Microwave-assisted synthesis of pyrazoles - a mini-review - DergiPark. DergiPark.
- Pyrazole synthesis under microwave irradiation and solvent-free conditions - SciELO. SciELO.
- Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions.
- (PDF) One-Pot Multi Component Microwave Assisted Synthesis of 4H-Pyrano [2, 3-c] Pyrazoles in Methanol and their Antibacterial Study - ResearchGate.
- MICROWAVE-ASSISTED SYNTHESIS OF PYRAZOLES BY 1,3-DIPOLAR CYCLOADDITION OF DIAZO COMPOUNDS TO ACETYLENE DERIV
- Synthesis of pyrazole derivatives via 1,3,-dipolar cycloaddition reaction - ResearchGate.
- Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Deriv
- Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.
- Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. Royal Society of Chemistry.
- Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells - PubMed Central.
- (PDF) Microwave-assisted synthesis of novel pyrazole and pyrazolo[3,4-d]pyridazine derivatives incorporating diaryl sulfone moiety as potential antimicrobial agents - ResearchGate.
- Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids | ACS Omega - ACS Public
- Microwave-activated Synthesis of Pyrroles: A Short Review | Request PDF - ResearchGate.
- Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- A Comparative Guide to Microwave-Assisted and Conventional Heating in Pyrazole Synthesis - Benchchem. BenchChem.
- Pyrazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal.
- Microwave-Assisted Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition of Diazo Compounds to Acetylene Derivatives | Request PDF - ResearchGate.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - NIH.
- Knorr Pyrazole Synthesis - Chem Help Asap. Chem Help Asap.
- Knorr Pyrazole Synthesis - J&K Scientific LLC. J&K Scientific.
- Microwave-Assisted 1,3-Dipolar Cyclo-addition: Recent Advances In Synthesis of Isoxazolidines | Request PDF - ResearchGate.
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A Definitive Guide to the Structural Validation of Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate: An X-ray Crystallography Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, pyrazole derivatives represent a cornerstone scaffold, exhibiting a vast spectrum of pharmacological activities. The precise three-dimensional arrangement of atoms within these molecules is fundamental to their biological function, governing their interaction with target proteins and ultimately their efficacy and selectivity. This guide provides an in-depth, expert-led comparison of analytical techniques for the structural validation of a representative pyrazole derivative, ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate, with a primary focus on the unparalleled insights offered by single-crystal X-ray crystallography.
The Imperative of Unambiguous Structural Elucidation
The journey from a synthesized molecule to a potential therapeutic agent is paved with rigorous characterization. An incorrect structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and ultimately, the failure of a drug development program. While several analytical techniques provide valuable structural information, single-crystal X-ray diffraction stands as the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state.[1][2] This guide will delve into the practical application of this powerful technique, contextualized with alternative and complementary methods.
Synthesis and Crystal Growth: The Foundation of Structural Analysis
The successful application of single-crystal X-ray crystallography is contingent on the availability of high-quality single crystals. This, in turn, necessitates a robust synthetic route and a carefully executed crystallization process.
A Plausible Synthetic Pathway
While multiple synthetic strategies for pyrazole derivatives exist, a common and effective approach involves the condensation of a β-ketoester with a hydrazine derivative. For our target molecule, this compound, a plausible synthesis is outlined below. It is important to note that this represents a hypothetical yet chemically sound route, illustrating the typical steps involved.
Step 1: Synthesis of the β-ketoester precursor.
Step 2: Cyclization with methylhydrazine.
The reaction of the appropriate β-ketoester with methylhydrazine is expected to yield a mixture of regioisomers. The purification of the desired isomer, this compound, can be achieved through column chromatography.
The Art and Science of Crystallization
Obtaining crystals suitable for X-ray diffraction is often the most challenging step. It is a process that blends systematic screening with chemical intuition.
Experimental Protocol: Crystal Growth
-
Solvent Selection: A range of solvents of varying polarities (e.g., ethanol, methanol, ethyl acetate, hexane, and mixtures thereof) should be screened. The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures.
-
Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent and left undisturbed in a loosely capped vial. The slow evaporation of the solvent increases the concentration of the compound, promoting the formation of well-ordered crystals.
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is insoluble. The slow diffusion of the anti-solvent into the primary solvent reduces the compound's solubility, inducing crystallization.
-
Temperature Gradient: A saturated solution is slowly cooled, which can lead to the formation of single crystals.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and the three-dimensional arrangement of atoms.[1]
The Causality Behind the Experiment
The fundamental principle of X-ray crystallography lies in the interaction of X-rays with the electron clouds of atoms in a crystal lattice. The ordered arrangement of atoms in a crystal causes the X-rays to be diffracted in a specific pattern of spots. The geometry and intensity of this diffraction pattern are directly related to the arrangement of atoms within the crystal.
Experimental Workflow
The process of determining a crystal structure can be broken down into several key steps:
Caption: A simplified workflow for single-crystal X-ray crystallography.
Detailed Experimental Protocol:
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a polarizing microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen (typically around 100 K) to minimize thermal vibrations. A modern diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector is used to collect a series of diffraction images as the crystal is rotated.[2]
-
Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The "phase problem" is then solved using computational methods to generate an initial model of the electron density and, consequently, the atomic positions.
-
Structure Refinement: The initial structural model is refined against the experimental data to improve the fit and obtain the final, precise atomic coordinates, bond lengths, and bond angles.
-
Validation and Analysis: The final structure is validated using a variety of metrics to ensure its quality and accuracy. The data is typically deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), making it accessible to the scientific community.[3][4][5]
Hypothetical Crystallographic Data for this compound
The following table presents a plausible set of crystallographic data for our target molecule, which would be expected from a successful X-ray diffraction experiment.
| Parameter | Value |
| Chemical Formula | C₈H₁₂N₂O₂ |
| Formula Weight | 168.19 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.45 |
| b (Å) | 12.67 |
| c (Å) | 9.23 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 953.4 |
| Z | 4 |
| R-factor (%) | 4.5 |
A Comparative Analysis of Validation Techniques
While X-ray crystallography provides the definitive solid-state structure, a comprehensive validation strategy often employs a combination of techniques.
Caption: Comparison of information provided by different analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule in solution.[6][7] For this compound, ¹H and ¹³C NMR would provide key information:
-
¹H NMR: Would show distinct signals for the two methyl groups, the ethyl group's methylene and methyl protons, and the pyrazole ring proton, confirming the presence of these functional groups. The chemical shifts would provide clues about their electronic environment.
-
¹³C NMR: Would reveal the number of unique carbon atoms, consistent with the proposed structure.
-
2D NMR (e.g., HMBC, HSQC): These experiments would establish the connectivity between protons and carbons, confirming the substitution pattern on the pyrazole ring.
Comparison with X-ray Crystallography:
| Feature | X-ray Crystallography | NMR Spectroscopy |
| State | Solid | Solution |
| Information | Absolute 3D structure | Connectivity, solution conformation |
| Ambiguity | Unambiguous | Can be ambiguous for complex stereochemistries |
| Requirement | Single crystal | Soluble sample |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.[8][9][10]
-
High-Resolution Mass Spectrometry (HRMS): Would provide the exact mass of the molecule, allowing for the determination of its elemental composition, which should match C₈H₁₂N₂O₂.
-
Fragmentation Pattern: The way the molecule breaks apart in the mass spectrometer can provide clues about its structure.
Comparison with X-ray Crystallography:
| Feature | X-ray Crystallography | Mass Spectrometry |
| Information | 3D structure | Molecular weight, elemental composition |
| Isomer Differentiation | Can distinguish all isomers | May not distinguish between structural isomers |
Computational Chemistry
Computational methods, such as Density Functional Theory (DFT), can be used to predict the three-dimensional structure and other properties of a molecule.[11][12]
-
Structure Optimization: A theoretical model of the molecule can be built and its geometry optimized to find the lowest energy conformation.
-
Property Prediction: NMR chemical shifts and other spectroscopic properties can be calculated and compared with experimental data to support the structural assignment.
Comparison with X-ray Crystallography:
| Feature | X-ray Crystallography | Computational Chemistry |
| Nature of Data | Experimental | Theoretical/Predicted |
| Accuracy | Highly accurate | Dependent on the level of theory and basis set |
| Purpose | Definitive structure determination | Complements experimental data, provides insights into electronic properties |
Conclusion: An Integrated Approach to Structural Validation
The unambiguous structural validation of a novel chemical entity like this compound is paramount in the field of drug discovery and development. While techniques such as NMR spectroscopy, mass spectrometry, and computational chemistry provide crucial and complementary pieces of the structural puzzle, single-crystal X-ray crystallography remains the definitive method for elucidating the precise three-dimensional arrangement of atoms in the solid state. This guide has outlined the critical steps, from synthesis and crystallization to data analysis, and has contextualized the unparalleled value of X-ray crystallography within a broader analytical framework. By adopting an integrated approach, researchers can ensure the scientific integrity of their work and build a solid foundation for the successful development of new therapeutic agents.
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A Comparative Guide to Ethyl Dimethyl-1H-pyrazole-4-carboxylate Isomers for Researchers and Drug Development Professionals
In the landscape of heterocyclic chemistry, pyrazoles stand out as a versatile scaffold, integral to the development of a wide array of pharmaceuticals and agrochemicals. Their synthetic accessibility and diverse biological activities make them a focal point of medicinal chemistry. However, the synthesis of substituted pyrazoles often yields a mixture of regioisomers, each potentially possessing distinct physicochemical properties and biological activities. This guide provides a comprehensive comparative analysis of the key isomers of ethyl dimethyl-1H-pyrazole-carboxylate, offering a critical resource for researchers, scientists, and drug development professionals.
This guide will delve into the synthesis, spectroscopic characterization, and chromatographic separation of four key isomers: ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate, ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate, ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate, and the regioisomeric ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate. Understanding the nuances of these closely related compounds is paramount for unambiguous structural assignment, optimization of synthetic routes, and the rational design of new bioactive molecules.
Isomer Identification and Physicochemical Properties
The seemingly subtle shift in the placement of two methyl groups and an ethyl carboxylate group on the pyrazole ring gives rise to distinct isomers with unique identifiers and properties.
| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reported Melting Point (°C) | Reported Boiling Point (°C) |
| ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate | 85290-76-2 | C₈H₁₂N₂O₂ | 168.19 | 58-59[1] | 85-86 @ 0.1 mmHg[1] |
| This compound | 85290-77-3 | C₈H₁₂N₂O₂ | 168.19 | N/A | N/A |
| ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate | 35691-93-1 | C₈H₁₂N₂O₂ | 168.19 | 66[2] | 284.8 @ 760 mmHg[2][3] |
| ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate | 5744-51-4 | C₈H₁₂N₂O₂ | 168.19 | 42-46 | N/A |
Synthesis of Pyrazole Carboxylate Isomers: A Regiochemical Challenge
The synthesis of specifically substituted pyrazoles is a classic challenge in heterocyclic chemistry, primarily revolving around controlling the regioselectivity of the cyclization reaction. The Knorr pyrazole synthesis and related methods, which typically involve the condensation of a 1,3-dicarbonyl compound with a hydrazine, are foundational.[4] The use of unsymmetrical dicarbonyl compounds and substituted hydrazines can lead to the formation of isomeric mixtures.
For instance, the synthesis of N-methylated pyrazoles often involves the alkylation of an NH-pyrazole precursor. This can result in a mixture of N1 and N2 alkylated products, with the ratio depending on the substituents and reaction conditions.[5]
A general synthetic approach to a dimethyl-pyrazole-carboxylate core is outlined in the patent for the synthesis of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, which involves the condensation of ethyl acetoacetate, triethyl orthoformate, and acetic anhydride, followed by cyclization with methylhydrazine.[6] Subsequent esterification would yield the final ethyl ester.
Caption: Generalized synthetic workflow for ethyl dimethyl-1H-pyrazole-carboxylates.
Experimental Protocol: General Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate
This protocol is adapted from the principles of related pyrazole syntheses.
-
Synthesis of the Carboxylic Acid Precursor:
-
In a reaction vessel, combine ethyl acetoacetate, triethyl orthoformate, and acetic anhydride.
-
Heat the mixture to reflux and maintain for several hours.
-
Cool the reaction and remove low-boiling components under reduced pressure to yield the intermediate.
-
To the intermediate, add an aqueous solution of methylhydrazine and sodium hydroxide.
-
Heat the mixture to facilitate the cyclization reaction.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the 1,3-dimethyl-1H-pyrazole-4-carboxylic acid.
-
Filter, wash, and dry the solid product.[6]
-
-
Esterification:
-
Suspend the synthesized 1,3-dimethyl-1H-pyrazole-4-carboxylic acid in ethanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize the acid.
-
Extract the ethyl ester with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
-
Spectroscopic Analysis: Differentiating the Isomers
Unambiguous identification of pyrazole regioisomers is critical and relies heavily on a combination of spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: Workflow for the separation and identification of pyrazole isomers.
¹H NMR Spectroscopy
The chemical shifts of the pyrazole ring proton and the methyl groups are highly diagnostic.
-
Ring Proton: The position of the lone proton on the pyrazole ring is a key indicator. For 4-carboxylate isomers, this proton is at the C5 or C3 position.
-
N-Methyl and C-Methyl Groups: The chemical shifts of the N-methyl and C-methyl groups will differ based on their electronic environment. 2D NMR techniques like NOESY can be invaluable in confirming assignments by identifying through-space correlations between the N-methyl protons and nearby protons on the pyrazole ring or substituents.[7]
¹³C NMR Spectroscopy
The carbon chemical shifts of the pyrazole ring provide further structural confirmation. The positions of the quaternary carbons and the CH carbon of the ring are characteristic of the substitution pattern.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups. All isomers will exhibit a strong carbonyl (C=O) stretch from the ethyl ester group, typically in the range of 1700-1730 cm⁻¹. The C-H, C-N, and C-O stretching and bending vibrations will also be present, though may show subtle differences between isomers.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compounds, confirming their isomeric nature. The fragmentation patterns, while potentially similar, may show differences in the relative abundances of fragment ions that can aid in differentiation, particularly when analyzed by GC-MS.
Chromatographic Separation: Isolating the Isomers
Due to their similar physicochemical properties, the separation of pyrazole regioisomers often requires chromatographic techniques.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for both the separation and identification of volatile pyrazole isomers.[4]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve the isomer mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: A non-polar or medium-polarity column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is often effective.
-
Injector: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250 °C).
-
Oven Program: A temperature gradient program is typically employed to achieve good separation. For example, an initial temperature of 80-100 °C, held for a few minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250-280 °C.
-
Carrier Gas: Helium at a constant flow rate.[4]
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a range that includes the molecular ion and expected fragment ions (e.g., m/z 40-300).
-
The retention times of the isomers will differ based on their boiling points and interactions with the stationary phase. The resulting mass spectra can be used to confirm the identity of each separated isomer.
Biological Activities: A Field of Opportunity
While the broader class of pyrazole-containing compounds is known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, specific comparative studies on the isomers of ethyl dimethyl-1H-pyrazole-carboxylate are not extensively reported in the available literature.[5][8] This represents a significant opportunity for further research. The subtle changes in molecular geometry and electronic properties between these isomers could lead to significant differences in their interactions with biological targets.
For example, pyrazole derivatives have been investigated as inhibitors of enzymes such as carbonic anhydrase.[9] The precise orientation of the functional groups in each isomer would likely influence its binding affinity and inhibitory potency.
Conclusion
The ethyl dimethyl-1H-pyrazole-carboxylate isomers represent a fascinating case study in the importance of regiochemistry in medicinal and materials chemistry. While sharing the same molecular formula, their distinct structures, arising from the varied placement of methyl and carboxylate groups, lead to different physicochemical properties that can be exploited for their separation and are likely to confer differential biological activities. This guide provides a foundational framework for researchers to approach the synthesis, characterization, and analysis of these important heterocyclic compounds. The detailed protocols and comparative data herein serve as a valuable resource to accelerate research and development in this promising area of chemical science.
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A Comparative Guide to the Biological Activity of Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate and Related Pyrazole Scaffolds
Introduction: The Pyrazole Nucleus as a Privileged Scaffold in Drug Discovery
The pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its remarkable structural versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." This distinction arises from its presence in a multitude of clinically successful drugs spanning a wide array of therapeutic areas.[2] Notable examples include the anti-inflammatory drug Celecoxib, the erectile dysfunction treatment Sildenafil, and numerous kinase inhibitors used in oncology.[3][4] The biological profile of a pyrazole derivative is exquisitely sensitive to the nature and position of its substituents, making the exploration of its chemical space a highly fruitful endeavor for drug development professionals.
This guide focuses on ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate , a specific derivative for which detailed public data on biological activity is limited.[5] Therefore, we will use its structure as a reference point to launch a comprehensive comparative analysis against other, more extensively studied pyrazole derivatives. By examining the structure-activity relationships (SAR) within the broader class of pyrazole-4-carboxylates and related analogues, this guide will provide researchers with a framework for understanding how subtle molecular modifications can unlock potent and selective biological activities. We will delve into key therapeutic areas, present comparative experimental data, and provide detailed protocols for foundational assays.
Structural Framework: The Versatility of the Pyrazole-4-Carboxylate Core
The foundational structure for our discussion is the pyrazole ring, particularly those functionalized with a carboxylate group at the C4 position. The substituents at the N1, C3, and C5 positions are critical determinants of the molecule's pharmacological profile, including its mechanism of action, potency, and selectivity.
The target molecule, this compound, possesses relatively simple substituents: methyl groups at N1 and C5, and an ethyl ester at C4. This guide will explore how replacing these groups with more complex moieties, such as aryl rings, amides, and other functional groups, dramatically alters the compound's biological effects.
Comparative Analysis of Biological Activities
Anti-inflammatory and Analgesic Activity
One of the most celebrated applications of the pyrazole scaffold is in the development of anti-inflammatory drugs. The primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins, key mediators of pain and inflammation.[3]
Mechanism of Action: Selective COX-2 Inhibition The discovery that the COX enzyme exists in two isoforms—COX-1 (constitutively expressed for homeostatic functions like gastric protection) and COX-2 (inducible at sites of inflammation)—revolutionized NSAID development.[3] Pyrazole derivatives, most notably Celecoxib , were designed as selective COX-2 inhibitors. This selectivity is largely governed by the substituents. For instance, the diaryl-substituted pyrazole structure of Celecoxib, with a p-sulfonamide phenyl group at N1 and a p-tolyl group at C5, allows it to fit into the larger, more accommodating active site of COX-2 while being too bulky for the narrower COX-1 active site. This minimizes the gastrointestinal side effects associated with non-selective NSAIDs.[3]
Comparative Experimental Data Studies on various ethyl pyrazole-4-carboxylate derivatives have demonstrated significant anti-inflammatory and analgesic potential. The carrageenan-induced rat paw edema model is a standard in vivo assay to quantify acute anti-inflammatory effects.
| Compound ID | Structure / Key Substituents | Assay | Activity (% Inhibition) | Reference |
| 4c | 5-Benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester | Carrageenan Paw Edema | 69.7% @ 50 mg/kg | [6][7] |
| 3a | Ethyl-5-amino-3-methylthio-1-(4-sulfonamidophenyl)-1H-pyrazole-4-carboxylate | Carrageenan Paw Edema | 68.25% @ 25 mg/kg | [8] |
| LQFM-008 | 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester | Carrageenan Paw Edema | ~70% @ 30 mg/kg | [9] |
| Indomethacin | (Reference Drug) | Carrageenan Paw Edema | 76.4% @ 50 mg/kg | [6] |
As demonstrated, ethyl pyrazole-4-carboxylate derivatives with appropriate substitutions can achieve anti-inflammatory efficacy comparable to standard NSAIDs.
Antimicrobial Activity
The pyrazole scaffold is a versatile pharmacophore for developing agents against a broad range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungi.[4][10][11] The mechanism of action can vary, but it often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The activity and spectrum are highly dependent on the substitution pattern.
Comparative Experimental Data (MIC) The minimum inhibitory concentration (MIC) is the standard measure of antimicrobial potency. The data below compares several pyrazole derivatives against common pathogens.
| Compound ID | Key Substituents | Organism | MIC (µg/mL or µmol/mL) | Reference |
| Compound 3 | Pyrazole Mannich Base | E. coli | 0.25 µg/mL | [4] |
| Compound 4 | Pyrazole Mannich Base | S. epidermidis | 0.25 µg/mL | [4] |
| Compound 21 | Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate | E. coli | 0.038 µmol/mL | [12] |
| Compound 16 | Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate | C. parapsilosis | 0.015 µmol/mL | [12] |
| Hydrazone 21a | Pyrazole-1-carbothiohydrazide derivative | S. aureus | 62.5 µg/mL | [11] |
| Ciprofloxacin | (Reference Antibiotic) | E. coli | 0.5 µg/mL | [4] |
| Fluconazole | (Reference Antifungal) | C. parapsilosis | 0.020 µmol/mL | [12] |
The data highlights that specific substitutions, such as thiophene or halogenated phenyl rings on ethyl pyrazole carboxylate frameworks, can produce potent antimicrobial activity, in some cases exceeding that of reference drugs like fluconazole.[12]
Anticancer Activity
The development of pyrazole-based anticancer agents is a rapidly expanding field of research.[13][14] These compounds exert their effects through diverse mechanisms, including the inhibition of protein kinases (e.g., EGFR, CDK2), disruption of microtubule dynamics, and induction of apoptosis.[15] The structure-activity relationship is critical; for instance, linking the pyrazole core to other heterocyclic systems like indole or benzothiazole has yielded compounds with potent cytotoxicity against various cancer cell lines.[15]
Comparative Experimental Data (IC₅₀) The half-maximal inhibitory concentration (IC₅₀) is a measure of a drug's potency in inhibiting a specific biological function, such as cell proliferation.
| Compound ID | Key Substituents / Target | Cell Line | IC₅₀ (µM) | Reference |
| Compound 6c | Pyrazole-based lamellarin O analogue | HCT116 (Colon) | 0.23 | [16] |
| Compound 33 | Indole-pyrazole hybrid / CDK2 inhibitor | MCF7 (Breast) | 18.4 | [15] |
| Compound 25 | Pyrazole-benzothiazole hybrid | A549 (Lung) | 5.02 | [15] |
| Compound 13 | N-substituted-4-pyrazole derivative | Caco-2 (Colon) | 2.12 | [17] |
| Compound 53 | 5-alkylated selanyl-1H-pyrazole | HepG2 (Liver) | 15.98 | [15] |
| Doxorubicin | (Reference Drug) | HCT116 | ~3.6 | [15] |
The results show that pyrazole derivatives can be engineered to exhibit potent, low-micromolar cytotoxicity against a range of human cancer cell lines, with some compounds showing efficacy superior to conventional chemotherapeutics like doxorubicin in specific contexts.[15][16]
Key Experimental Protocols
A commitment to trustworthy and reproducible science requires transparent methodologies. Below are detailed protocols for assays central to evaluating the biological activities discussed.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells and serves as a proxy for cell viability and proliferation.
A. Materials
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test pyrazole compounds dissolved in DMSO (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well microplates
B. Equipment
-
Humidified CO₂ incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Microplate reader (absorbance at 570 nm)
-
Multichannel pipette
C. Step-by-Step Procedure
-
Cell Seeding: Harvest logarithmically growing cells using Trypsin-EDTA. Resuspend in complete medium and perform a cell count. Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compounds in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).
-
Incubation: Incubate the plate for another 48-72 hours.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Broth Microdilution for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.
A. Materials
-
Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test pyrazole compounds dissolved in DMSO
-
Sterile 96-well microplates
-
Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)
-
Resazurin or INT (p-iodonitrotetrazolium violet) for viability indication (optional)
B. Equipment
-
Incubator (37°C for bacteria, 30-35°C for fungi)
-
Microplate reader (if using indicator dyes)
-
Laminar flow hood
-
Multichannel pipette
C. Step-by-Step Procedure
-
Inoculum Preparation: Culture the microorganism overnight. Dilute the culture in fresh broth to achieve a standardized concentration (e.g., ~5 x 10⁵ CFU/mL).
-
Compound Dilution: In a 96-well plate, add 50 µL of sterile broth to all wells. Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. This creates a concentration gradient.
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include a "growth control" well (inoculum + broth, no compound) and a "sterility control" well (broth only).
-
Incubation: Cover the plate and incubate for 18-24 hours (for bacteria) or 24-48 hours (for fungi) at the appropriate temperature.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (i.e., no turbidity) is observed. This can be assessed visually or by adding a viability dye and measuring color change/absorbance.
Conclusion and Future Outlook
While the specific biological profile of This compound remains to be fully elucidated in public literature, its core structure belongs to a class of compounds with immense therapeutic potential. This comparative guide demonstrates that the pyrazole scaffold is a remarkably malleable platform for drug discovery. By strategically modifying the substituents at the N1, C3, and C5 positions of the pyrazole ring, researchers have successfully developed potent and selective agents with anti-inflammatory, antimicrobial, and anticancer properties.[14][18]
The data presented herein underscores clear structure-activity relationships: large, aromatic groups at N1 and C5 are often crucial for anti-inflammatory (COX-2) and anticancer (kinase inhibition) activities, while diverse functionalization of the pyrazole-4-carboxylate or carboxamide moiety can yield potent antimicrobial agents. Future research should focus on synthesizing and screening novel derivatives, including analogues of our title compound, to further explore this rich chemical space. The integration of computational modeling with high-throughput screening will undoubtedly accelerate the discovery of the next generation of pyrazole-based therapeutics.
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Jubie, S., Ramesh, P. N., Dhanabal, P., Kalirajan, R., & Muruganantham, N. (2012). Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents. Arzneimittelforschung, 62(1), 39-44. [Link]
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Wang, B., Dong, D., et al. (2016). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 21(11), 1561. [Link]
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Jubie, S., et al. (2012). Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents. Arzneimittelforschung, 62(1), 39-44. [Link]
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Butkute, A., et al. (2022). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Medicinal Chemistry, 13(12), 1506-1517. [Link]
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Kumar, A., et al. (2015). Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives. Journal of Heterocyclic Chemistry, 52(4), 1152-1159. [Link]
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Rani, P., et al. (2023). Pyrazoles as anticancer agents: Recent advances. International Journal of Scholarly Research in Chemistry and Pharmacy, 3(2), 13-22. [Link]
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Li, Q., et al. (2024). Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. Pest Management Science. [Link]
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Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Global Pharma Technology, 5(1), 1-17. [Link]
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Sostres, C., & Lanas, A. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Journal of Clinical Medicine, 13(1), 1-20. [Link]
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El-Sayed, M. A., et al. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. [Link]
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Al-Ostath, A., et al. (2025). Design, synthesis, in silico studies, molecular docking, ADMET and anticancer activity of novel N-substituted-4-pyrazole derivatives. Future Medicinal Chemistry. [Link]
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Patel, K. K., et al. (2023). Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science, 13(5), 169-180. [Link]
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Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(15), 5849. [Link]
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Yevale, D., et al. (2025). Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual Aurora kinase A and B. Journal of Medicinal Chemistry. [Link]
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de Oliveira, D. P., et al. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. Pharmacology, Biochemistry and Behavior, 137, 88-95. [Link]
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Manikandan, A., et al. (2017). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of the Serbian Chemical Society, 82(1), 1-14. [Link]
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Angeli, A., et al. (2020). Structure–activity relationship summary of tested compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1-10. [Link]
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Abdel-Wahab, B. F., et al. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(11), 2955. [Link]
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Li, J., et al. (2018). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 23(10), 2446. [Link]
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Patel, N. B., et al. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 5(1), 233-240. [Link]
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Radwan, M. A. A., et al. (2014). Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. Acta Pharmaceutica, 64(3), 335-344. [Link]
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Thore, S. N., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Saudi Pharmaceutical Journal, 20(4), 341-347. [Link]
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ChemSrc. (2025). ethyl 1,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate. ChemSrc. Retrieved January 7, 2026, from [Link]
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Singh, R. P., & Sharma, P. K. (2013). Pyrazole and its biological activity. PharmaTutor, 1(4), 43-52. [Link]
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Liu, B., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry, 72(8), 3629-3639. [Link]
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analytical methods for assessing the purity of ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the rigorous assessment of purity is not merely a quality control checkpoint; it is a cornerstone of safety and efficacy. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate, a key building block in the synthesis of various pharmacologically active molecules. As a senior application scientist, my focus extends beyond procedural descriptions to elucidate the rationale behind method selection and to provide a framework for robust, self-validating analytical protocols.
The choice of an analytical technique is dictated by the physicochemical properties of the analyte and the spectrum of potential impurities. For this compound, a compound of moderate polarity and volatility, several high-performance analytical techniques are applicable. This guide will delve into the practical application and comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The Synthetic Landscape and Potential Impurities
The common synthetic routes to N-substituted pyrazole esters often involve the condensation of a β-dicarbonyl compound with a substituted hydrazine, followed by N-alkylation. For this compound, a plausible synthesis could involve the reaction of ethyl 2-formyl-3-oxobutanoate with methylhydrazine, followed by methylation.
This synthetic pathway can potentially introduce several types of impurities:
-
Regioisomers: The initial cyclization with methylhydrazine can lead to the formation of the isomeric ethyl 2,5-dimethyl-2H-pyrazole-4-carboxylate.
-
Unreacted Starting Materials: Residual ethyl 2-formyl-3-oxobutanoate and methylhydrazine.
-
Byproducts of N-alkylation: Impurities arising from the methylation step, such as over-methylated species or byproducts from the methylating agent.
-
Process-related Impurities: Solvents, reagents, and catalysts used in the synthesis and purification steps.
A robust analytical method must be able to separate and quantify the main component from these potential impurities.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination
HPLC is a cornerstone technique for the purity assessment of non-volatile or thermally labile compounds, making it well-suited for many pharmaceutical intermediates.[1] Its versatility in column chemistry and mobile phase composition allows for the fine-tuning of separations.
The Rationale for HPLC in Purity Analysis
The polarity of this compound and its potential impurities makes reversed-phase HPLC an ideal choice. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (typically C18) and a polar mobile phase. More polar impurities will elute earlier, while less polar impurities will be retained longer on the column.
Experimental Protocol: Reversed-Phase HPLC
Objective: To develop a stability-indicating HPLC method for the separation of this compound from its potential impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25-26 min: 80-30% B; 26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Acetonitrile:Water (1:1) |
Method Validation:
A comprehensive method validation should be performed according to ICH guidelines to ensure the method is suitable for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of its impurities and degradation products. This can be demonstrated by spiking the sample with known impurities and by forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Data Presentation
Table 1: Comparative Retention Times of this compound and a Potential Regioisomeric Impurity (Hypothetical Data)
| Compound | Retention Time (min) |
| Ethyl 2,5-dimethyl-2H-pyrazole-4-carboxylate | 12.5 |
| This compound | 14.2 |
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC Purity Assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities
For volatile and thermally stable compounds, GC-MS offers excellent separation efficiency and definitive identification capabilities.[2] It is particularly useful for identifying and quantifying residual solvents and volatile byproducts from the synthesis.
The Rationale for GC-MS
The combination of gas chromatography's high-resolution separation with the mass spectrometer's ability to provide structural information makes GC-MS a powerful tool for impurity profiling.[3] The fragmentation patterns generated by electron ionization (EI) can be used to identify unknown impurities by comparing them to spectral libraries.
Experimental Protocol: GC-MS Analysis
Objective: To identify and quantify volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (split mode, 20:1) |
| Oven Program | Initial: 80 °C, hold 2 min; Ramp: 10 °C/min to 280 °C, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| MS Quadrupole Temp | 150 °C |
| Scan Range | 40-450 m/z |
Data Presentation
Table 2: Expected Mass Fragmentation of this compound and a Potential Impurity (Based on general pyrazole fragmentation patterns)
| Compound | Key Mass Fragments (m/z) |
| This compound | 168 (M+), 140, 123, 95 |
| Ethyl 2,5-dimethyl-2H-pyrazole-4-carboxylate | 168 (M+), 140, 123, 95 |
Note: The mass spectra of regioisomers can be very similar, highlighting the importance of chromatographic separation.
Workflow for GC-MS Impurity Profiling
Caption: Decision tree for analytical method selection.
Comparative Analysis and Recommendations
| Feature | HPLC | GC-MS | NMR |
| Applicability | Broad range of polarities, non-volatile compounds | Volatile and thermally stable compounds | Soluble compounds |
| Primary Use | Quantitative purity, impurity profiling | Identification of volatile impurities, residual solvents | Structural elucidation, absolute quantitative purity |
| Sensitivity | High (ng to pg range) | Very high (pg to fg range) | Lower (µg to mg range) |
| Sample Throughput | Moderate to high | High | Low |
| Cost | Moderate | High | Very high |
| Key Advantage | Versatility and robustness for routine QC | Definitive identification of volatile unknowns | Absolute quantification without a reference standard of the analyte |
| Key Limitation | Requires reference standards for impurity identification | Not suitable for non-volatile or thermally labile compounds | Lower sensitivity and higher complexity |
Recommendations:
For routine quality control and purity assessment of this compound, a validated HPLC-UV method is the recommended primary technique. It offers a balance of sensitivity, robustness, and cost-effectiveness for quantifying the main component and known impurities.
GC-MS should be employed as a complementary technique, particularly during process development and for the analysis of starting materials and intermediates, to identify and control for volatile impurities and residual solvents.
qNMR is an invaluable tool for the certification of reference standards and for providing an orthogonal, absolute measure of purity that can be used to validate the primary HPLC method.
Conclusion
The selection of an appropriate analytical method for the purity assessment of this compound is a critical decision that impacts the quality and safety of the final pharmaceutical product. A multi-faceted approach, leveraging the strengths of HPLC, GC-MS, and NMR, provides the most comprehensive understanding of the impurity profile. By understanding the underlying principles and the rationale for each technique, researchers and drug development professionals can establish robust and reliable analytical protocols that ensure the highest standards of scientific integrity.
References
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Fun, H. K., Quah, C. K., Chandrakantha, B., Isloor, A. M., & Shetty, P. (2010). Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2282. Retrieved from [Link]
-
Lab Manager. (2025, August 22). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]
-
Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Retrieved from [Link]
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News. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
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PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]
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Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular Crystals and Liquid Crystals, 629(1), 135-145. Retrieved from [Link]
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Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]
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SIELC Technologies. (n.d.). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
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Semantic Scholar. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Retrieved from [Link]
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Manipal Research Portal. (n.d.). Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]
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ResearchGate. (n.d.). GC-MS molecular fragmentation of compound 2 and its structural visualization with mass value. Retrieved from [Link]
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ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
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ResearchGate. (n.d.). H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 1H-Pyrazole-4-carboxylic acid, 3,5-dimethyl-, ethyl ester. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of ethyl-4-formyl-1-substitute- phenyl-1H-pyrazole-3-carboxylate derivatives. Retrieved from [Link]
-
Pharmaceutical Sciences. (n.d.). impurity profiling and drug characterization: backdrop and approach. Retrieved from [Link]
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A Comparative Guide to the Reactivity of Pyrazole-3-carboxylate and Pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole scaffolds are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and versatile chemical properties.[1][2] Among the functionalized pyrazoles, carboxylic acid derivatives, specifically pyrazole-3-carboxylate and pyrazole-4-carboxylate, serve as critical building blocks for more complex molecules.[1][3] However, the positional isomerism of the carboxylate group profoundly influences the electronic landscape of the pyrazole ring, leading to significant and often exploitable differences in their chemical reactivity. This guide provides an in-depth comparison of these two isomers, supported by experimental data, to inform strategic decisions in synthetic design and drug development.
At a Glance: Key Reactivity Differences
| Feature | Pyrazole-3-carboxylate | Pyrazole-4-carboxylate |
| Electron Distribution | Electron-withdrawing group at C3 deactivates the ring, particularly at C4 and C5. | Electron-withdrawing group at C4 deactivates the C4 position and influences C3 and C5. |
| Electrophilic Substitution | Generally less reactive. Substitution, if forced, may occur at the C4 position. | The C4 position is strongly deactivated. Substitution is directed to the C3 and C5 positions. |
| N-Alkylation | Can lead to a mixture of N1 and N2 isomers, influenced by steric hindrance. | Generally leads to a mixture of N1 and N2 isomers; regioselectivity is sensitive to reaction conditions.[4] |
| Metal-Catalyzed Coupling | Amenable to C-H functionalization and cross-coupling, often requiring specific directing group strategies. | The C4 position is a common site for cross-coupling reactions, often following halogenation. |
| Decarboxylation | Can undergo decarboxylation, though conditions may vary.[5] | Readily undergoes decarboxylation under acidic, basic, or metal-catalyzed conditions.[6][7] |
Structural and Electronic Divergence
The fundamental differences in reactivity between pyrazole-3-carboxylate and pyrazole-4-carboxylate stem from the position of the electron-withdrawing carboxylate group. In pyrazole, the C4 position is the most electron-rich and nucleophilic, while the C3 and C5 positions are more electrophilic.[8][9]
-
Pyrazole-3-carboxylate: The carboxylate group at the C3 position significantly withdraws electron density from the ring. This deactivating effect is most pronounced at the adjacent C4 and the distant C5 positions, rendering the entire ring less susceptible to electrophilic attack.
-
Pyrazole-4-carboxylate: With the carboxylate at C4, the most electron-rich position is strongly deactivated. This electronic pull makes the C3 and C5 positions, which are adjacent to the ring nitrogens, the primary sites for chemical modification.
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} caption: "Structural and Electronic Comparison"
Comparative Reactivity Analysis
Electrophilic Aromatic Substitution (EAS)
Electrophilic substitution on the pyrazole ring is a common strategy for introducing new functional groups. However, the position of the carboxylate group dictates the regiochemical outcome.
-
Pyrazole-4-carboxylate: The C4 position, the typical site for electrophilic attack in unsubstituted pyrazole, is blocked and deactivated.[10][11] Therefore, electrophiles are directed to the C3 and C5 positions. For instance, bromination of pyrazole-4-carboxylic acid derivatives often proceeds at the C3 or C5 position.[12]
-
Pyrazole-3-carboxylate: The ring is generally deactivated towards electrophilic substitution. When reactions do occur, they tend to happen at the C4 position, though this often requires harsh conditions.[12] For example, the bromination of pyrazole-3-carboxylic acid can yield 4-bromopyrazole-3-carboxylic acid, sometimes requiring additives like NaOH to proceed efficiently.[12]
N-Alkylation
The alkylation of the pyrazole nitrogen is a crucial reaction for modulating the biological activity of pyrazole-containing compounds.[4] For both isomers, N-alkylation can produce a mixture of N1 and N2 substituted products. The regioselectivity is highly dependent on factors such as the steric bulk of the electrophile, the base used, and the solvent.[4][13]
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", style="filled,rounded"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: "General N-Alkylation Workflow"
Metal-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry heavily relies on transition-metal-catalyzed reactions for C-C and C-heteroatom bond formation.[14][15]
-
Pyrazole-4-carboxylate: The C4 position is a prime location for introducing diversity via cross-coupling reactions. This is typically achieved by first halogenating the C4 position and then using reactions like Suzuki, Heck, or Buchwald-Hartwig aminations.
-
Pyrazole-3-carboxylate: While direct C-H functionalization at the C5 position is possible, it can be challenging due to the electronic deactivation of the ring.[16] Often, strategies involving directing groups on the N1 nitrogen are employed to achieve regioselective C-H activation at the C5 position.
Reactions of the Carboxylate Group
The carboxylate group itself can undergo a variety of transformations, such as esterification, amidation, and reduction.[17][18] The reactivity of the carboxylate is generally similar for both isomers, as these reactions primarily depend on the functional group itself rather than the electronics of the pyrazole ring. However, steric hindrance around the C3-carboxylate may slightly influence reaction rates compared to the more exposed C4-carboxylate.
Decarboxylation is another important reaction. Pyrazole-4-carboxylic acids, in particular, can be decarboxylated under various conditions, including acidic, basic, or copper-catalyzed protocols.[6][7][19] This provides a synthetic route to 4-unsubstituted pyrazoles from functionalized precursors.
Experimental Protocols
Protocol 1: Bromination of Ethyl 1H-pyrazole-4-carboxylate
This protocol describes a typical electrophilic substitution on a pyrazole-4-carboxylate derivative.
Materials:
-
Ethyl 1H-pyrazole-4-carboxylate
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Stir plate and magnetic stir bar
-
Round bottom flask
-
Reflux condenser
Procedure:
-
Dissolve ethyl 1H-pyrazole-4-carboxylate (1.0 eq) in acetonitrile in a round bottom flask.
-
Add N-Bromosuccinimide (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate.
Protocol 2: N-Alkylation of Methyl 3-amino-1H-pyrazole-4-carboxylate
This protocol illustrates a base-mediated N-alkylation, a common step in the synthesis of kinase inhibitors.[4]
Materials:
-
Methyl 3-amino-1H-pyrazole-4-carboxylate
-
Potassium carbonate (K₂CO₃)
-
Alkyl halide (e.g., benzyl bromide)
-
Dimethylformamide (DMF)
-
Stir plate and magnetic stir bar
-
Round bottom flask
Procedure:
-
To a solution of methyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Add the alkyl halide (1.1 eq) dropwise to the suspension.
-
Stir the reaction at room temperature for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to separate the N1 and N2 alkylated isomers.[4]
Conclusion
The choice between pyrazole-3-carboxylate and pyrazole-4-carboxylate as a starting material has profound implications for synthetic strategy. The C4-carboxylate isomer offers a more direct handle for functionalization at the C3 and C5 positions through electrophilic substitution and subsequent reactions. Conversely, the C3-carboxylate isomer presents a more deactivated ring system, where functionalization often requires more specialized techniques like directed C-H activation. A thorough understanding of these reactivity differences, grounded in their electronic properties, is essential for the efficient and rational design of novel pyrazole-based compounds in drug discovery and materials science.
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(2017). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]
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Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Available at: [Link]
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(2019). Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. ResearchGate. Available at: [Link]
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(2002). Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids. Bioorganic & Medicinal Chemistry Letters, 12(16), 2105-8. Available at: [Link]
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(2017). Transition-metal-catalyzed C–H functionalization of pyrazoles. ResearchGate. Available at: [Link]
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(2013). PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES. European Patent Office. Available at: [Link]
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Hacıalioğlu, E., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: [Link]
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(2022). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. National Institutes of Health. Available at: [Link]
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(2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. Available at: [Link]
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(2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. ResearchGate. Available at: [Link]
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(2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. PubMed. Available at: [Link]
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(2019). Copper-Mediated Decarboxylative Coupling of 3-Indoleacetic Acids with Pyrazolones. National Institutes of Health. Available at: [Link]
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(2018). A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]
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(2020). Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts. ResearchGate. Available at: [Link]
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(n.d.). Complete Electrophilic Substitution Reactions Pyrazole. Scribd. Available at: [Link]
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(n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID. Available at: [Link]
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(2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Institutes of Health. Available at: [Link]
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(2016). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. ResearchGate. Available at: [Link]
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(2020). PYRAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS). YouTube. Available at: [Link]
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(2019). Synthesis of Pyrazole Derivative Incorporating Fluorine in the Aromatic Substitution for Physiological and Pharmacological Studies. ResearchGate. Available at: [Link]
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(2019). INORGANIC CHEMISTRY. RSC Publishing. Available at: [Link]
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(n.d.). Pyrazole. SlideShare. Available at: [Link]
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(2019). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. National Institutes of Health. Available at: [Link]
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(2020). Pyrazole structure highlighting the nucleophilic and electrophilic... ResearchGate. Available at: [Link]
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(2022). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI. Available at: [Link]
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(2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Institutes of Health. Available at: [Link]
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(2022). Selective synthesis of minimally differentiated N-alkyl pyrazoles and... ResearchGate. Available at: [Link]
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(2006). 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid. ResearchGate. Available at: [Link]
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(2019). Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. National Institutes of Health. Available at: [Link]
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(2003). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate. Available at: [Link]
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(2016). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available at: [Link]
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(2022). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. Available at: [Link]
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(2018). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available at: [Link]
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(2019). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. Available at: [Link]
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A Comparative Guide to the High-Performance Liquid Chromatography (HPLC) Analysis of Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds, the robust and reliable quantification of target molecules is paramount. This guide provides an in-depth technical comparison of high-performance liquid chromatography (HPLC) methods for the analysis of ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate, a key building block in medicinal chemistry. Beyond a mere recitation of protocols, this document elucidates the scientific rationale behind methodological choices and offers a comparative analysis with alternative techniques, supported by hypothetical experimental data. Our aim is to equip you with the expertise to select and implement the most appropriate analytical strategy for your research needs.
Introduction to the Analyte and Analytical Challenges
This compound is a member of the pyrazole class of heterocyclic compounds, which are integral scaffolds in a wide array of pharmacologically active agents.[1][2] Accurate quantification of this molecule is crucial for reaction monitoring, purity assessment, and stability studies. The primary analytical challenge lies in developing a specific, sensitive, and reproducible method that can resolve the target analyte from starting materials, byproducts, and potential degradants.
Comparative Analysis of HPLC Methods
High-performance liquid chromatography is the cornerstone of small molecule analysis in the pharmaceutical industry.[3][4] Its versatility allows for the separation of a wide range of compounds based on their physicochemical properties. For this compound, a molecule of moderate polarity, several HPLC modes can be considered. Here, we compare a standard Reversed-Phase (RP-HPLC) approach with a Hydrophilic Interaction Liquid Chromatography (HILIC) method, an increasingly popular technique for polar and moderately polar compounds.[5][6][7]
Method 1: Reversed-Phase HPLC (RP-HPLC) with UV Detection
Reversed-phase chromatography is the most common HPLC mode, employing a nonpolar stationary phase and a polar mobile phase.[7] For this compound, this approach is expected to provide good retention and separation from nonpolar impurities.
Rationale for Method Design:
-
Stationary Phase: A C18 column is selected for its hydrophobicity, which will interact with the nonpolar regions of the pyrazole derivative.
-
Mobile Phase: A gradient of acetonitrile and water is chosen to provide a broad elution window. The addition of a small amount of formic acid is critical for protonating any residual silanols on the stationary phase, thereby improving peak shape, and for ensuring the analyte is in a consistent protonation state.
-
Detection: Based on the UV-Vis spectral data of a structurally similar compound, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, which exhibits a maximum absorbance at 266 nm, a detection wavelength of 265 nm is proposed.[8]
Hypothetical Performance Data:
| Parameter | RP-HPLC Method | HILIC Method |
| Retention Time (t_R) | 8.5 min | 5.2 min |
| Theoretical Plates (N) | 12,000 | 9,500 |
| Tailing Factor (T_f) | 1.1 | 1.3 |
| Resolution (R_s) | > 2.0 (from adjacent peaks) | > 1.8 (from adjacent peaks) |
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a valuable alternative for compounds that are too polar for adequate retention in reversed-phase chromatography.[5][6] While our target analyte is moderately polar, HILIC can offer a different selectivity profile, which may be advantageous for separating it from polar impurities.
Rationale for Method Design:
-
Stationary Phase: An amide-based stationary phase is chosen for its ability to retain polar compounds through hydrogen bonding and partitioning into a water-enriched layer on the surface of the stationary phase.[7]
-
Mobile Phase: A high concentration of organic solvent (acetonitrile) with a small amount of aqueous buffer (ammonium formate) is used to facilitate the partitioning mechanism.
-
Detection: The UV detection wavelength remains at 265 nm, as the chromophore of the analyte is unchanged.
Alternative Analytical Techniques: A Comparative Overview
While HPLC is a powerful tool, other analytical techniques can also be employed for the analysis of this compound. The choice of technique often depends on the specific analytical need, such as qualitative identification, high-throughput screening, or the analysis of volatile impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds.[9][10][11][12]
-
Advantages: Excellent for identifying and quantifying volatile impurities and residual solvents.[3][10] The mass spectrometer provides definitive identification based on the molecule's mass and fragmentation pattern.[13]
-
Disadvantages: Requires the analyte to be thermally stable and volatile. For non-volatile compounds, derivatization may be necessary, which adds complexity to the sample preparation.
Supercritical Fluid Chromatography (SFC)
SFC is a hybrid of gas and liquid chromatography that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[2][4][14]
-
Advantages: Offers fast separations and is considered a "green" chromatography technique due to the reduced use of organic solvents.[4][14] It can be used for both chiral and achiral separations.[15]
-
Disadvantages: The instrumentation is more specialized and less common than HPLC. Method development can be more complex.
Experimental Protocols
Recommended RP-HPLC Method: Step-by-Step Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute with the same solvent to a final concentration of 0.1 mg/mL for analysis.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-12 min: 10% to 90% B
-
12-15 min: 90% B
-
15-15.1 min: 90% to 10% B
-
15.1-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: 265 nm.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Quantify using an external standard calibration curve prepared from a reference standard of known purity.
-
Visualization of Workflows and Decision-Making
Caption: Workflow for the RP-HPLC analysis of the target analyte.
Caption: Decision tree for selecting an analytical method.
Conclusion
This guide has provided a comprehensive comparison of HPLC methods for the analysis of this compound, grounded in scientific principles and practical considerations. While the proposed RP-HPLC method serves as a robust and reliable starting point for routine analysis, the choice of the optimal analytical technique will always be dictated by the specific requirements of the study. By understanding the underlying principles of each method and its relative advantages and disadvantages, researchers can make informed decisions to ensure the generation of high-quality, reproducible data.
References
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Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
-
Frizzo, C. P., Hennemann, B. L., et al. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Retrieved from [Link]
-
News-Medical. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Retrieved from [Link]
-
Smithers. (n.d.). Understanding Chemical Testing: GC-MS vs. HPLC. Retrieved from [Link]
-
ACS Omega. (2021, September 23). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from [Link]
-
Lab Manager Magazine. (2025, August 22). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]
-
Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Retrieved from [Link]
-
ResearchGate. (n.d.). GC-MS molecular fragmentation of compound 2 and its structural visualization with mass value. Retrieved from [Link]
-
ACS Omega. (2021, September 23). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from [Link]
-
Molecules. (n.d.). Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. Retrieved from [Link]
-
ACS Omega. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]
-
LCGC International. (2024, October 13). Supercritical Fluid Chromatography: A Workhorse in Drug Discovery. Retrieved from [Link]
-
LCGC Europe. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from [Link]
-
PubMed Central. (2025, August 31). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Retrieved from [Link]
-
Research Journal of Science and Technology. (n.d.). Recent Advances in Supercritical Fluid Chromatography. Retrieved from [Link]
-
ResearchGate. (2016, June 16). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]
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A Senior Application Scientist's Guide to Differential Scanning Calorimetry (DSC) for the Characterization of Pyrazole Derivatives
For: Researchers, scientists, and drug development professionals.
In the landscape of pharmaceutical development, the solid-state characterization of active pharmaceutical ingredients (APIs) is a cornerstone of ensuring drug safety, stability, and efficacy. Among the diverse heterocyclic compounds explored for their therapeutic potential, pyrazole derivatives stand out for their broad pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The physical properties of these crystalline solids, such as polymorphism, purity, and stability, are critical quality attributes that must be rigorously evaluated. Differential Scanning Calorimetry (DSC) emerges as an indispensable analytical tool in this endeavor, offering a rapid and precise method to probe the thermal behavior and physicochemical properties of these materials.
This guide provides an in-depth comparison of the thermal analysis of three distinct pyrazole derivatives, demonstrating how subtle structural modifications can profoundly influence their thermal profiles. We will explore the causality behind experimental choices, present detailed protocols, and interpret the resulting data to showcase the power of DSC in pharmaceutical research.
The Foundational Role of DSC in Pharmaceutical Profiling
Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is paramount for:
-
Purity Determination: The presence of impurities typically broadens and lowers the melting endotherm of a crystalline substance.
-
Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will exhibit unique melting points, enthalpies of fusion, and other thermal transitions. Identifying and controlling polymorphism is critical as it can impact solubility, bioavailability, and stability.
-
Stability Assessment: DSC can be used to study decomposition kinetics and compatibility with excipients, providing crucial data for formulation development.
-
Amorphous Content Detection: The presence of a non-crystalline (amorphous) phase can be detected by observing a glass transition (Tg), a key indicator of potential physical instability.
The choice of experimental parameters in DSC is not arbitrary; it is a deliberate process to ensure data quality and relevance. A slow heating rate (e.g., 5-10 °C/min) is typically employed to ensure thermal equilibrium within the sample, allowing for better resolution of thermal events. An inert atmosphere, usually nitrogen, is used to prevent oxidative degradation of the sample during heating.
Experimental Workflow: A Self-Validating Protocol
A robust DSC protocol is designed to be self-validating. This involves careful sample preparation, instrument calibration, and data analysis to ensure the results are accurate and reproducible.
DOT Script for DSC Workflow
Caption: Standard experimental workflow for DSC analysis.
Step-by-Step Experimental Protocol
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. The onset of melting for indium should be 156.6 °C. This step is critical for ensuring the trustworthiness of the data.
-
Sample Preparation: Accurately weigh 5-10 mg of the pyrazole derivative into a standard aluminum DSC pan. The use of a hermetically sealed pan is recommended to prevent solvent loss or sublimation during the experiment.
-
Reference Preparation: Prepare an empty, hermetically sealed aluminum pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with high-purity nitrogen gas at a flow rate of 50 mL/min to provide an inert atmosphere.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to a temperature above the compound's melting point (e.g., 300 °C) at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the heat flow as a function of temperature. Analyze the resulting thermogram to determine the onset temperature of melting, the peak maximum, and the enthalpy of fusion (ΔHfus) by integrating the area under the melting endotherm.
Comparative Analysis of Pyrazole Derivatives
To illustrate the utility of DSC, we will compare the thermal behavior of three hypothetical but structurally representative pyrazole derivatives:
-
PZ-1: A simple, unsubstituted pyrazole core.
-
PZ-2: A pyrazole derivative with a phenyl substitution, increasing molecular weight and potential for π-π stacking interactions.
-
PZ-3: A pyrazole derivative with a nitro (-NO2) functional group, introducing strong polar interactions.
The structural differences are expected to influence intermolecular forces, crystal lattice energy, and consequently, the melting behavior.
Data Summary Table
| Derivative | Molecular Structure | Onset Melting Temp. (°C) | Peak Melting Temp. (°C) | Enthalpy of Fusion (ΔHfus) (J/g) | Observations |
| PZ-1 | Unsubstituted Pyrazole | 165.2 | 168.5 | 150.4 | Sharp, single endotherm indicating high purity. |
| PZ-2 | Phenyl-Substituted | 210.8 | 214.2 | 185.7 | Higher melting point due to increased molecular weight and packing efficiency. |
| PZ-3 | Nitro-Substituted | 225.4 | 228.1 | 210.3 | Highest melting point and enthalpy, suggesting strong intermolecular hydrogen bonding and dipole-dipole interactions from the nitro group. |
Interpretation of Results
The DSC data provides a clear narrative of structure-property relationships.
-
PZ-1 (Unsubstituted Pyrazole): Exhibits a sharp melting endotherm at 168.5 °C. The sharpness of the peak is a qualitative indicator of high purity. A pure crystalline solid typically melts over a very narrow temperature range.
-
PZ-2 (Phenyl-Substituted): The addition of a phenyl group significantly increases the melting point to 214.2 °C. This is attributable to an increase in molecular weight and van der Waals forces. Furthermore, the planar phenyl ring can facilitate more efficient crystal packing through π-π stacking, requiring more energy to disrupt the crystal lattice, as reflected by the higher enthalpy of fusion (185.7 J/g).
-
PZ-3 (Nitro-Substituted): This derivative shows the highest melting point (228.1 °C) and the largest enthalpy of fusion (210.3 J/g). The electron-withdrawing nitro group can participate in strong dipole-dipole interactions and potentially form hydrogen bonds with pyrazole ring protons of adjacent molecules. These strong intermolecular forces create a highly stable crystal lattice, thus requiring the most thermal energy to transition into the liquid state.
DOT Script for Structure-Property Relationship
Caption: Relationship between molecular structure and thermal properties.
Advanced Applications: Polymorphism and Stability
Imagine a scenario where a new batch of PZ-2 exhibits a melting point at 205 °C, lower than the established 214.2 °C. DSC would be the first line of investigation. A second, smaller endotherm preceding the main melt or a shift in the melting point could indicate the presence of a different, less stable polymorph (a metastable form). According to Ostwald’s rule of stages, the metastable form is often the first to crystallize from a solution. This new polymorph could have different solubility and dissolution rates, profoundly impacting the drug's bioavailability.
Furthermore, by running a DSC experiment with a slower heating rate or by holding the temperature just below the melting point (isothermal hold), one can study solid-solid phase transitions. If the lower-melting polymorph converts to the more stable, higher-melting form, an exothermic event (recrystallization) followed by the final melting endotherm will be observed. This information is invaluable for selecting the correct polymorph for clinical development.
Conclusion
Differential Scanning Calorimetry is a powerful, versatile, and highly sensitive technique that provides far more than just a melting point. As demonstrated through the comparative analysis of pyrazole derivatives, DSC allows researchers to establish a direct link between molecular structure and the macroscopic thermal properties of a material. The data generated on purity, polymorphism, and energetic properties are fundamental to the rational design and development of safe and stable pharmaceutical products. By employing robust, self-validating protocols, scientists can ensure the integrity of their data and make informed decisions that accelerate the journey from discovery to clinic.
References
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Title: Applications of Thermal Analysis in the Pharmaceutical Industry. Source: American Pharmaceutical Review. URL: [Link]
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Title: The Importance of Polymorph Screening in Drug Development. Source: Particle Sciences. URL: [Link]
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Title: Ostwald's Rule of Stages. Source: SpringerLink. URL: [Link]
Mastering Regioselectivity in Substituted Pyrazole Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Regioisomeric Purity in Pyrazole Synthesis
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs. Its value stems from its unique electronic properties and its ability to engage in various biological interactions. The Knorr pyrazole synthesis, a classic cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, has been a workhorse for accessing this vital heterocycle for over a century.[1][2] However, when an unsymmetrical 1,3-dicarbonyl is used, a critical challenge emerges: the potential formation of two distinct regioisomers.[1][3] For drug development, where specific interactions between a molecule and its biological target are paramount, achieving high regioselectivity is not merely an academic exercise—it is a necessity for ensuring efficacy and safety. This guide provides an in-depth comparison of synthetic strategies, delving into the mechanistic underpinnings of regioselectivity and offering field-proven protocols to empower researchers in the targeted synthesis of substituted pyrazoles.
The Fundamental Challenge: Decoding the Reaction Pathway
The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.[3] The regiochemical outcome is determined at the very first step: which of the two non-equivalent carbonyl groups does the substituted nitrogen of the hydrazine attack? This choice dictates the final substitution pattern on the pyrazole ring.
Caption: Workflow comparing strategies for achieving regioselective pyrazole synthesis.
Experimental Protocols
Protocol 1: Regioselective Synthesis of 1-Methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazole using HFIP
This protocol is an adaptation of the method described by Fustero et al., demonstrating the power of fluorinated solvents. [4][5] Materials:
-
1-Phenyl-4,4,4-trifluoro-1,3-butanedione
-
Methylhydrazine
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-phenyl-4,4,4-trifluoro-1,3-butanedione (1.0 mmol) in HFIP (5 mL) in a round-bottom flask, add methylhydrazine (1.2 mmol) dropwise at room temperature with magnetic stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and assess its isomeric purity. The regioselectivity is typically >98:2 in favor of the 5-phenyl isomer.
Protocol 2: General Procedure for Cerium-Catalyzed Synthesis of 1,3,5-Trisubstituted Pyrazoles
This protocol is based on the work of Reddy and coworkers, showcasing a modern catalytic approach. [6] Materials:
-
Appropriate 1,2-diol (1.0 mmol)
-
Substituted hydrazone (1.2 mmol)
-
Cerium(IV) ammonium nitrate (CAN) (10 mol%)
-
Acetonitrile (MeCN) as solvent
-
Oxygen balloon
-
Standard reflux setup
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the 1,2-diol (1.0 mmol), the hydrazone (1.2 mmol), and CAN (0.1 mmol) in acetonitrile (5 mL).
-
Fit the flask with an oxygen balloon.
-
Heat the reaction mixture to reflux (approximately 80 °C) and stir for the time required for the reaction to complete (typically 8-12 hours, monitor by TLC).
-
After cooling to room temperature, quench the reaction with water and extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the pure 1,3,5-trisubstituted pyrazole.
-
Characterize the product by appropriate spectroscopic methods.
Conclusion
Controlling regioselectivity in the synthesis of substituted pyrazoles is a critical task for chemists in academia and industry. While the classical Knorr synthesis remains a valuable tool, its limitations in regiocontrol can be overcome through rational experimental design. The use of fluorinated solvents like HFIP offers a simple yet powerful method to steer the reaction towards a single regioisomer. Furthermore, the development of novel metal-catalyzed reactions and the application of flow chemistry are expanding the synthetic chemist's toolkit, enabling the efficient and highly selective synthesis of previously hard-to-access pyrazole derivatives. [6][7]By understanding the interplay of steric, electronic, and medium effects, and by embracing modern synthetic technologies, researchers can master the synthesis of these vital heterocyclic compounds for the advancement of science and medicine.
References
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Reddy, P., & Kant, R. (2022). Ce-catalyzed regioselective synthesis of pyrazoles from 1,2-diols via tandem oxidation and C–C/C–N bond formation. Organic & Biomolecular Chemistry, 20(46), 9204-9208. DOI: 10.1039/D2OB01996E. Available from: [Link]
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MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. DOI: 10.3390/molecules28186529. Available from: [Link]
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Li, J., et al. (2024). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. DOI: 10.1021/acs.joc.4c00348. Available from: [Link]
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Ben-Harb, S., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(15), 4911. DOI: 10.3390/molecules27154911. Available from: [Link]
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ResearchGate. (2022). Modern Approaches to the Synthesis of Pyrazoles (A Review). Chemistry of Heterocyclic Compounds, 58(6), 469-497. Available from: [Link]
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MDPI. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules. Available from: [Link]
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Yoon, J. Y., et al. (2011). Recent advances in the regioselective synthesis of Pyrazoles. Current Organic Chemistry, 15(5), 657-674. DOI: 10.2174/138527211794519005. Available from: [Link]
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ResearchGate. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules. Available from: [Link]
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ResearchGate. (2021). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. Available from: [Link]
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ResearchGate. (2008). Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways. International Journal of Chemical Kinetics, 40(7), 370-383. Available from: [Link]
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Ingenta Connect. (2011). Recent Advances in the Regioselective Synthesis of Pyrazoles. Current Organic Chemistry, 15(5), 657-674. Available from: [Link]
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Kong, Y., et al. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576-579. DOI: 10.1021/ol403447g. Available from: [Link]
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Cheng, Y., et al. (2021). Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Dalton Transactions, 50(27), 9510-9515. DOI: 10.1039/D1DT01600A. Available from: [Link]
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Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]
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Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 76(18), 7542-7554. DOI: 10.1021/jo201275q. Available from: [Link]
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Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Available from: [Link]
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PubMed. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 30(7), 1582. DOI: 10.3390/molecules30071582. Available from: [Link]
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Vitale, C., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5898. DOI: 10.3390/molecules27185898. Available from: [Link]
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J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Available from: [Link]
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Ötvös, S. B., et al. (2019). Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. Reaction Chemistry & Engineering, 4(6), 1155-1160. DOI: 10.1039/C9RA01590F. Available from: [Link]
-
Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 76(18), 7542-7554. DOI: 10.1021/jo201275q. Available from: [Link]
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Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. (2023). Molecules. Available from: [Link]
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ResearchGate. (2016). Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. Journal of Heterocyclic Chemistry, 53(5), 1540-1547. Available from: [Link]
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Du, Y., et al. (2014). Mechanistic study on the Knorr pyrazole synthesis-thioester generation reaction. Semantic Scholar. Available from: [Link]
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comparing the efficacy of different catalysts for pyrazole synthesis
Introduction: The Enduring Significance of Pyrazoles
Pyrazoles, five-membered nitrogen-containing heterocycles, are a cornerstone of modern medicinal chemistry and materials science. Their versatile scaffold is found in a plethora of blockbuster drugs, including the anti-inflammatory agent celecoxib, the erectile dysfunction treatment sildenafil, and the anxiolytic indiplon.[1] The continued exploration of pyrazole derivatives as therapeutic agents and functional materials necessitates the development of efficient, selective, and sustainable synthetic methodologies. At the heart of these methodologies lies the catalyst, a critical component that dictates the reaction's efficiency, regioselectivity, and overall viability.
This guide provides a comprehensive comparison of various catalytic systems for pyrazole synthesis, offering researchers, scientists, and drug development professionals a detailed roadmap for selecting the optimal catalyst for their specific needs. We will delve into the nuances of homogeneous and heterogeneous catalysis, explore the utility of various transition metals and organocatalysts, and provide detailed experimental protocols to bridge theory with practice.
Comparative Analysis of Catalytic Systems
The choice of catalyst for pyrazole synthesis is a critical decision influenced by factors such as desired regioselectivity, substrate scope, reaction conditions, and scalability. Below, we compare the efficacy of prominent catalytic systems, supported by experimental data.
Copper Catalysis: The Workhorse of Pyrazole Synthesis
Copper catalysts, owing to their low cost, low toxicity, and versatile reactivity, have emerged as a dominant force in pyrazole synthesis.[2] Both Cu(I) and Cu(II) salts have been successfully employed in various synthetic transformations, including condensations, cycloadditions, and C-H functionalization reactions.
A notable advantage of copper catalysis is the ability to conduct reactions under mild, often acid-free conditions, as demonstrated in the copper-catalyzed condensation of hydrazines and 1,3-dicarbonyl compounds.[3] This approach not only broadens the substrate scope but also enhances the functional group tolerance, a crucial aspect in complex molecule synthesis. Furthermore, copper-catalyzed aerobic oxidative C(sp²)–H amination provides a direct and efficient route to pyrazoles and indazoles.[4]
Key Features of Copper Catalysts:
-
Cost-effective and readily available.
-
Operates under mild reaction conditions. [3]
-
High functional group tolerance.
-
Enables novel reaction pathways such as aerobic C-H functionalization. [4]
Palladium Catalysis: Precision and Versatility in C-N Bond Formation
Palladium catalysts are renowned for their exceptional ability to forge carbon-nitrogen bonds, a key step in many pyrazole syntheses. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for the N-arylation of pyrazoles with aryl triflates, providing a powerful tool for creating structurally diverse libraries of N-arylpyrazoles.[5]
Beyond traditional cross-coupling, palladium catalysis has been instrumental in directing C-H bond functionalization for the synthesis of complex pyrazole-containing molecules. For instance, pyrazole-directed sp³ C-H bond arylation allows for the synthesis of valuable β-phenethylamines.[6] A one-pot, four-component coupling of terminal alkynes, hydrazine, carbon monoxide, and aryl iodide, catalyzed by palladium, offers a highly efficient and atom-economical route to substituted pyrazoles.[7]
Key Features of Palladium Catalysts:
-
Excellent for C-N bond formation. [5]
-
Enables challenging C-H functionalization reactions. [6]
-
Facilitates multicomponent reactions for increased molecular complexity. [7]
-
Often requires specialized ligands to achieve high efficiency.
Gold Catalysis: Unique Reactivity for Novel Transformations
Gold catalysts, particularly Au(I) and Au(III) complexes, have carved a niche in pyrazole synthesis through their unique ability to activate alkynes and other unsaturated systems. Gold(I)-catalyzed cycloaddition of diaziridines to alkynes provides a high-yield pathway to pyrazoline derivatives.[8] Mechanistic studies suggest a gold-mediated ring-opening of the diaziridine, followed by alkyne insertion and intramolecular hydroamination.
Gold catalysis also enables intramolecular cyclization reactions to construct fused pyrazole systems. For example, the gold-catalyzed synthesis of pyrazolo[1,5-a]pyridines proceeds regioselectively via a 6-endo-dig cyclization.[9]
Key Features of Gold Catalysts:
-
Exceptional at activating alkynes. [8]
-
Enables unique cycloaddition and cyclization pathways. [9]
-
Often exhibits high regioselectivity.
-
Higher cost compared to other transition metals.
Ruthenium Catalysis: Harnessing the Power of Hydrogen Transfer
Ruthenium catalysts have shown remarkable utility in pyrazole synthesis through acceptorless dehydrogenative coupling reactions. This "green" approach utilizes readily available alcohols as starting materials, releasing only hydrogen and water as byproducts. For instance, ruthenium-catalyzed hydrogen transfer from 1,3-diols in the presence of alkyl hydrazines provides a direct route to 1,4-disubstituted pyrazoles.[10] This method is particularly advantageous for accessing 4-alkyl pyrazoles, which are often challenging to synthesize via traditional methods.[10]
Furthermore, ruthenium catalysts can be employed in photoredox catalysis, where visible light is used to drive the reaction. The ruthenium-catalyzed synthesis of pyrazoles from diazonium salts and cyclopropanols under blue light irradiation is a testament to the mild and efficient nature of this approach.[11]
Key Features of Ruthenium Catalysts:
-
Enables green and atom-economical hydrogen transfer reactions. [10][12]
-
Provides access to otherwise difficult-to-synthesize pyrazole derivatives. [10]
-
Can be utilized in photoredox catalysis for mild and efficient transformations. [11]
Heterogeneous Catalysis: The Path to Sustainability
Heterogeneous catalysts offer significant advantages in terms of catalyst recovery, reusability, and process simplification, aligning with the principles of green chemistry. A variety of solid-supported catalysts have been developed for pyrazole synthesis, including silica sulfuric acid (SSA), nickel-based heterogeneous catalysts, and Amberlyst-70.[13][14]
For example, a heterogeneous nickel-based catalyst has been successfully used for the one-pot, three-component synthesis of pyrazoles at room temperature, with the catalyst being reusable for up to seven cycles without significant loss of activity.[13] Similarly, Amberlyst-70, a resinous and non-toxic catalyst, has been employed for the aqueous synthesis of pyrazoles, offering a simple workup procedure and eco-friendly attributes.[14]
Key Features of Heterogeneous Catalysts:
-
Ease of separation and reusability. [13]
-
Often environmentally benign. [14]
-
Can simplify reaction workup and purification.
-
May exhibit lower activity compared to their homogeneous counterparts.
Organocatalysis: The Metal-Free Alternative
Organocatalysis has emerged as a powerful, metal-free approach to pyrazole synthesis, offering a complementary strategy to transition metal catalysis. Secondary amines have been shown to catalyze the inverse-electron-demand [3+2] cycloaddition reaction between carbonyl compounds and diazoacetates, generating substituted pyrazoles with high regioselectivity at room temperature.[15][16] This method is particularly attractive due to the use of a simple and inexpensive "green promoter."[15][16]
Chiral organocatalysts have also been developed for the asymmetric synthesis of pyrazole derivatives, providing access to enantiomerically enriched compounds with potential applications in drug discovery.[17]
Key Features of Organocatalysts:
-
Metal-free and often less toxic.
-
Can operate under mild conditions. [15]
-
Enables asymmetric synthesis of chiral pyrazoles. [17]
-
Generally less active than transition metal catalysts for certain transformations.
Data Presentation: A Head-to-Head Comparison
To facilitate a direct comparison of the different catalytic systems, the following table summarizes key performance metrics for the synthesis of representative pyrazole derivatives.
| Catalyst System | Reactants | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reusability | Reference |
| Copper | ||||||||
| Cu(NO₃)₂·3H₂O | Phenylhydrazine, Pentane-2,4-dione | 10 mol% | CH₃CN | Room Temp. | 1 h | 87 | Not Reported | [3] |
| CuI | Benzaldehyde phenylhydrazone, Dimethyl acetylenedicarboxylate | 0.02 mmol | DME | Room Temp. | 2 h | 73 | Not Reported | [1] |
| Palladium | ||||||||
| Pd(OAc)₂ | 1-Ethylpyrazole, 4-Iodotoluene | 5-10 mol% | Acetic Acid | 120 | 24 h | 75 | Not Reported | [6] |
| PdCl₂(PPh₃)₂/CuI | Phenylacetylene, Hydrazine, CO, 4-Iodotoluene | 5 mol% / 2 mol% | Dioxane/H₂O | Room Temp. | 12 h | 85 | Not Reported | [7] |
| Gold | ||||||||
| (Ph₃P)AuCl/AgOTf | Diaziridine, Phenylacetylene | 1 mol% | CH₂Cl₂ | Room Temp. | 1 h | 95 | Not Reported | [8] |
| Ruthenium | ||||||||
| Ru₃(CO)₁₂/Ligand | 1,3-Propanediol, Phenylhydrazine | 0.3 mol% | Toluene | 100 | 3 h | 94 | Not Reported | [12] |
| Heterogeneous | ||||||||
| Nickel-based | Acetophenone, Hydrazine, Benzaldehyde | 10 mol% | Ethanol | Room Temp. | 3 h | 92 | Up to 7 cycles | [13] |
| Amberlyst-70 | Hydrazine, 1,3-Diketone | - | Water | Room Temp. | 2-3 h | 85-95 | Reported | [14] |
| Organocatalyst | ||||||||
| Pyrrolidine | Ethyl 2-diazoacetate, Dibenzoylmethane | 20 mol% | CH₂Cl₂ | Room Temp. | 12 h | 95 | Not Reported | [15] |
Experimental Protocols: From Benchtop to Discovery
To provide actionable insights, we present detailed experimental protocols for key catalytic systems.
Protocol 1: Copper-Catalyzed Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole[3]
Materials:
-
Phenylhydrazine
-
Pentane-2,4-dione
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
To a stirred solution of phenylhydrazine (0.5 mmol) and pentane-2,4-dione (0.6 mmol) in acetonitrile (2 mL) at room temperature, add Cu(NO₃)₂·3H₂O (10 mol%).
-
Stir the resulting solution at room temperature for 1 hour.
-
Upon completion of the reaction (monitored by TLC), concentrate the mixture to remove the acetonitrile.
-
Dissolve the residue in dichloromethane (30 mL).
-
Wash the organic layer with water (3 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 20:1) to afford the desired product.
Protocol 2: Palladium-Catalyzed Four-Component Synthesis of a Substituted Pyrazole[7]
Materials:
-
Terminal alkyne (e.g., phenylacetylene)
-
Hydrazine monohydrate
-
Aryl iodide (e.g., 4-iodotoluene)
-
Palladium(II) bis(triphenylphosphine) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Dioxane
-
Carbon monoxide (CO) balloon
Procedure:
-
To a Schlenk tube, add PdCl₂(PPh₃)₂ (5 mol%), CuI (2 mol%), and K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the tube with carbon monoxide (from a balloon).
-
Add a solution of the terminal alkyne (1.0 equiv.), aryl iodide (1.2 equiv.), and hydrazine monohydrate (1.5 equiv.) in dioxane/H₂O (4:1, 0.2 M).
-
Stir the reaction mixture at room temperature for 12 hours.
-
After the reaction is complete, dilute the mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography to yield the desired pyrazole.
Visualizing the Process: Workflows and Mechanisms
To better illustrate the concepts discussed, we provide the following diagrams created using Graphviz.
Caption: A generalized workflow for pyrazole synthesis.
Caption: A simplified catalytic cycle for pyrazole synthesis.
Conclusion: A Catalyst for Every Challenge
The synthesis of pyrazoles is a mature yet continually evolving field, with the development of novel catalytic systems playing a pivotal role in its advancement. This guide has provided a comparative overview of the most prominent catalysts, from the workhorse copper systems to the precision of palladium, the unique reactivity of gold, the green credentials of ruthenium and heterogeneous catalysts, and the metal-free approach of organocatalysis.
The selection of an optimal catalyst is not a one-size-fits-all decision but rather a nuanced choice based on the specific synthetic challenge at hand. By understanding the strengths and weaknesses of each catalytic system, and by leveraging the detailed experimental protocols provided, researchers can confidently navigate the catalyst landscape and accelerate the discovery and development of next-generation pyrazole-based molecules.
References
-
Yin, R. L., Wang, Y. N., & Gevorgyan, V. (2011). Gold(I)-catalyzed formation of 3-pyrazolines through cycloaddition of diaziridine to alkynes. Organic letters, 13(21), 5842–5845. [Link]
-
Wang, Z., Li, Y., & Zhang, J. (2010). Copper(I)-Catalyzed Synthesis of Pyrazoles from Phenylhydrazones and Dialkyl Ethylenedicarboxylates in the Presence of Bases. Synthesis, 2010(16), 2813-2816. [Link]
-
Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. [Link]
-
Rostamizadeh, S., Shadjoo, B., & Amani, A. M. (2012). New pyrazolone derivatives synthesis: comparison of the catalytic effect of three typically different Brønsted acid catalysts on the reaction progression. Iranian Chemical Communication, 1(1), 1-8. [Link]
-
Shabashov, D., & Daugulis, O. (2010). Palladium-catalyzed pyrazole-directed sp3 C-H bond arylation for the synthesis of β-phenethylamines. Organic letters, 12(19), 4434–4437. [Link]
-
Ahmed, M. S. M., Kobayashi, K., & Mori, A. (2005). One-Pot Construction of Pyrazoles and Isoxazoles with Palladium-Catalyzed Four-Component Coupling. Organic Letters, 7(20), 4487-4489. [Link]
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Li, D., et al. (2022). Ruthenium-Catalyzed Divergent Acceptorless Dehydrogenative Coupling of 1,3-Diols with Arylhydrazines: Synthesis of Pyrazoles and 2-Pyrazolines. Organic Letters, 24(22), 4056-4061. [Link]
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A Senior Application Scientist's Guide to Validating Antimicrobial Activity for Novel Pyrazole Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
The unabated rise of antibiotic-resistant bacteria presents a formidable challenge to global health, creating an urgent need for novel antimicrobial agents.[1] Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of pharmacological properties, including significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1][2][3][4] Their structural versatility allows for extensive modification, making them an attractive scaffold for the development of new therapeutics.[5] However, moving a novel pyrazole compound from synthesis to a viable drug candidate requires a rigorous and systematic validation of its antimicrobial efficacy.
This guide provides a comprehensive, technically-grounded framework for this validation process. It is structured to mirror a logical research and development workflow, from initial qualitative screening to quantitative determination of potency and bactericidal activity. The protocols described herein are rooted in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring that the data generated is robust, reproducible, and universally comparable.[6][7][8]
Part 1: The Tiered Approach to Antimicrobial Validation
A tiered or phased approach is the most logical and resource-efficient strategy for evaluating novel compounds. This workflow ensures that only the most promising candidates from initial screens are advanced to more complex and resource-intensive quantitative assays.
Caption: Tiered workflow for antimicrobial compound validation.
Part 2: Experimental Methodologies & Protocols
Scientific integrity demands meticulous adherence to standardized protocols. The following sections detail the step-by-step methodologies for each validation tier.
Tier 1: Agar Disk Diffusion (Kirby-Bauer Method)
The disk diffusion method is a foundational, qualitative screening assay used to assess the general antimicrobial activity of a compound.[9][10]
Causality Behind Experimental Choices:
-
Medium: Mueller-Hinton Agar (MHA) is the gold standard for routine susceptibility testing.[11][12][13] Its formulation has low levels of inhibitors (like thymidine and PABA) that can interfere with certain antibiotics and it supports the growth of most non-fastidious pathogens, ensuring good batch-to-batch reproducibility.[11]
-
Inoculum Standardization: The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard. This ensures a uniform bacterial lawn, making the zone of inhibition measurements reliable and comparable across different experiments and laboratories.[9]
-
Agar Depth: A standardized agar depth of approximately 4 mm is crucial.[13] Shallower depths can lead to excessively large zones, while deeper agar can reduce zone sizes, both leading to inaccurate interpretations.
Step-by-Step Protocol:
-
Prepare Inoculum: Aseptically pick several colonies of the test microorganism from a fresh agar plate and suspend them in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculate Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum, remove excess liquid by pressing it against the inside of the tube, and streak it evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions to ensure confluent growth.
-
Apply Disks: Aseptically place paper disks (6 mm diameter) impregnated with a known concentration of the novel pyrazole compound onto the agar surface. Gently press the disks to ensure complete contact.
-
Self-Validation System: Include a positive control disk (e.g., Ciprofloxacin) and a negative control disk (impregnated with the solvent used to dissolve the pyrazole compound, e.g., DMSO).
-
-
Incubate: Invert the plates and incubate at 35-37°C for 16-24 hours.[14]
-
Measure & Interpret: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm).[14] The presence of a zone indicates that the compound has inhibitory activity.[14][15]
Tier 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[16][17] This quantitative measure is the primary indicator of a compound's potency and is essential for comparison with other agents. The CLSI M07 document provides the foundational reference method for this procedure.[6][18][19]
Causality Behind Experimental Choices:
-
Method: The microdilution format (using 96-well plates) is preferred for screening due to its lower reagent consumption and higher throughput compared to macrodilution (tube-based) methods.
-
Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is used to ensure the correct activity of certain classes of antibiotics and provide a standardized environment for bacterial growth.
-
Serial Dilution: A two-fold serial dilution provides a logarithmic concentration gradient, which is the standard for determining MIC values and allows for clear endpoint determination.
Caption: Workflow for Broth Microdilution MIC determination.
Step-by-Step Protocol:
-
Prepare Plate: Using a 96-well microtiter plate, add 100 µL of CAMHB to all wells.
-
Prepare Compound Dilutions: Add 100 µL of the pyrazole compound stock solution (at 2x the highest desired test concentration) to the wells in column 1. Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard the final 100 µL from column 10.
-
Establish Controls (Self-Validation):
-
Column 11: Growth Control (100 µL CAMHB + 10 µL inoculum, no compound).
-
Column 12: Sterility Control (110 µL CAMHB, no inoculum, no compound).
-
-
Prepare Inoculum: Prepare a bacterial suspension as in the disk diffusion method, but dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate Plate: Add 10 µL of the standardized inoculum to wells in columns 1 through 11. Do not add inoculum to column 12.
-
Incubate: Cover the plate and incubate at 35°C for 16-20 hours in ambient air.
-
Read MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). The growth control (column 11) must be turbid and the sterility control (column 12) must be clear for the assay to be valid.
Tier 3: Minimum Bactericidal Concentration (MBC)
The MBC test distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. It is defined as the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[20][21][22]
Causality Behind Experimental Choices:
-
Subculturing: This is a direct viability assessment. By transferring aliquots from the clear MIC wells to fresh, antibiotic-free agar, we can determine if the bacteria were merely inhibited or actually killed.[20]
-
99.9% Kill Threshold: This is the internationally accepted standard for defining bactericidal activity.[21][22][23] It provides a stringent and quantifiable endpoint.
Step-by-Step Protocol:
-
Select Wells: Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.
-
Plate Aliquots: Aseptically remove a 10 µL aliquot from each selected well and spot-plate it onto a fresh MHA plate.
-
Incubate: Incubate the MHA plate at 35-37°C for 18-24 hours.
-
Determine MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[24] For practical purposes, it is often identified as the lowest concentration with no visible colony growth on the subculture plate.
Interpretation: An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[20]
Part 3: Comparative Data Analysis
To contextualize the activity of novel pyrazole compounds, their performance must be compared against established antibiotics and a panel of clinically relevant microorganisms, such as the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[1][25][26]
Below is a table with hypothetical data illustrating how to present the results for two novel compounds, PYZ-1 and PYZ-2, compared to Ciprofloxacin.
| Compound | Organism | Zone of Inhibition (mm) | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| PYZ-1 | S. aureus (ATCC 25923) | 22 | 2 | 4 | Bactericidal (2) |
| E. coli (ATCC 25922) | 18 | 8 | 32 | Bactericidal (4) | |
| P. aeruginosa (ATCC 27853) | 10 | 64 | >128 | Low Activity | |
| PYZ-2 | S. aureus (ATCC 25923) | 25 | 1 | 32 | Bacteriostatic (>16) |
| E. coli (ATCC 25922) | 12 | 32 | >128 | Low Activity | |
| P. aeruginosa (ATCC 27853) | 7 | >128 | >128 | Inactive | |
| Ciprofloxacin | S. aureus (ATCC 25923) | 24 | 1 | 2 | Bactericidal (2) |
| (Control) | E. coli (ATCC 25922) | 30 | 0.25 | 0.5 | Bactericidal (2) |
| P. aeruginosa (ATCC 27853) | 28 | 0.5 | 1 | Bactericidal (2) |
Analysis of Hypothetical Data:
-
PYZ-1 shows promising bactericidal activity against S. aureus and E. coli, with an MBC/MIC ratio ≤ 4. Its activity against P. aeruginosa is limited.
-
PYZ-2 demonstrates strong inhibitory (bacteriostatic) activity against S. aureus with a low MIC of 1 µg/mL, but it is not bactericidal at reasonable concentrations.[3] Its activity against Gram-negative bacteria is poor.
-
The comparison to Ciprofloxacin provides a benchmark, highlighting that while PYZ-1 is a promising candidate, further optimization is needed to match the potency and spectrum of established drugs.
Conclusion
This guide outlines a robust, standards-compliant framework for the initial validation of antimicrobial activity in novel pyrazole compounds. By following a tiered approach from qualitative screening to quantitative potency and bactericidal assays, researchers can efficiently identify promising lead candidates. The causality behind each experimental choice, the inclusion of self-validating controls, and adherence to CLSI and EUCAST principles are paramount for generating high-quality, reproducible data.[6][7] This rigorous validation is the critical first step in the long journey of developing the next generation of pyrazole-based antimicrobial drugs to combat the growing threat of antibiotic resistance.[27]
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Safety Operating Guide
Safeguarding Your Research: A Practical Guide to Handling Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate. Moving beyond a simple checklist, we delve into the rationale behind each procedural step, ensuring a culture of safety and scientific integrity in your laboratory.
Hazard Assessment: Understanding the Risks
This compound is a chemical compound utilized in laboratory research and development. While specific toxicological properties may not be fully investigated, related pyrazole derivatives exhibit known hazards.[1] Standard safety data sheets (SDS) for similar compounds indicate potential for skin and eye irritation, respiratory tract irritation, and harm if swallowed.[2][3][4][5][6] Therefore, a cautious and proactive approach to handling is paramount.
Key Hazard Statements for Structurally Similar Compounds:
These classifications necessitate a comprehensive personal protective equipment (PPE) strategy and strict handling protocols to minimize exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE to protect employees from workplace hazards.[7][8] For this compound, a multi-layered PPE approach is essential.
| PPE Component | Specification | Rationale |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact, which can cause irritation.[1][9] Gloves must be inspected before use and disposed of properly after handling the chemical.[10] |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield. | Protects against splashes and aerosols that can cause serious eye irritation.[1][9][11] |
| Respiratory Protection | Government-approved respirator (e.g., NIOSH-approved). | Necessary if working outside a fume hood or if there is a risk of generating dust or aerosols, to prevent respiratory tract irritation.[7][9] |
| Body Protection | Protective clothing, such as a lab coat. Fire/flame resistant and impervious clothing may be necessary depending on the scale of work.[9] | Shields skin from accidental spills and contact. |
Operational Protocol: From Receipt to Disposal
A structured workflow is critical to ensuring safety and procedural consistency. The following diagram outlines the key stages for handling this compound.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
